Technical Documentation Center

Boc-D-Tyr(3-I)-OH Documentation Hub

A focused reading path for foundational, methodological, troubleshooting, and comparative topics. Return to the product page for procurement and RFQ.

  • Product: Boc-D-Tyr(3-I)-OH
  • CAS: 478183-68-5

Core Science & Biosynthesis

Foundational

An In-depth Technical Guide to Boc-D-Tyr(3-I)-OH: Synthesis, Applications, and Experimental Protocols

This guide provides a comprehensive technical overview of N-α-(tert-Butoxycarbonyl)-D-3-iodotyrosine (Boc-D-Tyr(3-I)-OH), a critical building block for researchers, chemists, and drug development professionals. This docu...

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides a comprehensive technical overview of N-α-(tert-Butoxycarbonyl)-D-3-iodotyrosine (Boc-D-Tyr(3-I)-OH), a critical building block for researchers, chemists, and drug development professionals. This document delves into its fundamental properties, synthesis, and diverse applications, offering field-proven insights and detailed experimental protocols to empower your scientific endeavors.

Core Compound Profile

Boc-D-Tyr(3-I)-OH is a derivative of the amino acid D-tyrosine, where the alpha-amino group is protected by a tert-butoxycarbonyl (Boc) group, and a single iodine atom is substituted at the 3-position of the phenol ring. This unique structure imparts specific chemical properties that are highly valuable in peptide synthesis and the development of novel therapeutics.

Physicochemical Properties

A thorough understanding of the physicochemical properties of Boc-D-Tyr(3-I)-OH is paramount for its effective use in experimental design.

PropertyValueSource
Molecular Formula C₁₄H₁₈INO₅[1]
Molecular Weight 407.21 g/mol [1]
Appearance Typically a white to off-white solidInferred from similar compounds
Solubility Soluble in organic solvents like DMF and DMSOInferred from similar compounds
Storage Recommended storage at 2-8°C to maintain stability[1]
Structural Significance

The presence of the Boc protecting group allows for the controlled, stepwise addition of this modified amino acid during solid-phase peptide synthesis (SPPS). The iodine atom serves multiple purposes: it can act as a heavy atom for crystallographic studies, a site for further chemical modification, or a precursor for radiolabeling.

Synthesis of Boc-D-Tyr(3-I)-OH

The synthesis of Boc-D-Tyr(3-I)-OH involves a two-step process: the protection of the amino group of D-tyrosine followed by the regioselective iodination of the aromatic ring.

Step 1: Boc Protection of D-Tyrosine

The initial step is the protection of the α-amino group of D-tyrosine using di-tert-butyl dicarbonate ((Boc)₂O). This reaction is typically carried out under basic conditions to facilitate the nucleophilic attack of the amino group on the Boc anhydride.

Experimental Protocol: Synthesis of Boc-D-Tyr-OH

  • Materials: D-tyrosine, Di-tert-butyl dicarbonate ((Boc)₂O), Sodium bicarbonate (NaHCO₃), Dioxane, Water, Ethyl acetate, 1M Hydrochloric acid (HCl).

  • Procedure:

    • Dissolve D-tyrosine in a 1:1 mixture of dioxane and water containing sodium bicarbonate.

    • Cool the solution to 0°C in an ice bath.

    • Slowly add a solution of (Boc)₂O in dioxane to the stirred reaction mixture.

    • Allow the reaction to warm to room temperature and stir overnight.

    • Add water and adjust the pH to 2-3 with 1M HCl.

    • Extract the product with ethyl acetate.

    • Wash the combined organic layers with water and brine, then dry over anhydrous sodium sulfate.

    • Concentrate the solution under reduced pressure to obtain Boc-D-Tyr-OH as a solid.

Step 2: Iodination of Boc-D-Tyr-OH

The subsequent step is the regioselective iodination at the 3-position of the phenol ring. This can be achieved using various iodinating agents, with N-iodosuccinimide (NIS) being a common choice due to its mild reaction conditions.

Experimental Protocol: Synthesis of Boc-D-Tyr(3-I)-OH

  • Materials: Boc-D-Tyr-OH, N-Iodosuccinimide (NIS), Acetonitrile.

  • Procedure:

    • Dissolve Boc-D-Tyr-OH in acetonitrile.

    • Add N-iodosuccinimide (1 equivalent) to the solution.

    • Stir the reaction mixture at room temperature and monitor its progress by thin-layer chromatography (TLC).

    • Upon completion, remove the acetonitrile under reduced pressure.

    • Purify the crude product by silica gel column chromatography to yield pure Boc-D-Tyr(3-I)-OH.

Synthesis_Workflow D_Tyr D-Tyrosine Boc_Protection Boc Protection D_Tyr->Boc_Protection Boc_Anhydride (Boc)₂O Boc_Anhydride->Boc_Protection Base Base (e.g., NaHCO₃) Base->Boc_Protection Boc_D_Tyr Boc-D-Tyr-OH Boc_Protection->Boc_D_Tyr Iodination Iodination Boc_D_Tyr->Iodination NIS N-Iodosuccinimide (NIS) NIS->Iodination Final_Product Boc-D-Tyr(3-I)-OH Iodination->Final_Product

Caption: Synthetic workflow for Boc-D-Tyr(3-I)-OH.

Applications in Research and Drug Development

Boc-D-Tyr(3-I)-OH is a versatile building block with significant applications in various stages of drug discovery and development.

Peptide Synthesis

The primary application of Boc-D-Tyr(3-I)-OH is in solid-phase peptide synthesis (SPPS). The Boc protecting group is stable to the basic conditions used for Fmoc deprotection, making it suitable for orthogonal protection strategies.[2] The incorporation of a D-amino acid can enhance the proteolytic stability of the resulting peptide, a crucial factor for therapeutic peptides. The iodine atom can be used to introduce further modifications or to study peptide-receptor interactions.

SPPS_Cycle cluster_spps Boc Solid-Phase Peptide Synthesis Cycle Resin Resin Support Deprotection Boc Deprotection (TFA in DCM) Resin->Deprotection Start Neutralization Neutralization (DIEA in DMF) Deprotection->Neutralization Coupling Coupling of Boc-D-Tyr(3-I)-OH Neutralization->Coupling Washing Washing Coupling->Washing Elongation Peptide Elongation Washing->Elongation Elongation->Deprotection Repeat for next amino acid

Caption: Boc-SPPS cycle for peptide elongation.

Radiolabeling Applications

The iodine atom on the tyrosine ring makes Boc-D-Tyr(3-I)-OH an excellent precursor for radiolabeling with isotopes of iodine (e.g., ¹²³I, ¹²⁵I, ¹³¹I).[1] This is particularly valuable in the development of radiopharmaceuticals for diagnostic imaging techniques like Single Photon Emission Computed Tomography (SPECT) and for targeted radiotherapy.[1]

Drug Development and Medicinal Chemistry

The incorporation of 3-iodotyrosine into peptide-based drug candidates can significantly impact their pharmacological properties. The bulky iodine atom can influence receptor binding affinity and selectivity.[1] Furthermore, the carbon-iodine bond can participate in halogen bonding, a non-covalent interaction that is increasingly recognized for its importance in drug-receptor interactions.

Analytical Characterization

To ensure the quality and purity of synthesized Boc-D-Tyr(3-I)-OH, a combination of analytical techniques should be employed.

Analytical TechniqueExpected Results
¹H NMR Signals corresponding to the Boc group (singlet, ~1.4 ppm), the aromatic protons, and the α- and β-protons of the amino acid backbone.
¹³C NMR Resonances for all 14 carbon atoms, including the characteristic signals for the carbonyl carbons and the carbon bearing the iodine atom.
Mass Spectrometry (MS) A molecular ion peak corresponding to the calculated molecular weight (407.21 m/z for [M+H]⁺).
High-Performance Liquid Chromatography (HPLC) A single major peak indicating high purity (typically >98%).

Safety and Handling

As with all laboratory chemicals, proper safety precautions should be taken when handling Boc-D-Tyr(3-I)-OH and the reagents used in its synthesis.

  • Personal Protective Equipment (PPE): Wear safety glasses, gloves, and a lab coat.

  • Handling: Use in a well-ventilated area or a fume hood. Avoid inhalation of dust.

  • Storage: Store in a tightly sealed container in a cool, dry place.

Conclusion

Boc-D-Tyr(3-I)-OH is a valuable and versatile synthetic building block with significant applications in peptide chemistry, radiopharmaceutical development, and medicinal chemistry. Its unique combination of a Boc-protected D-amino acid and an iodinated aromatic ring provides researchers with a powerful tool for creating novel peptides and drug candidates with enhanced properties. The protocols and insights provided in this guide are intended to facilitate the effective use of this compound in advancing scientific research and drug discovery.

References

Sources

Exploratory

A Technical Guide to Boc-D-Tyr(3-I)-OH: Structure, Synthesis, and Application in Advanced Peptide Design

This guide provides an in-depth exploration of N-α-tert-Butoxycarbonyl-D-3-iodotyrosine (Boc-D-Tyr(3-I)-OH), a non-natural amino acid derivative critical to the fields of medicinal chemistry and drug development. We will...

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides an in-depth exploration of N-α-tert-Butoxycarbonyl-D-3-iodotyrosine (Boc-D-Tyr(3-I)-OH), a non-natural amino acid derivative critical to the fields of medicinal chemistry and drug development. We will dissect its unique structural attributes, provide a robust framework for its synthesis and characterization, and detail its strategic implementation in solid-phase peptide synthesis (SPPS). This document is intended for researchers, chemists, and drug development professionals seeking to leverage the distinct advantages of incorporating modified amino acids to enhance the therapeutic potential of peptide-based agents.

Strategic Imperative: The 'Why' Behind Boc-D-Tyr(3-I)-OH

The rational design of peptide therapeutics often requires moving beyond the canonical 20 amino acids. The limitations of natural peptides, such as susceptibility to proteolytic degradation and constrained conformational states, can be overcome by the strategic incorporation of non-natural amino acids. Boc-D-Tyr(3-I)-OH is a powerful building block that addresses these challenges through two key modifications: the D-chiral configuration and the substitution of iodine at the 3-position of the phenolic ring.

  • The D-Configuration Advantage : The incorporation of a D-amino acid is a cornerstone strategy for enhancing peptide stability.[1][2] Proteolytic enzymes, which are chiral and optimized for L-amino acid substrates, exhibit significantly reduced or no activity towards peptides containing D-isomers.[1][2] This enzymatic resistance translates directly to a longer in vivo half-life, a critical parameter for therapeutic efficacy.[1][3] Furthermore, the D-configuration can induce unique conformational constraints, potentially improving binding affinity and selectivity for a target receptor.[1]

  • The Role of 3-Iodination : The introduction of a bulky, lipophilic iodine atom onto the tyrosine side chain serves multiple purposes. Structurally, it can foster intramolecular interactions through halogen bonding, leading to a more ordered peptide structure.[4] This pre-organization can, counterintuitively, make the peptide a better substrate for specific enzymes like matrix metalloproteinases (MMPs), which preferentially hydrolyze structured sequences.[4] Functionally, the iodine atom is a versatile handle for further chemical modification and, most importantly, serves as a site for radiolabeling with isotopes of iodine (e.g., ¹²³I, ¹²⁵I, ¹³¹I), which is invaluable for developing diagnostic imaging agents and targeted radiotherapeutics.[5][6]

Physicochemical and Structural Data

The properties of Boc-D-Tyr(3-I)-OH are foundational to its handling, reaction setup, and characterization. While specific data for the D-isomer is not widely published, the following table is constructed based on the well-documented L-isomer (Boc-L-Tyr(3-I)-OH) and general principles of stereoisomerism.

PropertyValueReference / Rationale
IUPAC Name (2R)-2-[(tert-butoxycarbonyl)amino]-3-(4-hydroxy-3-iodophenyl)propanoic acidBased on IUPAC nomenclature for D-amino acids.
Synonyms Boc-D-3-iodotyrosine, N-Boc-D-3-iodotyrosineCommon laboratory nomenclature.
CAS Number Not widely available. L-isomer is 71400-63-0.A specific CAS for the D-isomer is not consistently cited in major chemical databases. The L-isomer CAS is provided for reference.[5]
Molecular Formula C₁₄H₁₈INO₅Identical to the L-isomer.[5]
Molecular Weight 407.20 g/mol Identical to the L-isomer.[5]
Appearance White to off-white powder/solidTypical appearance for protected amino acids.
Solubility Soluble in DMF, DMSO, and alcohols.Based on the properties of similar Boc-protected amino acids.
Storage Store at 2-8°C, desiccated.Standard conditions to prevent degradation of the Boc group and the iodinated ring.

Synthesis and Characterization: A Self-Validating Workflow

The synthesis of Boc-D-Tyr(3-I)-OH is a two-step process starting from commercially available Boc-D-tyrosine (Boc-D-Tyr-OH). The workflow is designed to be self-validating, with clear characterization checkpoints to ensure purity before its use in peptide synthesis.

Synthesis Pathway

G cluster_0 Step 1: Boc Protection cluster_1 Step 2: Regioselective Iodination D-Tyrosine D-Tyrosine Boc-D-Tyr-OH Boc-D-Tyr-OH D-Tyrosine->Boc-D-Tyr-OH Protection of α-amino group Boc2O Di-tert-butyl dicarbonate (Boc₂O) Base (e.g., NaHCO₃) Boc2O->Boc-D-Tyr-OH Start Boc-D-Tyr-OH Product Boc-D-Tyr(3-I)-OH Start->Product Electrophilic Aromatic Substitution Reagents Iodine Monochloride (ICl) or N-Iodosuccinimide (NIS) Solvent (e.g., Methanol/Water) Reagents->Product

Caption: Synthesis workflow for Boc-D-Tyr(3-I)-OH.

Detailed Experimental Protocol: Synthesis

Objective: To synthesize Boc-D-Tyr(3-I)-OH from Boc-D-Tyr-OH via electrophilic iodination.

Materials:

  • Boc-D-Tyr-OH (CAS: 70642-86-3)[7][8]

  • N-Iodosuccinimide (NIS)

  • Acetonitrile (anhydrous)

  • Trifluoroacetic acid (TFA)

  • Ethyl acetate (EtOAc)

  • Hexanes

  • Saturated sodium thiosulfate solution

  • Brine

  • Anhydrous magnesium sulfate (MgSO₄)

Procedure:

  • Dissolution: In a round-bottom flask protected from light, dissolve Boc-D-Tyr-OH (1 equivalent) in anhydrous acetonitrile.

  • Iodination: Cool the solution to 0°C in an ice bath. Add N-Iodosuccinimide (NIS) (1.1 equivalents) portion-wise over 15 minutes.

    • Causality Insight: NIS is a mild and effective source of electrophilic iodine (I⁺). Performing the reaction at 0°C helps to control the reaction rate and minimize potential side reactions, such as di-iodination. Using a slight excess of NIS ensures complete conversion of the starting material.

  • Reaction Monitoring: Allow the reaction to stir at 0°C and monitor its progress by Thin Layer Chromatography (TLC) or LC-MS until the starting material is consumed (typically 2-4 hours).

  • Quenching: Once complete, quench the reaction by adding an aqueous solution of saturated sodium thiosulfate to consume any remaining NIS and iodine.

  • Extraction: Remove the acetonitrile under reduced pressure. Dilute the residue with ethyl acetate and wash sequentially with water, saturated sodium thiosulfate, and brine.

  • Drying and Concentration: Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure to yield the crude product.

  • Purification: Purify the crude product by silica gel column chromatography using a gradient of ethyl acetate in hexanes containing 0.1% acetic acid to afford pure Boc-D-Tyr(3-I)-OH.

    • Self-Validation Principle: The inclusion of a small amount of acid in the eluent helps to keep the carboxylic acid protonated, preventing streaking on the silica gel and leading to better separation and purity.

Characterization

Thorough characterization is essential to confirm the identity and purity of the synthesized product before its use in SPPS.

AnalysisExpected Results (based on L-isomer and related structures)
¹H NMR Signals corresponding to the Boc group (singlet, ~1.4 ppm), the aromatic protons (three distinct signals in the aromatic region, ~6.7-7.5 ppm), and the α- and β-protons of the amino acid backbone.
¹³C NMR Resonances for the carbonyl carbons (acid and Boc), the quaternary carbon of the Boc group, the aromatic carbons (including the C-I carbon at ~85-90 ppm), and the carbons of the amino acid backbone.
Mass Spec (ESI-MS) A molecular ion peak corresponding to the calculated mass of Boc-D-Tyr(3-I)-OH (m/z ≈ 408 [M+H]⁺ or 406 [M-H]⁻).
HPLC A single major peak indicating high purity (>98%), with a retention time dependent on the specific column and mobile phase used.

Application in Solid-Phase Peptide Synthesis (SPPS)

Boc-D-Tyr(3-I)-OH is a valuable building block for Boc-strategy SPPS. The workflow for incorporating this amino acid follows standard Boc chemistry protocols.

SPPS Workflow Overview

Start Resin-Bound Peptide (Free N-terminus) Deprotection Boc Deprotection (TFA in DCM) Start->Deprotection Wash1 Wash (DCM, IPA) Deprotection->Wash1 Neutralization Neutralization (DIEA in DCM/NMP) Wash1->Neutralization Wash2 Wash (DCM, NMP) Neutralization->Wash2 Coupling Coupling: Boc-D-Tyr(3-I)-OH + Activator (HBTU/DIC) Wash2->Coupling Wash3 Wash (NMP, DCM) Coupling->Wash3 End Resin-Bound Peptide (Extended by one residue) Wash3->End

Caption: One cycle of Boc-SPPS for incorporating Boc-D-Tyr(3-I)-OH.

Detailed Experimental Protocol: Coupling Reaction

Objective: To couple Boc-D-Tyr(3-I)-OH to a resin-bound peptide with a free N-terminal amine.

Materials:

  • Peptide-resin (e.g., MBHA or PAM resin with growing peptide chain)

  • Boc-D-Tyr(3-I)-OH

  • N,N'-Diisopropylcarbodiimide (DIC) or HBTU/HATU

  • N,N-Diisopropylethylamine (DIEA)

  • N,N-Dimethylformamide (DMF) or N-Methyl-2-pyrrolidone (NMP)

  • Dichloromethane (DCM)

  • Trifluoroacetic acid (TFA)

Procedure (Single Coupling Cycle):

  • Resin Preparation: Swell the peptide-resin in DCM.

  • Boc Deprotection: Treat the resin with a solution of 25-50% TFA in DCM for 2 minutes, drain, and repeat with a fresh solution for 20-30 minutes to remove the N-terminal Boc group.

    • Expertise Insight: The two-step deprotection (a short flow wash followed by a longer incubation) is critical. The first step quickly removes the acid-scavengeable byproducts from the previous cycle, while the second ensures complete deprotection without prolonged exposure of the entire peptide to strong acid.

  • Washing: Wash the resin thoroughly with DCM (3x), Isopropanol (1x), and DCM (3x) to remove residual TFA and byproducts.

  • Neutralization: Treat the resin with a solution of 5-10% DIEA in DCM or NMP for 2 minutes (2x) to neutralize the ammonium salt and liberate the free amine. Wash thoroughly with DCM and NMP.

  • Activation & Coupling:

    • In a separate vessel, pre-activate Boc-D-Tyr(3-I)-OH (3-4 equivalents relative to resin loading) with an activating agent like HBTU (0.95 eq.) and DIEA (2 eq.) in NMP for 5-10 minutes, or prepare for in-situ activation with DIC (1 eq.).

    • Add the activated amino acid solution to the neutralized peptide-resin.

    • Agitate the mixture at room temperature for 1-2 hours.

    • Trustworthiness Principle: Pre-activation of the amino acid is often preferred as it minimizes contact time of the activating agent with the resin-bound peptide, reducing the risk of side reactions like racemization or modifications to sensitive residues.

  • Monitoring: Perform a Kaiser test or chloranil test to confirm the completion of the coupling reaction (disappearance of the primary amine). If the test is positive, recouple.

  • Washing: Once the coupling is complete, wash the resin thoroughly with NMP (3x) and DCM (3x). The resin is now ready for the next deprotection and coupling cycle.

Conclusion and Future Perspectives

Boc-D-Tyr(3-I)-OH is more than a mere structural variant; it is a strategic tool for rational peptide design. Its D-configuration provides a robust defense against enzymatic degradation, while the 3-iodo modification offers a unique combination of structural influence and chemical functionality. By mastering the synthesis and application of this building block, researchers can develop novel peptide-based therapeutics and diagnostics with enhanced stability, tailored activity, and advanced imaging capabilities. The continued exploration of such non-natural amino acids will undoubtedly push the boundaries of what is achievable in the field of peptide engineering.

References

  • Aapptec Peptides. (n.d.). Boc-D-Tyr-OH [70642-86-3]. Retrieved February 7, 2026, from [Link]

  • LifeTein. (2024). Should My Peptides Have D-Amino Acids? Retrieved February 7, 2026, from [Link]

  • CD Formulation. (n.d.). D-Amino Acid-Containing Peptide Synthesis. Retrieved February 7, 2026, from [Link]

  • Papini, A. M., & Uzun, O. (2020). The Use of d-Amino Acids for Peptide Self-assembled Systems. In Royal Society of Chemistry. Retrieved February 7, 2026, from [Link]

  • Kandemir, H., et al. (2022). The Impact of Tyrosine Iodination on the Aggregation and Cleavage Kinetics of MMP-9-Responsive Peptide Sequences. PMC. Retrieved February 7, 2026, from [Link]

  • Chem-Impex. (n.d.). Boc-3-iodo-L-tyrosine. Retrieved February 7, 2026, from [Link]

  • Practical Synthesis. (n.d.). Guide to Solid Phase Peptide Chemistry. Retrieved February 7, 2026, from [Link]

  • Google Patents. (n.d.). Process for the solid phase synthesis of peptides which contain sulfated tyrosine.

Sources

Foundational

Boc-D-Tyr(3-I)-OH solubility data

Executive Summary Boc-D-Tyr(3-I)-OH (N-alpha-t-Butoxycarbonyl-3-iodo-D-tyrosine) is a specialized amino acid derivative used primarily in the synthesis of bioactive peptides and radiopharmaceutical precursors. The incorp...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

Boc-D-Tyr(3-I)-OH (N-alpha-t-Butoxycarbonyl-3-iodo-D-tyrosine) is a specialized amino acid derivative used primarily in the synthesis of bioactive peptides and radiopharmaceutical precursors. The incorporation of the iodine atom at the 3-position of the phenolic ring introduces unique steric and electronic properties, enhancing lipophilicity and acidity of the hydroxyl group (


 vs. 10.1 for Tyr).

This guide provides a rigorous analysis of the solubility profile, stability concerns, and handling protocols for Boc-D-Tyr(3-I)-OH. While the L-isomer (CAS 71400-63-0) is more commonly indexed, this guide addresses the D-isomer specifically, noting that enantiomers exhibit identical solubility in achiral solvents. Critical attention is required regarding photolytic stability and solvation kinetics in high-concentration SPPS (Solid-Phase Peptide Synthesis) workflows.

Physicochemical Profile

The following data establishes the molecular identity of the compound. Researchers must verify the stereochemistry (D- vs. L-) via optical rotation or chiral HPLC upon receipt, as physical appearance is identical for both enantiomers.

PropertyDataNotes
Chemical Name Boc-3-iodo-D-tyrosine
Molecular Formula ngcontent-ng-c1989010908="" _nghost-ng-c3017681703="" class="inline ng-star-inserted">

Molecular Weight 407.20 g/mol Significant mass increase over Tyr (181.2 g/mol )
CAS Number Refer to SupplierCommon L-isomer CAS: 71400-63-0.[1][2][3] D-isomer is often not indexed in public registries.
Appearance White to off-white powderCrystalline solid
Melting Point 82–90 °CBroad range indicates potential for amorphous content
Optical Rotation

(c=1 in Dioxane); Value is inverse of L-isomer (

)

Solubility & Stability Data

Solubility is the critical rate-limiting factor in coupling efficiency. The iodine atom significantly increases the hydrophobicity of the residue compared to native tyrosine.

Solubility Profile
SolventSolubility Limit (Approx.)Suitability for SPPSComments
DMF (N,N-Dimethylformamide)> 0.5 M (> 200 mg/mL)Excellent Preferred solvent for coupling. Dissolution is rapid.
NMP (N-Methyl-2-pyrrolidone)> 0.5 M Excellent Alternative to DMF; reduces aggregation in difficult sequences.
DMSO (Dimethyl sulfoxide)~ 250 mM (~ 100 mg/mL)Good Useful for stock solutions but high viscosity can impede resin diffusion.
DCM (Dichloromethane)ModerateFair Soluble, but often requires a co-solvent (e.g., minimal DMF) to prevent precipitation at high concentrations.
Water / PBS < 0.5 mMPoor Insoluble. Do not use aqueous buffers for stock preparation.
Stability & Storage (Critical)
  • Photosensitivity: The Carbon-Iodine (C-I) bond is susceptible to homolytic cleavage under UV and intense visible light.

    • Directive: Store solid and solution in amber vials . Wrap reaction vessels in aluminum foil during prolonged coupling.

  • Oxidation: The phenolic hydroxyl group is electron-deficient due to the ortho-iodine but remains susceptible to oxidation over long periods.

    • Directive: Store under inert gas (Argon/Nitrogen) at -20°C .

  • Shelf Life: Solid state is stable for >2 years if desiccated and protected from light. Solutions in DMF should be used within 24 hours .

Technical Workflow: Dissolution & Handling

This protocol ensures complete solvation and minimizes degradation during the preparation of coupling reagents.

Step-by-Step Dissolution Protocol
  • Calculation: Determine the required mass for a 0.2 M concentration (standard for SPPS).

    • Example: To prepare 10 mL of 0.2 M solution, weigh 814.4 mg of Boc-D-Tyr(3-I)-OH.

  • Solvent Selection:

    • Standard: Use anhydrous DMF (Grade: amine-free).

    • Aggregation-Prone Sequences: Use NMP.

  • Dissolution:

    • Add the solid to the vessel before the solvent to prevent adhesion to walls.

    • Add 80% of the target solvent volume.

    • Vortex for 30–60 seconds. The solution should be clear and colorless.

    • Note: If turbidity persists, sonicate for 1 minute (max) in a water bath (< 30°C). Avoid excessive heat.

  • Activation (Just-in-Time):

    • Add coupling reagents (e.g., HBTU/DIEA or DIC/HOBt) only immediately prior to addition to the resin.

    • Warning: Activated esters of iodinated tyrosine are less stable than standard amino acids.

Decision Tree: Solvent Choice

DissolutionWorkflow Start Start: Boc-D-Tyr(3-I)-OH Solid AppCheck Application Type? Start->AppCheck SPPS Solid Phase Peptide Synthesis AppCheck->SPPS Bioassay Biological Assay / Stock AppCheck->Bioassay SeqCheck Sequence Difficulty? SPPS->SeqCheck DMSO Use DMSO Conc: < 50 mM (Final) Bioassay->DMSO Standard Standard Sequence SeqCheck->Standard Normal Difficult Aggregation Prone / Long SeqCheck->Difficult High Aggregation DMF Use DMF (Anhydrous) Conc: 0.1 - 0.5 M Standard->DMF NMP Use NMP Conc: 0.1 - 0.5 M Difficult->NMP

Caption: Decision logic for solvent selection based on downstream application requirements.

Application: Solid-Phase Peptide Synthesis (SPPS)[5][6]

The steric bulk of the iodine atom requires modified coupling parameters to ensure high yield (>99%).

Coupling Protocol (Boc Chemistry)
  • Resin Preparation: Swell resin (e.g., MBHA or PAM) in DCM for 30 mins.

  • Deprotection: Standard TFA/DCM (50:50) cycles remove the N-terminal Boc group.

  • Neutralization: 10% DIEA in DMF (2x 1 min).

  • Coupling Reaction:

    • Reagents: 3.0 eq Boc-D-Tyr(3-I)-OH + 2.85 eq HCTU + 6.0 eq DIEA.

    • Time: Extend coupling time to 60–90 minutes (vs. standard 30-45 mins) to account for steric hindrance at the ortho-position.

    • Monitoring: Perform a Kaiser Test. If slightly positive, perform a "double couple" (repeat step 4 with fresh reagents).

  • Capping: Acetyl anhydride capping is recommended after this step to terminate any unreacted chains, as the bulky iodine can make the next deprotection slightly slower.

Visualizing the Coupling Cycle

SPPS_Cycle Resin Peptide-Resin (Free Amine) Couple Coupling Reaction (60-90 min, Dark) Resin->Couple Activate Activate AA (Boc-D-Tyr(3-I)-OH + DIC/HOBt) Activate->Couple Wash Wash (DMF x3, DCM x3) Couple->Wash Test Kaiser Test Wash->Test Next Next Cycle Test->Next Negative (Colorless) Recouple Double Couple Test->Recouple Positive (Blue) Recouple->Couple

Caption: SPPS workflow emphasizing extended coupling times and light protection (Dark).

References

  • Sigma-Aldrich. Boc-D-Tyr-OH Product Specification & Solubility Data. Merck KGaA. Link

  • Chem-Impex International. Boc-3-iodo-L-tyrosine Technical Data Sheet. Link

  • Santa Cruz Biotechnology. Boc-3-iodo-L-tyrosine (CAS 71400-63-0) Properties. Link

  • Cayman Chemical. 3-Iodotyrosine Stability and Light Sensitivity Analysis. Link

  • BenchChem. Guide to Boc-Tyr(Boc)-OH in Peptide Synthesis. Link

Sources

Exploratory

Technical Guide: Stability, Storage, and Handling of Boc-D-Tyr(3-I)-OH

Executive Summary Boc-D-Tyr(3-I)-OH (CAS: 70642-86-3) is a non-proteinogenic amino acid derivative critical for the synthesis of protease-resistant peptidomimetics and radiolabeled tracers. Its stability is compromised b...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

Boc-D-Tyr(3-I)-OH (CAS: 70642-86-3) is a non-proteinogenic amino acid derivative critical for the synthesis of protease-resistant peptidomimetics and radiolabeled tracers. Its stability is compromised by three primary vectors: photolytic deiodination , acid-catalyzed deprotection , and hygroscopic hydrolysis .

Failure to adhere to strict storage protocols results in the formation of des-iodo impurities (Boc-D-Tyr-OH) and free amines, which compromise downstream solid-phase peptide synthesis (SPPS) or binding affinity assays.

Quick Reference: Critical Storage Parameters
ParameterOptimal ConditionCritical Limit (Do Not Exceed)
Temperature (Solid) -20°C ± 5°C4°C (Short term only: <2 weeks)
Temperature (Solution) -80°C-20°C (Max 1 month)
Light Exposure Strictly Dark (Amber/Foil)Ambient Lab Light (>1 hour)
Atmosphere Inert Gas (Argon/N2)Ambient Air (Oxidation risk)
Humidity Desiccated (<10% RH)>40% RH (Hydrolysis risk)

Molecular Anatomy & Stability Mechanics

To understand the storage requirements, we must deconstruct the molecule into its reactive pharmacophores. The stability profile is dictated by the interaction between the protecting group and the halogenated side chain.

The Iodine Substituent (C-I Bond)

The carbon-iodine bond at the meta position of the phenol ring is the most fragile component. Iodine is a large, polarizable halogen with a relatively weak bond dissociation energy compared to chlorine or fluorine.

  • Mechanism: Exposure to UV light (λ < 300 nm) or intense visible light causes homolytic fission of the C-I bond, generating a highly reactive aryl radical. This radical abstracts hydrogen from the solvent or the Boc group, leading to deiodination (formation of Boc-D-Tyr-OH).

  • Implication: Amber glass vials are mandatory. Foil wrapping provides an essential secondary barrier.

The Boc Group (tert-Butoxycarbonyl)

While generally more stable to base than Fmoc, the Boc group is acid-labile.

  • Mechanism: Exposure to acidic fumes (HCl, TFA) or acidic solvents initiates the cleavage of the tert-butyl carbamate, releasing isobutylene and CO2 to yield the free amine.

  • Implication: Never store in the same secondary container as volatile acids.

The Phenolic Hydroxyl
  • Mechanism: The electron-donating hydroxyl group makes the ring susceptible to oxidation, forming quinone-like species, especially in basic solutions. The iodine atom exerts an electron-withdrawing inductive effect (-I), which slightly stabilizes the phenol against oxidation compared to native tyrosine, but susceptibility remains.

Visualization: Degradation Pathways

The following diagram maps the specific environmental triggers to their chemical consequences.

DegradationMap Molecule Boc-D-Tyr(3-I)-OH Radical Aryl Radical Molecule->Radical Homolytic Fission FreeAmine Impurity: H-D-Tyr(3-I)-OH Molecule->FreeAmine Deprotection Hydrolysis Carbamate Hydrolysis Molecule->Hydrolysis Slow UV UV/Vis Light UV->Radical Acid Acid Fumes (H+) Acid->FreeAmine Moisture Moisture/H2O Moisture->Hydrolysis Deiodo Impurity: Boc-D-Tyr-OH Radical->Deiodo H-Abstraction

Figure 1: Primary degradation pathways. Light exposure drives irreversible deiodination, while acid exposure removes the N-terminal protection.

Standard Operating Procedure (SOP): Storage & Handling

This protocol ensures the integrity of the compound from receipt to reaction.

Long-Term Storage (Powder)
  • Container: Use the original manufacturer's amber glass vial. If re-packaging is necessary, flush the new amber vial with Argon or Nitrogen gas before sealing.

  • Seal: Parafilm is insufficient for long-term storage. Use a screw cap with a Teflon liner.

  • Environment: Place the vial inside a secondary container (e.g., a sealed plastic jar) containing a packet of silica gel desiccant.

  • Temperature: Store at -20°C .

Thawing Protocol (The "Equilibration Rule")

CRITICAL: Do not open a cold vial.

  • Remove the secondary container from the freezer.

  • Allow it to stand at room temperature (20-25°C) for at least 60 minutes .

  • Why? Opening a cold vial introduces atmospheric moisture which condenses instantly on the hygroscopic powder. This water initiates hydrolysis and alters the weighable mass.

Solubilization

Boc-D-Tyr(3-I)-OH is hydrophobic.

  • Preferred Solvents: DMSO (Dimethyl sulfoxide) or DMF (Dimethylformamide).

  • Solubility Limit: ~100 mg/mL in DMSO.[1][2][3][4]

  • Aqueous Solubility: Very low (~0.15 mg/mL in PBS). Do not attempt to dissolve directly in water. Dissolve in DMSO first, then dilute into aqueous buffer (keep DMSO <10% to avoid precipitation, though this depends on concentration).

  • Handling: Use fresh DMSO. Old DMSO absorbs water and forms dimethyl sulfide and methanesulfonic acid, which can deprotect the Boc group.

Visualization: Handling Workflow

HandlingSOP Freezer Storage: -20°C (Desiccated) Equilibrate Equilibrate to RT (60 mins, Sealed) Freezer->Equilibrate Remove Open Open in Dim Light Equilibrate->Open Condensation Prevented Weigh Weigh Quickly Open->Weigh Dissolve Dissolve: DMSO/DMF Weigh->Dissolve Restock Purge with Argon & Reseal Weigh->Restock Remaining Solids Use Use Immediately Dissolve->Use Avoid Solution Storage Restock->Freezer Return

Figure 2: Safe handling workflow to prevent moisture ingress and photolytic degradation.

Quality Control & Degradation Analysis

Before committing valuable reagents to a synthesis, validate the purity of Boc-D-Tyr(3-I)-OH, especially if the container has been opened previously.

HPLC Analysis[5]
  • Column: C18 Reverse Phase (e.g., 5µm, 4.6 x 150mm).

  • Mobile Phase: Water (0.1% TFA) / Acetonitrile (0.1% TFA).

  • Detection: UV at 220 nm (amide bond) and 280 nm (aromatic ring).

  • Pass Criteria: Single peak >98%.

  • Fail Criteria: Appearance of a peak with shorter retention time (indicating Boc-D-Tyr-OH, as Iodine increases hydrophobicity/retention).

1H-NMR Verification
  • Solvent: DMSO-d6.

  • Key Signals:

    • Boc Group: Singlet at ~1.3-1.4 ppm (9H).[5]

    • Aromatic Region: Look for the specific splitting pattern of the 1,3,4-substituted ring. Loss of iodine restores the AA'BB' system of standard tyrosine.

Optical Rotation (Chiral Purity)
  • Importance: Distinguishes D-isomer from L-isomer (crucial for peptidomimetics).

  • Standard:

    
     to 
    
    
    
    (c=1, DMF) or similar (check specific CoA).
  • Note: Racemization is rare in solid storage but possible if stored in basic solutions.

References

  • National Center for Biotechnology Information. (2023). PubChem Compound Summary for CID 439744, 3-Iodo-L-tyrosine. Retrieved October 26, 2023, from [Link]

  • Huber, R. E., et al. (1989).[6] Studies on the mechanism of the iodination of tyrosine by lactoperoxidase. Journal of Biological Chemistry. Retrieved from [Link]

Sources

Foundational

The Enduring Workhorse: A Senior Application Scientist's In-depth Guide to Boc Protection in Peptide Synthesis

For Researchers, Scientists, and Drug Development Professionals In the landscape of peptide synthesis, the choice of a protective group strategy is a critical decision that dictates the entire workflow, influencing every...

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

In the landscape of peptide synthesis, the choice of a protective group strategy is a critical decision that dictates the entire workflow, influencing everything from resin selection to the final cleavage protocol. While the Fmoc (9-fluorenylmethyloxycarbonyl) strategy has gained widespread adoption for its milder deprotection conditions, the original workhorse of solid-phase peptide synthesis (SPPS), the Boc (tert-butoxycarbonyl) strategy, remains a powerful and often essential tool in the peptide chemist's arsenal. This guide provides an in-depth technical exploration of the Boc protection strategy, moving beyond simple protocols to explain the underlying chemistry, strategic advantages, and field-proven methodologies that ensure its continued relevance, particularly for the synthesis of complex and "difficult" peptides.

The Foundation of Solid-Phase Peptide Synthesis: A Historical Perspective

The advent of solid-phase peptide synthesis (SPPS) by R. Bruce Merrifield, a discovery that earned him the Nobel Prize in Chemistry in 1984, revolutionized the field.[] At the heart of this innovation was the use of the acid-labile Boc group for the temporary protection of the α-amino group of amino acids.[] This allowed for the iterative addition of amino acids to a growing peptide chain anchored to an insoluble polymer resin, with the key advantage of being able to remove excess reagents and byproducts by simple filtration and washing.[][2]

The Boc/Bzl Orthogonality: A Tale of Two Acid Labile Groups

The success of the Boc strategy hinges on a principle of differential acid lability. While the Boc group is readily removed by moderate acids like trifluoroacetic acid (TFA), the side-chain protecting groups are typically benzyl-based (Bzl) and require a much stronger acid, such as anhydrous hydrogen fluoride (HF), for their removal.[3] This creates a semi-orthogonal protection scheme where the temporary Nα-protecting group can be selectively cleaved without affecting the permanent side-chain protection during the stepwise synthesis.[3]

The Chemistry of Boc Protection and Deprotection: A Mechanistic Look

A thorough understanding of the chemical mechanisms governing the application and removal of the Boc group is fundamental to troubleshooting and optimizing peptide synthesis.

Boc Protection of Amino Acids

The introduction of the Boc group to the α-amino group of an amino acid is typically achieved through a nucleophilic acyl substitution reaction with di-tert-butyl dicarbonate (Boc anhydride or Boc₂O) in the presence of a base.[4][5]

The reaction proceeds as follows:

  • The amino group of the amino acid acts as a nucleophile, attacking one of the carbonyl carbons of Boc₂O.

  • This leads to the formation of a tetrahedral intermediate which then collapses, eliminating a tert-butyl carbonate leaving group.

  • The tert-butyl carbonate is unstable and decomposes to carbon dioxide and tert-butoxide.

  • The tert-butoxide then deprotonates the now positively charged amino group, yielding the N-Boc protected amino acid.

Boc_Protection

Boc Deprotection: The Role of Trifluoroacetic Acid (TFA)

The removal of the Boc group is achieved by treatment with a moderately strong acid, most commonly trifluoroacetic acid (TFA), typically in a solution with dichloromethane (DCM).[2][6]

The deprotection mechanism involves the following steps:

  • The carbonyl oxygen of the Boc group is protonated by TFA.

  • This protonation facilitates the cleavage of the tert-butyl-oxygen bond, leading to the formation of a stable tert-butyl cation and a carbamic acid intermediate.

  • The carbamic acid is unstable and readily decarboxylates to release carbon dioxide and the free amine of the peptide.[7]

  • The newly liberated amine is then protonated by the excess TFA, forming a trifluoroacetate salt.[7]

Boc_Deprotection

The Boc-SPPS Workflow: A Step-by-Step Guide

The following outlines the key stages in a typical Boc solid-phase peptide synthesis cycle.

Boc_SPPS_Workflow

Experimental Protocols
  • Dissolve the amino acid in a 1:1 mixture of dioxane and water.[8]

  • Add 1.5 equivalents of a base, such as triethylamine (TEA).[8]

  • Add 1.1 equivalents of di-tert-butyl dicarbonate (Boc₂O) and stir at room temperature.[8]

  • Monitor the reaction by thin-layer chromatography (TLC).

  • Once the reaction is complete, perform an aqueous workup to remove byproducts.

  • The Boc-protected amino acid can then be isolated and purified.

  • Swell the peptide-resin in dichloromethane (DCM).

  • Treat the resin with a solution of 50% trifluoroacetic acid (TFA) in DCM for approximately 20-30 minutes.[2] A short pre-wash of 5 minutes can also be performed.[2]

  • Filter the resin and wash thoroughly with DCM to remove the TFA and the cleaved Boc group.

  • Wash with isopropanol (IPA) to help shrink the resin and remove residual TFA.[2]

Parameter Condition Purpose
Deprotection Reagent 50% TFA in DCMCleavage of the Boc group
Reaction Time 20-30 minutesEnsures complete deprotection
Washing Solvents DCM, IPARemoval of reagents and byproducts

Table 1: Typical Boc Deprotection Conditions in SPPS

Following deprotection, the N-terminal amine is present as a trifluoroacetate salt and must be neutralized to the free amine before the next coupling step can occur.[9]

  • Treat the peptide-resin with a solution of 10% diisopropylethylamine (DIEA) in DCM for 2 x 10 minutes.[2]

  • Wash the resin extensively with DCM to remove the DIEA and the trifluoroacetate salt.

A significant advancement in Boc-SPPS is the development of in situ neutralization protocols.[9][10] In this method, the neutralization of the N-terminal amine and the subsequent amino acid coupling occur simultaneously.[10] This is achieved by adding the base (e.g., DIEA) directly to the coupling reaction mixture.[11] This approach minimizes the time the peptide-resin spends in the neutral, aggregation-prone state, which can be particularly beneficial for "difficult" sequences.[9][10]

  • Dissolve the Boc-protected amino acid (typically 3-4 equivalents) and a coupling reagent (e.g., HBTU, HATU) in a suitable solvent like N,N-dimethylformamide (DMF).[11]

  • Add a base, such as DIEA, to the amino acid solution to activate it.

  • Add the activated amino acid solution to the neutralized peptide-resin and agitate for 1-2 hours.

  • Monitor the coupling reaction for completion using a qualitative test such as the ninhydrin (Kaiser) test.

Component Typical Molar Excess Function
Boc-Amino Acid 3-4 equivalentsEnsures complete coupling
Coupling Reagent (e.g., HBTU) 3-4 equivalentsActivates the carboxylic acid
Base (e.g., DIEA) 6-8 equivalentsNeutralization and activation

Table 2: Typical Reagent Ratios for Amino Acid Coupling in Boc-SPPS

The Final Frontier: Cleavage from the Resin

Once the desired peptide sequence has been assembled, the final step is to cleave the peptide from the solid support and remove the side-chain protecting groups. In Boc-SPPS, this is most commonly achieved using strong, anhydrous acids.

HF Cleavage: The Gold Standard

Anhydrous hydrogen fluoride (HF) is the most effective reagent for cleaving peptides from most resins used in Boc-SPPS and for removing benzyl-based side-chain protecting groups.[12][13] However, HF is extremely toxic and corrosive, requiring specialized equipment and stringent safety precautions.[14]

The "low-high" HF cleavage procedure is often employed to minimize side reactions.[15][16]

  • Low HF Step: A milder mixture of HF in dimethyl sulfide (DMS) is used to remove more labile protecting groups via an SN2 mechanism, which minimizes the formation of reactive carbocations.[16]

  • High HF Step: Neat HF is then used to cleave the peptide from the resin and remove the more resistant protecting groups, such as the tosyl group from arginine.[15][16]

The Critical Role of Scavengers

During acid-mediated cleavage, reactive carbocations are generated from the protecting groups and the resin linker.[14][15] These can cause unwanted side reactions, such as the alkylation of sensitive amino acid residues like tryptophan, methionine, and tyrosine.[15][17] To prevent this, scavengers are added to the cleavage cocktail to trap these reactive species.[5][15]

Scavenger Target Residue(s) Typical Concentration
Anisole Tryptophan, Tyrosine~5-10%
p-Cresol Tryptophan, Tyrosine~5-10%
Thioanisole Tryptophan, Methionine~5-10%
Dithiothreitol (DTT) Cysteine~1-2%

Table 3: Common Scavengers Used in HF Cleavage

Navigating the Challenges: Side Reactions in Boc-SPPS

While a robust technique, Boc-SPPS is not without its potential pitfalls. A proactive understanding of common side reactions is crucial for success.

  • Incomplete Coupling: Sterically hindered amino acids or aggregation of the growing peptide chain can lead to incomplete coupling reactions.

  • Aggregation: Hydrophobic peptide sequences are particularly prone to inter-chain hydrogen bonding, leading to aggregation on the resin and preventing reagents from accessing the reactive sites.[18] The acidic deprotection conditions in Boc-SPPS can sometimes help to mitigate aggregation by keeping the N-terminus protonated.[]

  • Aspartimide Formation: Peptides containing aspartic acid are susceptible to the formation of a five-membered aspartimide ring, which can lead to racemization and the formation of β-aspartyl peptides.[18]

  • Alkylation: As previously mentioned, the generation of carbocations during deprotection and cleavage can lead to the alkylation of nucleophilic side chains.

Boc vs. Fmoc: A Strategic Decision

The choice between Boc and Fmoc chemistry is a critical one, and the "better" strategy is entirely dependent on the specific peptide being synthesized.

Feature Boc Strategy Fmoc Strategy
Nα-Protection tert-butoxycarbonyl (acid-labile)9-fluorenylmethyloxycarbonyl (base-labile)
Side-Chain Protection Benzyl-based (strong acid-labile)tert-butyl-based (acid-labile)
Final Cleavage Strong acid (e.g., HF)Moderate acid (e.g., TFA)
Advantages - Effective for long or difficult sequences prone to aggregation.[]- Lower cost of some reagents.- Milder deprotection conditions.- Compatible with a wider range of sensitive functionalities.- Easier automation.
Disadvantages - Use of hazardous HF for cleavage.- Harsher conditions can lead to side reactions.- Aggregation can be more problematic for some sequences.- Piperidine used for deprotection can be problematic.

Table 4: Comparison of Boc and Fmoc Peptide Synthesis Strategies

Conclusion: The Continued Relevance of a Classic Technique

While Fmoc chemistry has become the dominant strategy for routine peptide synthesis, the Boc/Bzl approach remains an indispensable tool for the synthesis of complex peptides, particularly those that are long, hydrophobic, or prone to aggregation. Its aggressive deprotection conditions can be advantageous in disrupting secondary structures that hinder synthesis. A deep understanding of the underlying chemistry, careful optimization of protocols, and a proactive approach to mitigating side reactions will ensure that Boc-SPPS continues to be a powerful and reliable method for advancing research and development in the fields of chemistry, biology, and medicine.

References

  • Schnölzer, M., Alewood, P., Jones, A., Alewood, D., & Kent, S. B. (1992). In situ neutralization in Boc-chemistry solid phase peptide synthesis. International journal of peptide and protein research, 40(3-4), 180–193.
  • Overview of Solid Phase Peptide Synthesis (SPPS). (n.d.). Retrieved from [Link]

  • Supporting Information. (2010). The Royal Society of Chemistry. Retrieved from [Link]

  • Hartmann, R., Schübl, D., & Kappe, C. O. (2009). Anhydrous Hydrogen Fluoride Cleavage in Boc Solid Phase Peptide Synthesis. Methods in molecular biology (Clifton, N.J.), 548, 259–272.
  • Anhydrous hydrogen fluoride cleavage in boc solid phase peptide synthesis. (n.d.). u:cris-Portal. Retrieved from [Link]

  • BOC Protection and Deprotection. (2025). J&K Scientific LLC. Retrieved from [Link]

  • Experimental Procedures. (n.d.). The Royal Society of Chemistry. Retrieved from [Link]

  • In Situ Neutralization in Boc-chemistry Solid Phase Peptide Synthesis. (n.d.). Academia.edu. Retrieved from [Link]

  • Practical Synthesis Guide to Solid Phase Peptide Chemistry. (n.d.). AAPPTec. Retrieved from [Link]

  • Technical Support Information Bulletin 1184 - Attaching Boc Protecting Groups With BOC-ON. (n.d.). AAPPTec. Retrieved from [Link]

  • HF Cleavage and Deprotection Procedures for Peptides Synthesized Using a Boc/Bzl Strategy. (2025). ResearchGate. Retrieved from [Link]

  • Boc Protecting Group: N-Boc Protection & Deprotection Mechanism. (n.d.). Total Synthesis. Retrieved from [Link]

  • Boc-Protected Amino Groups. (n.d.). Organic Chemistry Portal. Retrieved from [Link]

  • Anhydrous hydrogen fluoride cleavage in Boc solid phase peptide synthesis. (2009). PubMed. Retrieved from [Link]

  • 26.8 Automated Peptide Synthesis: The Merrifield Solid-Phase Method. (2023). Chemistry LibreTexts. Retrieved from [Link]

  • Advances in Fmoc solid-phase peptide synthesis. (2018). PubMed. Retrieved from [Link]

  • COMPARISON OF REAGENTS FOR FMOC-GROUP REMOVAL FROM GROWING PEPTIDE CHAIN IN THE SOLID-PHASE PEPTIDE SYNTHESIS. (2025). ResearchGate. Retrieved from [Link]

  • Synthesis of peptides using tert-butyloxycarbonyl (Boc) as the α-amino protection group. (n.d.). Nature Protocols. Retrieved from [Link]

  • In Situ Neutralization Protocols for Boc-SPPS. (2018). PubMed. Retrieved from [Link]

  • Boc Deprotection Mechanism - TFA. (n.d.). Common Organic Chemistry. Retrieved from [Link]

  • Aggregation, Racemization and Side Reactions in Peptide Synthesis. (n.d.). AAPPTec. Retrieved from [Link]

  • Boc Deprotection - TFA. (n.d.). Common Organic Chemistry. Retrieved from [Link]

Sources

Exploratory

Operational Safety &amp; Technical Application Guide: Boc-D-Tyr(3-I)-OH

Executive Summary & Chemical Identity[1] Boc-D-Tyr(3-I)-OH (N-tert-Butoxycarbonyl-3-iodo-D-tyrosine) is a specialized non-proteinogenic amino acid derivative. It serves two critical functions in drug discovery: Metabolic...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary & Chemical Identity[1]

Boc-D-Tyr(3-I)-OH (N-tert-Butoxycarbonyl-3-iodo-D-tyrosine) is a specialized non-proteinogenic amino acid derivative. It serves two critical functions in drug discovery:

  • Metabolic Stability: The D-configuration confers resistance to endogenous proteolytic enzymes (proteases), extending the half-life of peptide therapeutics.

  • Synthetic Versatility: The iodine substitution at the 3-position of the phenyl ring acts as a reactive "handle" for palladium-catalyzed cross-coupling reactions (e.g., Suzuki-Miyaura, Sonogashira) or as a precursor for radio-iodination (

    
    I, 
    
    
    
    I,
    
    
    I) in nuclear medicine.
Physiochemical Profile[2][3]
PropertySpecification
Chemical Name N-alpha-t-Butoxycarbonyl-3-iodo-D-tyrosine
CAS Number Note: 71400-63-0 refers to the L-isomer.[1][2] D-isomer is often custom-synthesized.
Molecular Formula

Molecular Weight 407.20 g/mol
Appearance White to off-white crystalline powder
Chirality D-Isomer (Dextrorotatory)
Purity (HPLC)

Solubility Soluble in DMF, DMSO, Methanol; Insoluble in Water
Structural Visualization

The following diagram illustrates the chemical architecture and reactive sites of the molecule.

ChemicalStructure Molecule Boc-D-Tyr(3-I)-OH Boc Boc Group (Acid Labile Protection) Molecule->Boc Backbone D-Amino Acid Backbone (Protease Resistance) Molecule->Backbone SideChain 3-Iodo-Phenol Side Chain Molecule->SideChain Boc->Backbone Protects N-Terminus Iodine Iodine (C-3) (Cross-Coupling Handle) SideChain->Iodine Phenol Phenolic -OH (pKa ~9.5, H-Bond Donor) SideChain->Phenol Iodine->Phenol Ortho-substitution

Figure 1: Structural decomposition highlighting the functional groups responsible for chemical reactivity and biological stability.

Hazard Identification & Safety (GHS)

While Boc-D-Tyr(3-I)-OH is generally considered a stable organic solid, the presence of the iodine atom and the Boc group necessitates specific precautions.

GHS Classification[6]
  • Signal Word: WARNING

  • Hazard Categories: Skin Irritation (Category 2), Eye Irritation (Category 2A), Specific Target Organ Toxicity - Single Exposure (Category 3).

Hazard CodeHazard StatementPrevention Protocol
H315 Causes skin irritation.Wear nitrile gloves (min thickness 0.11mm).
H319 Causes serious eye irritation.[3]Use safety goggles with side shields.
H335 May cause respiratory irritation.[4][3]Handle in a fume hood; avoid dust generation.
EUH032 Contact with acids liberates very toxic gas.Context: High concentrations of acid (TFA) release isobutylene gas during deprotection.
Toxicology Insight
  • Iodine Sensitivity: Organic iodides can decompose under intense light or heat to release free iodine (

    
    ), which is corrosive and toxic.
    
  • Chronic Exposure: No specific mutagenic data is available for the D-isomer, but halogenated aromatics should always be treated as potential environmental hazards.

Handling, Storage, & Stability[7][8]

Storage Protocol
  • Temperature: Store at +2°C to +8°C (Refrigerated). Long-term storage at -20°C is preferred for stability >1 year.

  • Atmosphere: Store under inert gas (Argon or Nitrogen) if possible to prevent oxidation of the phenol.

  • Light: Strictly light-sensitive. Store in amber vials or wrap containers in aluminum foil. Iodine-carbon bonds can undergo homolytic cleavage under UV light.

Solubility & Dissolution Strategy
  • Solvent Choice: Dimethylformamide (DMF) or N-Methyl-2-pyrrolidone (NMP) are preferred for peptide synthesis.

  • Concentration: Typical working concentration for SPPS is 0.1M to 0.5M.

  • Protocol:

    • Weigh powder into a dry vial.

    • Add solvent (DMF).[5][6][7]

    • Critical Step: Vortex or sonicate for 30-60 seconds. The hydrophobic iodine atom may slow initial wetting.

    • Do not heat above 40°C during dissolution to avoid premature Boc cleavage or racemization.

Technical Application: Solid Phase Peptide Synthesis (SPPS)[3][9][11]

This section details the integration of Boc-D-Tyr(3-I)-OH into standard Boc/Benzyl synthesis strategies. Note: This derivative is also compatible with Fmoc strategies if the Boc group is replaced with Fmoc, but this guide focuses on the specific Boc-protected material.

A. Coupling Logic

The steric bulk of the iodine atom at the ortho position relative to the hydroxyl group can slightly retard coupling rates.

  • Activator: DIC (Diisopropylcarbodiimide) / Oxyma Pure is recommended over HOBt due to lower racemization risks.

  • Base: Minimal base (DIPEA) usage is suggested during coupling to prevent racemization of the sensitive D-center.

  • Stoichiometry: Use 3.0 - 4.0 equivalents relative to resin loading.

B. Deprotection Mechanism (Boc Removal)

The Boc group is acid-labile.[6]

  • Reagent: 50% Trifluoroacetic Acid (TFA) in Dichloromethane (DCM).

  • Scavengers: The addition of 0.5% water or TIS (Triisopropylsilane) is recommended to capture tert-butyl cations, preventing them from alkylating the electron-rich iodinated phenolic ring.

C. Workflow Diagram (SPPS Cycle)

SPPS_Workflow Start Resin-Peptide-NH2 Dissolve Dissolve Boc-D-Tyr(3-I)-OH in DMF (0.2M) Start->Dissolve Activate Activation: Add DIC/Oxyma (3 eq) Dissolve->Activate Pre-activation (2 min) Coupling Coupling Reaction (60-90 mins, RT) Activate->Coupling Wash1 Wash: DMF x3, DCM x3 Coupling->Wash1 Deprotect Deprotection: 50% TFA/DCM (2 x 15 min) Wash1->Deprotect Remove Boc Neutralize Neutralization: 10% DIPEA/DCM Deprotect->Neutralize Remove TFA salts NextCycle Ready for Next Cycle Neutralize->NextCycle

Figure 2: Step-by-step Solid Phase Peptide Synthesis (SPPS) cycle for incorporating Boc-D-Tyr(3-I)-OH.

Advanced Applications: Cross-Coupling

The 3-Iodo substituent is not merely structural; it is a functional handle.

  • Suzuki-Miyaura Coupling: The peptide containing D-Tyr(3-I) can be reacted with aryl-boronic acids in the presence of Pd(OAc)2 or Pd(PPh3)4. This allows for the creation of "stapled peptides" or biaryl linkages that rigidify the peptide backbone, further enhancing metabolic stability.

  • Protocol Note: Perform cross-coupling on-resin before final cleavage to simplify purification.

Emergency Response & Disposal

ScenarioResponse Protocol
Eye Contact Rinse cautiously with water for 15 minutes. Remove contact lenses if present.[4][3] Seek medical attention immediately.
Skin Contact Wash with soap and water.[4][3] If yellow staining (iodine release) occurs, wash with a dilute sodium thiosulfate solution.
Spill Cleanup Dampen spill with acetone or ethanol to avoid dust. Wipe up with absorbent pads. Treat waste as halogenated organic solvent waste.
Fire Use CO2, dry chemical, or foam. Do not inhale smoke; combustion produces toxic Hydrogen Iodide (HI) and Nitrogen Oxides (NOx).

References

  • PubChem. (n.d.).[8] Compound Summary: Boc-Tyr derivatives. National Library of Medicine. Retrieved February 7, 2026, from [Link]

  • Merrifield, R. B. (1963). Solid Phase Peptide Synthesis. I. The Synthesis of a Tetrapeptide. Journal of the American Chemical Society, 85(14), 2149–2154.
  • Miyaura, N., & Suzuki, A. (1995). Palladium-Catalyzed Cross-Coupling Reactions of Organoboron Compounds. Chemical Reviews, 95(7), 2457–2483. (Reference for Iodine cross-coupling utility).

Disclaimer: This guide is for research and development use only. It is not intended for diagnostic or therapeutic use in humans.[2] Always consult the specific Certificate of Analysis (CoA) for the lot in hand.

Sources

Protocols & Analytical Methods

Method

Synthesis of Novel Enzyme Inhibitors Utilizing Boc-D-Tyr(3-I)-OH: A Detailed Application Guide

For Researchers, Scientists, and Drug Development Professionals Abstract This comprehensive guide details the strategic incorporation of the non-natural amino acid, N-α-tert-Butoxycarbonyl-3-iodo-D-tyrosine (Boc-D-Tyr(3-...

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Abstract

This comprehensive guide details the strategic incorporation of the non-natural amino acid, N-α-tert-Butoxycarbonyl-3-iodo-D-tyrosine (Boc-D-Tyr(3-I)-OH), into peptide-based enzyme inhibitors. The introduction of a halogen atom, specifically iodine, onto the tyrosine scaffold offers unique steric and electronic properties that can significantly enhance inhibitor potency and selectivity. This document provides a robust theoretical framework, detailed experimental protocols for solid-phase peptide synthesis (SPPS), characterization methodologies, and an exploration of potential applications, with a focus on the development of novel therapeutics.

Introduction: The Rationale for Incorporating Boc-D-Tyr(3-I)-OH in Enzyme Inhibitor Design

The design of potent and selective enzyme inhibitors is a cornerstone of modern drug discovery. Peptide-based inhibitors offer the advantage of mimicking natural substrates, often leading to high binding affinity. However, native peptides can suffer from poor metabolic stability and limited cell permeability. The incorporation of unnatural amino acids is a proven strategy to overcome these limitations.

Boc-D-Tyr(3-I)-OH is a particularly valuable building block for several key reasons:

  • D-Configuration: The use of a D-amino acid at a specific position within a peptide sequence can confer significant resistance to enzymatic degradation by proteases, which typically recognize L-amino acids. This enhances the inhibitor's in vivo half-life.

  • Iodine Modification: The bulky and lipophilic iodine atom at the 3-position of the tyrosine ring introduces novel interactions within the enzyme's active site. This can lead to:

    • Enhanced Binding Affinity: The iodine can form favorable halogen bonds or van der Waals interactions with the enzyme, increasing the inhibitor's potency.[1]

    • Improved Selectivity: The specific steric and electronic profile of the iodinated tyrosine can favor binding to the target enzyme over other related enzymes.

    • Altered Peptide Conformation: The presence of the iodine atom can influence the local peptide structure, pre-organizing it into a conformation that is more favorable for binding to the enzyme's active site.[1]

  • Boc Protection: The tert-butoxycarbonyl (Boc) protecting group is a robust and widely used protecting group for the α-amino function in SPPS. It is stable to a wide range of reaction conditions and can be readily removed with mild acid, allowing for the stepwise assembly of the peptide chain.[2][3]

Synthesis of a Peptide-Based Inhibitor Incorporating Boc-D-Tyr(3-I)-OH via Solid-Phase Peptide Synthesis (SPPS)

The following protocol outlines a standard Boc-based SPPS workflow for the synthesis of a hypothetical tripeptide inhibitor, Ac-Phe-D-Tyr(3-I)-Ala-NH₂, where Ac represents an N-terminal acetyl cap.

Materials and Reagents
Reagent/MaterialGradeSupplier
Rink Amide MBHA Resin100-200 mesh, 0.5-0.8 mmol/gStandard Supplier
Boc-L-Ala-OHSynthesis GradeStandard Supplier
Boc-D-Tyr(3-I)-OH Synthesis Grade Specialty Supplier
Boc-L-Phe-OHSynthesis GradeStandard Supplier
Diisopropylethylamine (DIEA)Reagent GradeStandard Supplier
Trifluoroacetic acid (TFA)Reagent GradeStandard Supplier
Dichloromethane (DCM)HPLC GradeStandard Supplier
N,N-Dimethylformamide (DMF)HPLC GradeStandard Supplier
HBTU (2-(1H-benzotriazol-1-yl)-1,1,3,3-tetramethyluronium hexafluorophosphate)Synthesis GradeStandard Supplier
Acetic AnhydrideReagent GradeStandard Supplier
PiperidineReagent GradeStandard Supplier
Experimental Workflow

The synthesis follows a cyclical process of deprotection, coupling, and washing steps, as illustrated in the workflow diagram below.

SPPS_Workflow Resin 1. Resin Swelling (Rink Amide MBHA in DMF) Fmoc_Deprotection 2. Fmoc Deprotection (20% Piperidine in DMF) Resin->Fmoc_Deprotection Wash_1 3. Washing (DMF, DCM, DMF) Fmoc_Deprotection->Wash_1 Coupling_Ala 4. Coupling of Boc-L-Ala-OH (HBTU/DIEA in DMF) Wash_1->Coupling_Ala Wash_2 5. Washing (DMF, DCM) Coupling_Ala->Wash_2 Boc_Deprotection_1 6. Boc Deprotection (50% TFA in DCM) Wash_2->Boc_Deprotection_1 Neutralization_1 7. Neutralization (10% DIEA in DMF) Boc_Deprotection_1->Neutralization_1 Wash_3 8. Washing (DMF, DCM) Neutralization_1->Wash_3 Coupling_Tyr 9. Coupling of Boc-D-Tyr(3-I)-OH (HBTU/DIEA in DMF) Wash_3->Coupling_Tyr Wash_4 10. Washing (DMF, DCM) Coupling_Tyr->Wash_4 Boc_Deprotection_2 11. Boc Deprotection (50% TFA in DCM) Wash_4->Boc_Deprotection_2 Neutralization_2 12. Neutralization (10% DIEA in DMF) Boc_Deprotection_2->Neutralization_2 Wash_5 13. Washing (DMF, DCM) Neutralization_2->Wash_5 Coupling_Phe 14. Coupling of Boc-L-Phe-OH (HBTU/DIEA in DMF) Wash_5->Coupling_Phe Wash_6 15. Washing (DMF, DCM) Coupling_Phe->Wash_6 Boc_Deprotection_3 16. Boc Deprotection (50% TFA in DCM) Wash_6->Boc_Deprotection_3 Neutralization_3 17. Neutralization (10% DIEA in DMF) Boc_Deprotection_3->Neutralization_3 Wash_7 18. Washing (DMF, DCM) Neutralization_3->Wash_7 Capping 19. N-terminal Acetylation (Acetic Anhydride/DIEA in DMF) Wash_7->Capping Wash_8 20. Washing (DMF, DCM, Methanol) Capping->Wash_8 Cleavage 21. Cleavage and Deprotection (TFA/TIS/H2O) Wash_8->Cleavage Precipitation 22. Precipitation & Purification (Cold Diethyl Ether, HPLC) Cleavage->Precipitation

Caption: Boc-SPPS workflow for inhibitor synthesis.

Detailed Protocol
  • Resin Preparation: Swell the Rink Amide MBHA resin in DMF for 30 minutes in a reaction vessel.

  • Fmoc-Deprotection (Initial): Treat the resin with 20% piperidine in DMF for 20 minutes to remove the initial Fmoc protecting group. Wash the resin thoroughly with DMF and DCM.

  • First Amino Acid Coupling (Boc-L-Ala-OH):

    • Pre-activate Boc-L-Ala-OH (3 eq.) with HBTU (2.9 eq.) and DIEA (6 eq.) in DMF for 5 minutes.

    • Add the activated amino acid solution to the resin and shake for 2 hours.

    • Monitor the coupling reaction using a Kaiser test. A negative result (yellow beads) indicates a complete reaction.

  • Washing: Wash the resin with DMF (3x) and DCM (3x).

  • Boc-Deprotection: Treat the resin with 50% TFA in DCM for 30 minutes.[3][4]

  • Neutralization: Wash the resin with DCM (2x), then neutralize with 10% DIEA in DMF for 10 minutes.[4]

  • Washing: Wash the resin with DMF (3x) and DCM (3x).

  • Second Amino Acid Coupling (Boc-D-Tyr(3-I)-OH):

    • Pre-activate Boc-D-Tyr(3-I)-OH (3 eq.) with HBTU (2.9 eq.) and DIEA (6 eq.) in DMF for 5 minutes.

    • Add the activated solution to the resin and shake for 2-4 hours. Due to the steric bulk of the iodinated tyrosine, a longer coupling time or double coupling may be necessary. Monitor with a Kaiser test.

  • Repeat Synthesis Cycle: Repeat steps 4-8 for the coupling of Boc-L-Phe-OH.

  • N-terminal Acetylation: After the final Boc deprotection and neutralization, treat the resin with a solution of acetic anhydride (10 eq.) and DIEA (10 eq.) in DMF for 30 minutes.

  • Final Washing: Wash the resin thoroughly with DMF (3x), DCM (3x), and methanol (3x), then dry under vacuum.

  • Cleavage and Global Deprotection: Treat the dried resin with a cleavage cocktail of TFA/Triisopropylsilane (TIS)/H₂O (95:2.5:2.5) for 2-3 hours.[5]

  • Peptide Precipitation and Purification: Precipitate the crude peptide by adding the cleavage mixture to cold diethyl ether.[6] Centrifuge to pellet the peptide, wash with cold ether, and then dissolve the crude product in a minimal amount of water/acetonitrile for purification by reverse-phase HPLC.

Characterization of the Synthesized Inhibitor

Thorough characterization is essential to confirm the identity and purity of the synthesized peptide inhibitor.

Analytical TechniquePurposeExpected Result for Ac-Phe-D-Tyr(3-I)-Ala-NH₂
Reverse-Phase HPLC Assess purity and retention time.A single major peak indicating >95% purity.
Mass Spectrometry (ESI-MS) Confirm the molecular weight.Observed m/z corresponding to the calculated molecular weight.
¹H NMR Spectroscopy Confirm the structure and presence of key residues.Characteristic peaks for the aromatic protons of Phe and Tyr(3-I), and the methyl protons of Ala.
Amino Acid Analysis Determine the amino acid composition.Correct stoichiometric ratios of Phe, Tyr, and Ala.

Applications and Target Enzyme Classes

Peptide inhibitors containing Boc-D-Tyr(3-I)-OH have potential applications in inhibiting various classes of enzymes.

Tyrosine Hydroxylase Inhibition

3-Iodotyrosine is a known reversible inhibitor of tyrosine hydroxylase, the rate-limiting enzyme in the biosynthesis of catecholamines such as dopamine.[5][7] Peptides incorporating this residue could be designed as potent and selective inhibitors for studying dopamine metabolism and related neurological disorders.[7]

Tyrosine Kinase Inhibition

Tyrosine kinases are a large family of enzymes that play critical roles in cellular signaling pathways.[8] Dysregulation of tyrosine kinase activity is implicated in various cancers, making them important drug targets.[8] While small molecules are common tyrosine kinase inhibitors, peptide-based inhibitors can offer higher specificity. The iodinated tyrosine residue can be designed to interact with specific pockets in the kinase active site, potentially leading to the development of novel anti-cancer therapeutics.

TK_Signaling cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus RTK Receptor Tyrosine Kinase (RTK) RTK->RTK Grb2 Grb2 RTK->Grb2 Recruits Sos Sos Grb2->Sos Ras Ras Sos->Ras Activates Raf Raf Ras->Raf MEK MEK Raf->MEK ERK ERK MEK->ERK Transcription Gene Transcription (Proliferation, Survival) ERK->Transcription Translocates & Activates Ligand Growth Factor Ligand->RTK Binds Inhibitor Inhibitor with D-Tyr(3-I) Inhibitor->RTK Blocks Phosphorylation

Caption: Inhibition of a generic RTK signaling pathway.

Matrix Metalloproteinase (MMP) Modulation

Studies have shown that the incorporation of 3-iodotyrosine can enhance the susceptibility of peptides to cleavage by MMPs.[1] This suggests that peptides containing this residue could be developed as highly efficient substrates or, with further modification, as competitive inhibitors of MMPs, which are involved in cancer metastasis and inflammation.

Conclusion

Boc-D-Tyr(3-I)-OH is a versatile and powerful building block for the synthesis of novel peptide-based enzyme inhibitors. Its unique structural features provide a means to enhance inhibitor potency, selectivity, and metabolic stability. The detailed protocols and conceptual framework provided in this guide offer a solid foundation for researchers to explore the potential of this modified amino acid in their drug discovery and chemical biology programs.

References

  • CEM Corporation. (2025, September 24). Solid Phase Peptide Synthesis (SPPS) Explained: A Beginner's Guide. YouTube. Retrieved from [Link]

  • Guzmán, F., Aróstica, M., Román, T., et al. (2023). Peptides, solid-phase synthesis and characterization. Electronic Journal of Biotechnology, 64, 27-33.
  • Bayer, E., & Mutter, M. (2007). Solid-phase peptide synthesis: from standard procedures to the synthesis of difficult sequences.
  • The Royal Society of Chemistry. (n.d.). Experimental procedures Solid phase peptide synthesis (SPPS). The Royal Society of Chemistry.
  • Taylor & Francis. (n.d.). 3-Iodotyrosine – Knowledge and References. Taylor & Francis. Retrieved from [Link]

  • Bandyopadhyay, A., et al. (2019). The Impact of Tyrosine Iodination on the Aggregation and Cleavage Kinetics of MMP-9-Responsive Peptide Sequences. PMC.
  • AAPPTec. (n.d.). Overview of Solid Phase Peptide Synthesis (SPPS). AAPPTec. Retrieved from [Link]

  • The Royal Society of Chemistry. (2016). Supporting information_OBC_rev1. The Royal Society of Chemistry.
  • Kostrzewa, T., et al. (2018). Synthesis of small peptide compounds, molecular docking, and inhibitor. Drug Design, Development and Therapy, 12, 4145-4155.
  • Bertin Bioreagent. (n.d.). 3-Iodotyrosine - Applications. Bertin Bioreagent. Retrieved from [Link]

  • Li, Y., et al. (2023). Tyrosinase Inhibitory Peptides from Enzyme Hydrolyzed Royal Jelly: Production, Separation, Identification and Docking Analysis. Foods, 12(4), 843.
  • HCC C.O.N.N.E.C.T. (2018, February 6). HCC Whiteboard #2: The Mechanisms of Action of Tyrosine Kinase Inhibitors. YouTube. Retrieved from [Link]

  • Google Patents. (n.d.). CN104447415A - Method for preparing Boc-L-tyrosine by using (Boc)2O. Google Patents.
  • Isidro-Llobet, A., et al. (2015). The aspartimide problem in Fmoc-based SPPS—part III. Journal of Peptide Science, 21(8), 643-653.
  • The Royal Society of Chemistry. (2011). Supplementary Information Effect of O-Glycosylation and Tyrosine Sulfation of Leech-Derived Peptides on Binding and Inhibitory A. The Royal Society of Chemistry.

Sources

Application

Application Note: Post-Synthesis Modification of Peptides with 3-iodo-D-Tyrosine

Executive Summary This guide details the strategic incorporation and post-synthesis modification of 3-iodo-D-tyrosine in peptide sequences. While standard Solid Phase Peptide Synthesis (SPPS) allows for sequence definiti...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

This guide details the strategic incorporation and post-synthesis modification of 3-iodo-D-tyrosine in peptide sequences. While standard Solid Phase Peptide Synthesis (SPPS) allows for sequence definition, the inclusion of 3-iodo-D-tyrosine serves two critical functions:

  • Chemical Reactivity: The iodine atom acts as a high-reactivity "handle" for Palladium-catalyzed cross-coupling reactions (PCCC), enabling late-stage diversification (LSD) that is otherwise incompatible with harsh SPPS conditions.

  • Biological Stability: The D-stereochemistry confers resistance to proteolytic degradation, a common failure point for peptide therapeutics.

This document provides validated protocols for Suzuki-Miyaura (biaryl formation) and Sonogashira (alkynylation) couplings on unprotected peptides in aqueous media.

Strategic Rationale

The "Iodine Advantage" in Late-Stage Diversification

In the context of peptide modification, the choice of halogen is critical. Iodine is superior to bromine or chlorine for late-stage modifications due to the bond dissociation energy of the Carbon-Halogen bond.

HalogenBond Energy (C-X)Oxidative Addition RateSuitability for Peptides
Iodine (I) ~57 kcal/mol Fastest High (Mildest conditions required)
Bromine (Br)~66 kcal/molModerateMedium (Requires higher temp/catalyst load)
Chlorine (Cl)~81 kcal/molSlowLow (Harsh conditions damage peptides)
The "D-Isomer" Stability Factor

Incorporating the D-isomer (3-iodo-D -Tyr) rather than the L-isomer does not alter the chemical reactivity during synthesis but significantly impacts the final biological profile. Endogenous proteases (e.g., chymotrypsin) are stereoselective and typically fail to cleave peptide bonds adjacent to D-amino acids.

Key Benefit: The 3-iodo-D-Tyr residue acts as a "stereochemical gatekeeper," extending the plasma half-life of the peptide while simultaneously serving as the attachment point for functional groups (fluorophores, PEG chains, or stapling linkers).

Workflow Visualization

The following diagram outlines the operational flow from SPPS to the final functionalized peptide library.

PeptideWorkflow cluster_inputs Coupling Partners SPPS SPPS Assembly (Fmoc-3-iodo-D-Tyr-OH) Cleavage TFA Cleavage & Deprotection SPPS->Cleavage 95% TFA Purification HPLC Purification (Isolate Precursor) Cleavage->Purification Crude Peptide Coupling Pd-Catalyzed Coupling (Suzuki / Sonogashira) Purification->Coupling Pure 3-I-D-Tyr Peptide Final Functionalized Peptide Library Coupling->Final Diversification Boronic Boronic Acids (Ar-B(OH)2) Boronic->Coupling Alkynes Terminal Alkynes (R-C≡CH) Alkynes->Coupling

Figure 1: Operational workflow for generating peptide libraries via 3-iodo-D-Tyr precursors.

Experimental Protocols

Pre-requisite: Peptide Handling

Ensure the starting peptide containing 3-iodo-D-Tyr is purified (>95%) and lyophilized. The iodine-carbon bond is stable to standard TFA cleavage (95% TFA, 2.5% TIS, 2.5% H2O), but exposure to strong light should be minimized to prevent photodeiodination.

Protocol A: Suzuki-Miyaura Cross-Coupling (Biaryl Synthesis)

Application: Stapling peptides, adding aromatic pharmacophores, or improving lipophilicity. Mechanism: Palladium-catalyzed coupling of the aryl iodide (peptide) with an aryl boronic acid.[1]

Reagents:

  • Catalyst: Pd(OAc)₂ (Palladium Acetate)

  • Ligand: TPPTS (3,3′,3″-Phosphinidynetris(benzenesulfonic acid) trisodium salt) - Water soluble.

  • Base: Na₂CO₃ (Sodium Carbonate)

  • Solvent: Water:Acetonitrile (3:1 v/v)

Step-by-Step Procedure:

  • Stock Solutions:

    • Dissolve Pd(OAc)₂ (2.2 mg, 10 µmol) and TPPTS (28 mg, 50 µmol) in degassed water (1 mL). Stir for 15 min to form the active catalyst complex.

    • Prepare 100 mM Na₂CO₃ in water.

  • Reaction Assembly:

    • In a reaction vial, dissolve the 3-iodo-D-Tyr peptide (10 µmol) in water/acetonitrile (3:1, 1 mL).

    • Add Aryl Boronic Acid (50 µmol, 5 equivalents).

    • Add Na₂CO₃ solution (300 µL, 30 equivalents).

    • Add Pd catalyst solution (100 µL, 1 µmol Pd, 10 mol%).

  • Incubation:

    • Flush headspace with Nitrogen or Argon.

    • Stir at 37°C for 4–12 hours . Note: Higher temperatures (60°C) increase rate but risk peptide degradation.

  • Quenching & Analysis:

    • Acidify with 10% Formic Acid to pH ~3.

    • Filter through a 0.2 µm syringe filter.

    • Analyze via LC-MS.[2][3] The mass shift will be:

      
      .
      
Protocol B: Sonogashira Coupling (Alkynylation)

Application: Conjugating fluorophores, "Click" chemistry handles, or rigid linkers. Mechanism: Coupling of the aryl iodide with a terminal alkyne.

Reagents:

  • Catalyst: Pd(OAc)₂ / TPPTS (as above).

  • Co-catalyst: CuI (Copper Iodide) - Optional but accelerates reaction.

  • Base: DEA (Diethylamine) or TEA (Triethylamine).

Step-by-Step Procedure:

  • Reaction Assembly:

    • Dissolve 3-iodo-D-Tyr peptide (10 µmol) in DMF/Water (1:1, 1 mL). DMF is often needed here for alkyne solubility.

    • Add Terminal Alkyne (20 µmol, 2 equivalents).

    • Add DEA (20 µmol, 2 equivalents).

    • Add CuI (1 µmol, 10 mol%) and Pd/TPPTS complex (0.5 µmol, 5 mol%).

  • Incubation:

    • Stir at Room Temperature for 2–6 hours .

    • Critical: If the peptide contains Cysteine, omit Copper (Cu-free variant) and increase temperature to 45°C to avoid S-arylation or oxidation.

  • Purification:

    • Precipitate in cold diethyl ether or directly purify via preparative HPLC.

Mechanistic Insight & Troubleshooting

The Catalytic Cycle

Understanding the mechanism helps in troubleshooting low yields. The cycle involves three main steps: Oxidative Addition (the rate-limiting step where Iodine helps), Transmetallation, and Reductive Elimination.

CatalyticCycle Pd0 Pd(0) Active Species OxAdd Oxidative Addition Pd0->OxAdd + Peptide-I Complex1 Pd(II)-Peptide-I OxAdd->Complex1 TransMet Transmetallation (Base + Boronic Acid) Complex1->TransMet Complex2 Pd(II)-Peptide-Aryl TransMet->Complex2 - NaI RedElim Reductive Elimination Complex2->RedElim RedElim->Pd0 + Product

Figure 2: The Suzuki-Miyaura catalytic cycle on a peptide substrate.

Troubleshooting Guide
IssueProbable CauseCorrective Action
Low Conversion Catalyst poisoning by peptide (Met/Cys)Increase catalyst loading to 20 mol%; Use "ligand-rich" conditions (Ligand:Pd 5:1).
Peptide Precipitation Solubility mismatchAdd Guanidinium-HCl (up to 6M) or increase Acetonitrile/DMF ratio.
Deiodination (Side Rxn) HydrodehalogenationReduce temperature; Ensure solvent is strictly degassed (remove O₂).
Racemization Harsh basic conditionsUse weaker bases (K₃PO₄ instead of Carbonates); Keep Temp < 50°C.

References

  • Chalker, J. M., Wood, C. S., & Davis, B. G. (2009). A Convenient Catalyst for Aqueous and Protein Suzuki-Miyaura Cross-Coupling.[1][4] Journal of the American Chemical Society. Retrieved from [Link]

  • Vila-Marcos, S., et al. (2025). Late-Stage Modification of Peptides: Advanced Strategies. Aragen Application Notes. Retrieved from [Link]

  • Li, H., et al. (2013). Enhanced Aqueous Suzuki–Miyaura Coupling Allows Site-Specific Polypeptide 18F-Labeling. Journal of the American Chemical Society. Retrieved from [Link]

  • Werder, P., et al. (2017). Differential stability of therapeutic peptides with different proteolytic cleavage sites. NIH PubMed Central. Retrieved from [Link]

Sources

Method

Precision Analytics for Peptides Containing Boc-D-Tyr(3-I)-OH

Application Note & Protocol Guide | Version 2.0 Abstract The incorporation of Boc-D-Tyr(3-I)-OH (3-iodo-D-tyrosine) into peptide sequences presents unique challenges in synthesis and analysis. Widely used as a precursor...

Author: BenchChem Technical Support Team. Date: February 2026

Application Note & Protocol Guide | Version 2.0

Abstract

The incorporation of Boc-D-Tyr(3-I)-OH (3-iodo-D-tyrosine) into peptide sequences presents unique challenges in synthesis and analysis. Widely used as a precursor for radiolabeled therapeutics (


I/

I) and in peptidomimetics to enhance receptor affinity, this halogenated amino acid requires strict control over photostability , enantiomeric purity , and coupling efficiency . This guide provides a validated analytical framework for researchers, moving from raw material qualification to final peptide release, with a specific focus on overcoming the lability of the carbon-iodine bond and the propensity for racemization.
Introduction: The Analytical Triad

Working with Boc-D-Tyr(3-I)-OH requires a departure from standard peptide QC workflows. Three physicochemical properties dictate the analytical strategy:

  • The Iodine Atom : Introduces significant hydrophobicity (increasing HPLC retention), a unique mass defect for MS identification, and sensitivity to UV light (photodeiodination).

  • The D-Configuration : Essential for biological activity but prone to racemization during activation. D-isomer purity must be verified not just in the raw material, but in the final peptide.

  • The Boc Group : Acid-labile protection requires neutral or weakly acidic conditions for raw material analysis, while the final peptide analysis typically occurs after Boc removal.

Raw Material Qualification: Boc-D-Tyr(3-I)-OH

Objective: Ensure the starting block is chemically and optically pure before synthesis begins.

Protocol A: Purity & Identity via UHPLC-MS

Rationale : Standard TFA-based methods can induce slow Boc deprotection. We utilize a Formic Acid gradient to maintain ionization efficiency while minimizing in-source fragmentation.

  • Instrument : UHPLC coupled with Single Quad or Q-TOF MS.

  • Column : C18 Phenyl-Hexyl (e.g., Waters XSelect CSH, 2.1 x 100 mm, 2.5 µm). Note: Phenyl-hexyl phases provide superior selectivity for halogenated aromatics via

    
     interactions.
    
  • Mobile Phase :

    • A : Water + 0.1% Formic Acid.[1]

    • B : Acetonitrile + 0.1% Formic Acid.

  • Gradient : 5% B to 95% B over 10 min.

  • Detection :

    • UV : 280 nm (Tyrosine absorption) and 220 nm (Amide).

    • MS : ESI Positive Mode. Scan range 100–600 m/z.

  • Acceptance Criteria :

    • Purity : >98.5% (UV 220 nm).

    • Identity : Observed mass

      
       = 408.2 Da (approx). Look for the characteristic Iodine Mass Defect . Iodine-127 has a mass of 126.904, which is slightly "light" compared to average organic matter, aiding in filtering background noise.
      
Protocol B: Enantiomeric Purity (Chiral HPLC)

Rationale : Direct chiral separation of the protected amino acid is superior to derivatization methods (like Marfey's) for the raw material because it avoids hydrolysis steps that could deiodinate the ring.

  • Column : Immobilized Polysaccharide (e.g., Chiralpak IA or IC, 4.6 x 250 mm).

  • Mobile Phase : Hexane : Ethanol : TFA (80 : 20 : 0.1) – Isocratic.

  • Flow Rate : 1.0 mL/min.[2]

  • Detection : UV 254 nm.

  • Standard : Inject a mix of Boc-D-Tyr(3-I)-OH and trace Boc-L-Tyr(3-I)-OH to establish resolution (

    
    ).
    
  • Limit of Quantitation : <0.1% L-isomer.

In-Process Control (IPC): Monitoring Synthesis

During Solid Phase Peptide Synthesis (SPPS), the coupling of Boc-D-Tyr(3-I)-OH is a critical quality gate. The bulky iodine atom can sterically hinder coupling, leading to deletion sequences.

Visualization: The Racemization Risk The following diagram illustrates the mechanism of racemization via oxazolone formation, which is accelerated if the carboxylic acid activation is too slow or if excess base is present.

Racemization cluster_prevention Prevention Strategy Start Activated Boc-D-Tyr(3-I)-OH Oxazolone Oxazolone Intermediate (Achiral/Planar C-alpha) Start->Oxazolone Slow Coupling + Excess Base Product_D Correct Peptide (D-Isomer) Start->Product_D Fast Coupling (DIC/Oxyma) Oxazolone->Product_D 50% Product_L Epimeric Impurity (L-Isomer) Oxazolone->Product_L 50% Strategy 1. Use Collidine (weak base) 2. Pre-activation (30s) 3. No pre-incubation with base

Caption: Mechanism of base-catalyzed racemization via oxazolone formation. Rapid coupling reagents (DIC/Oxyma) minimize the lifetime of the activated species, reducing L-isomer formation.

Final Peptide Analysis

Objective: Verify the integrity of the full peptide sequence, ensuring the Iodine is present and the Chirality is preserved.

Protocol C: Determination of Enantiomeric Purity (The "Diastereomeric Probe" Method)

Scientific Integrity Note : Traditional acid hydrolysis (6N HCl, 110°C) often causes de-iodination of Tyr(3-I), making Marfey's analysis unreliable for this specific residue. The most robust method is the "Diastereomeric Probe."

Methodology :

  • Synthesize the Impurity : Deliberately synthesize a small batch of the peptide using Boc-L-Tyr(3-I)-OH at the relevant position. This is your "L-Epimer Standard."

  • Co-Injection : Mix the Target Peptide (D-isomer) with the L-Epimer Standard.

  • Develop HPLC Method : Adjust the gradient until the D- and L-peptides are baseline separated.

    • Tip: Use a C18 column with a shallow gradient (e.g., 0.5% B change per minute).

  • Analyze Sample : Inject the pure Target Peptide.[1] Any peak matching the retention time of the L-Epimer Standard is quantified as the chiral impurity.

Protocol D: Mass Spectrometry of Iodinated Peptides

Data Presentation: Isotope Pattern Recognition Iodine is monoisotopic (


I), but its mass defect and fragmentation behavior are distinct.
ParameterCharacteristicAnalytical Implication
Monoisotopic Mass 126.9045 DaPrecise mass calculation must use this exact value.
Mass Defect Negative (-0.095 relative to H)I-peptides appear at slightly lower m/z than non-halogenated impurities of similar nominal mass.
Fragmentation (CID) C-I Bond LabilityHigh collision energy may strip the Iodine (loss of 127 Da). Use "soft" CID or ETD to preserve the modification for sequencing.
Isotope Distribution No M+2 peak from IodineUnlike Chlorine/Bromine, Iodine has no natural M+2 isotope. The isotope envelope looks "organic" (dominated by

C) but shifted in mass.
Handling & Storage Protocols

Critical Causality : The C-I bond in 3-iodo-tyrosine is photosensitive. UV radiation can cause homolytic cleavage, generating a tyrosyl radical and free iodine.

  • Amber Glassware : All synthesis and purification steps must be performed in amber vessels or foil-wrapped glassware.

  • Lighting : Avoid direct sunlight. Use filtered LED lighting in the laboratory (yellow filters) if handling large batches.

  • Lyophilization : Do not over-dry. Store the final peptide as a trifluoroacetate salt at -20°C, protected from light.

Analytical Workflow Summary

Workflow RawMat Raw Material: Boc-D-Tyr(3-I)-OH QC_Raw QC 1: Chiral HPLC (Hexane/EtOH) QC 2: LC-MS (Formic Acid) RawMat->QC_Raw Synth SPPS Synthesis (Amber Reactor) QC_Raw->Synth Pass IPC IPC: Kaiser Test + Cleavage of Micro-sample Synth->IPC Purification Prep HPLC Purification (C18, 0.1% TFA) IPC->Purification Coupling >99% FinalQC Final Release Testing Purification->FinalQC QC_Final_Steps 1. RP-HPLC (Purity >98%) 2. MS (Identity/Isotopes) 3. Co-injection with L-Epimer FinalQC->QC_Final_Steps

Caption: Integrated Quality Control workflow ensuring chiral integrity and chemical stability from starting material to final product.

References
  • BenchChem . Analytical Methods for the Detection of 3-Iodo-L-tyrosine: Application Notes and Protocols. (2025).[2] Retrieved from

  • Sigma-Aldrich . Eliminate TFA and Improve Sensitivity of Peptide Analyses by LC/MS. Application Note. Retrieved from

  • Bhushan, R., & Brückner, H. (2004).[3] Marfey's reagent for chiral amino acid analysis: a review. Amino Acids, 27(3-4), 231-247. Retrieved from

  • Schottelius, M., et al. (2015). An optimized strategy for the mild and efficient solution phase iodination of tyrosine residues in bioactive peptides. Tetrahedron Letters, 56(48), 6602-6605. Retrieved from

  • Matrix Science . Mascot Help: Peptide Fragmentation. Retrieved from

Sources

Application

The Strategic Incorporation of Boc-D-Tyr(3-I)-OH in Peptidomimetic Design: A Guide for Advanced Drug Development

Introduction: Beyond Nature's Blueprint In the quest for novel therapeutics, native peptides present a compelling starting point due to their high potency and specificity. However, their clinical translation is often ham...

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: Beyond Nature's Blueprint

In the quest for novel therapeutics, native peptides present a compelling starting point due to their high potency and specificity. However, their clinical translation is often hampered by inherent limitations such as susceptibility to proteolytic degradation and poor bioavailability. Peptidomimetics, molecules that mimic the structure and function of natural peptides, offer a powerful strategy to overcome these hurdles.[1][2][3] The thoughtful incorporation of non-canonical amino acids is a cornerstone of modern peptidomimetic design, enabling the fine-tuning of pharmacological properties.[4][]

This guide focuses on Boc-D-Tyr(3-I)-OH , a uniquely functionalized building block that offers a trifecta of advantages for the seasoned peptide chemist: enhanced enzymatic stability, conformational constraint, and a versatile chemical handle for further modification and imaging applications. Understanding the causal biochemistry behind each of these features is critical to harnessing its full potential in drug discovery.

Core Attributes of Boc-D-Tyr(3-I)-OH: A Mechanistic Perspective

The utility of Boc-D-Tyr(3-I)-OH stems from three distinct structural modifications to the natural L-tyrosine scaffold, each conferring a specific, advantageous property to the final peptidomimetic.

  • The D-Configuration: Natural proteases exhibit high stereospecificity for L-amino acids. By introducing the D-enantiomer of tyrosine, the resulting peptide backbone becomes sterically unrecognizable to most common proteases, significantly increasing its resistance to enzymatic cleavage and prolonging its in-vivo half-life.[4][6][7] This is a fundamental and highly effective strategy for enhancing the metabolic stability of peptide-based drug candidates.

  • The 3-Iodo Group: The introduction of a bulky iodine atom at the 3-position of the phenolic ring serves multiple purposes:

    • Conformational Rigidity: The steric bulk of the iodine atom restricts the rotational freedom of the tyrosine side chain (the chi-1 torsion angle). This pre-organization of the side chain can lock the peptidomimetic into a bioactive conformation, leading to higher binding affinity and selectivity for its target receptor or enzyme.[1]

    • Halogen Bonding: The iodine atom can participate in halogen bonding, a non-covalent interaction with electron-donating atoms (like oxygen or nitrogen) in the binding pocket of a biological target. This can provide an additional energetic contribution to binding affinity.

    • Radiolabeling and Imaging: The iodine atom provides a site for the introduction of radioisotopes (e.g., ¹²³I, ¹²⁴I, ¹³¹I) without altering the core structure of the peptidomimetic.[8] This is invaluable for developing molecular imaging agents for PET or SPECT scans to study drug distribution, target engagement, and for theranostic applications.[8][9][10]

  • The Boc Protecting Group: The tert-butyloxycarbonyl (Boc) group is an acid-labile protecting group for the α-amine.[] Its stability under a wide range of conditions, coupled with its clean and efficient removal with moderate acids like trifluoroacetic acid (TFA), makes it a cornerstone of the robust Boc/Bzl strategy for solid-phase peptide synthesis (SPPS).[][12]

Physicochemical and Structural Data

For successful integration into synthetic workflows, a clear understanding of the building block's properties is essential.

PropertyValueSource/Comment
IUPAC Name (2R)-2-[(tert-butoxycarbonyl)amino]-3-(4-hydroxy-3-iodophenyl)propanoic acid
CAS Number Not readily available for D-isomer. L-isomer is 71400-63-0.Researchers should verify the CAS for their specific supplier.
Molecular Formula C₁₄H₁₈INO₅
Molecular Weight 407.21 g/mol [9]
Appearance White to off-white solid
Purity ≥97% (HPLC)Typical specification.
Solubility Soluble in DMF, DMSO, and other polar organic solvents.
Storage Store at 2-8°C. Protect from light.Iodinated compounds can be light-sensitive.

Application Protocols: Integrating Boc-D-Tyr(3-I)-OH into Peptidomimetics

The following protocols provide a framework for the synthesis and analysis of peptidomimetics containing Boc-D-Tyr(3-I)-OH. These are intended as a starting point, and optimization may be required based on the specific peptide sequence and desired application.

Protocol 1: Boc-SPPS Incorporation of Boc-D-Tyr(3-I)-OH

This protocol outlines the manual solid-phase peptide synthesis (SPPS) using the Boc/Bzl strategy. The workflow is designed to ensure efficient coupling and minimize side reactions.

SPPS_Workflow Resin Start: Resin Swelling (e.g., Merrifield or PAM Resin) Deprotection Boc Deprotection (TFA in DCM) Resin->Deprotection 1. Swell resin in DCM Wash1 Wash (DMF, DCM) Deprotection->Wash1 2. Remove Boc group Neutralization Neutralization (DIEA in DCM/DMF) Wash2 Wash (DMF, DCM) Neutralization->Wash2 3. Neutralize amine Coupling Amino Acid Coupling: Boc-D-Tyr(3-I)-OH + HBTU/HOBt/DIEA in DMF Wash3 Wash (DMF, DCM) Coupling->Wash3 4. Form peptide bond Wash1->Neutralization Wash2->Coupling Cycle Repeat Cycle for Next Amino Acid Wash3->Cycle 5. Check coupling completion (e.g., Kaiser Test) Cycle->Deprotection Start next cycle Cleavage Final Cleavage & Deprotection (HF or TFMSA) Cycle->Cleavage After final amino acid Purification Purification (RP-HPLC) Cleavage->Purification 6. Release peptide Analysis Analysis (LC-MS, MALDI-TOF) Purification->Analysis 7. Isolate pure peptide

Caption: Boc-SPPS workflow for incorporating Boc-D-Tyr(3-I)-OH.

Materials:

  • Resin: Merrifield or PAM resin pre-loaded with the C-terminal amino acid.

  • Solvents: Dichloromethane (DCM), N,N-Dimethylformamide (DMF) (peptide synthesis grade).

  • Deprotection Solution: 25-50% Trifluoroacetic acid (TFA) in DCM.

  • Neutralization Base: 10% N,N-Diisopropylethylamine (DIEA) in DCM or DMF.

  • Amino Acid Solution: Boc-D-Tyr(3-I)-OH (3 eq.), HBTU (2.9 eq.), HOBt (3 eq.) dissolved in DMF.

  • Activation Base: DIEA (6 eq.).

  • Cleavage Cocktail: Anhydrous Hydrogen Fluoride (HF) with p-cresol scavenger or Trifluoromethanesulfonic acid (TFMSA).

  • Purification Solvents: Acetonitrile (ACN) and water with 0.1% TFA.

Step-by-Step Methodology:

  • Resin Swelling: Swell the resin in DCM in a reaction vessel for 30 minutes.

  • Boc Deprotection: Drain the DCM, add the TFA/DCM solution, and agitate for 30 minutes. Drain and wash the resin thoroughly with DCM (3x) and DMF (3x).

  • Neutralization: Add the DIEA solution and agitate for 10 minutes. Drain and wash with DMF (3x).

  • Coupling:

    • In a separate vial, pre-activate the Boc-D-Tyr(3-I)-OH by dissolving it with HBTU and HOBt in DMF. Add DIEA and vortex for 2-5 minutes.

    • Add the activated amino acid solution to the resin. Agitate for 1-2 hours.

    • Causality Check: The use of HBTU/HOBt is a robust activation method suitable for most amino acids, including those with some steric hindrance.[13]

  • Monitoring: Perform a Kaiser test to confirm the completion of the coupling reaction. If the test is positive (indicating free amines), repeat the coupling step.

  • Washing: After a negative Kaiser test, drain the coupling solution and wash the resin thoroughly with DMF (3x) and DCM (3x).

  • Chain Elongation: Repeat steps 2-6 for each subsequent amino acid in the sequence.

  • Cleavage and Global Deprotection: After the final amino acid is coupled, dry the resin under vacuum. Carefully perform the cleavage using anhydrous HF or TFMSA with appropriate scavengers.

    • Safety Critical: HF is extremely hazardous. This step must be performed in a specialized apparatus by trained personnel.

  • Peptide Precipitation and Washing: Precipitate the cleaved peptide in cold diethyl ether, centrifuge to form a pellet, decant the ether, and repeat the wash.

  • Purification: Dissolve the crude peptide in a minimal amount of aqueous ACN and purify using preparative reverse-phase HPLC (RP-HPLC).[8]

  • Analysis: Confirm the identity and purity of the final peptide using LC-MS and/or MALDI-TOF mass spectrometry.[14]

Protocol 2: Characterization by Analytical RP-HPLC and Mass Spectrometry

Accurate characterization is essential to validate the synthesis.

Analytical_Workflow Crude Crude Peptide (Post-Cleavage) HPLC Analytical RP-HPLC Crude->HPLC Inject sample UV UV Detector (220 nm & 280 nm) HPLC->UV Elution Fraction Purity Assessment & Fraction Collection UV->Fraction Chromatogram MS Mass Spectrometer (ESI or MALDI) Fraction->MS Analyze purified fraction Validation Data Validation: - Purity >95% - Correct Mass MS->Validation Mass Spectrum

Caption: Analytical workflow for peptide characterization.

Methodology:

  • HPLC System: A standard analytical RP-HPLC system with a C18 column.

  • Mobile Phase A: 0.1% TFA in Water.

  • Mobile Phase B: 0.1% TFA in Acetonitrile (ACN).

  • Gradient: A linear gradient from 5% to 95% B over 30 minutes is a good starting point.

  • Detection: Monitor absorbance at 220 nm (peptide backbone) and 280 nm (tyrosine ring). The iodinated tyrosine will have a slightly shifted absorbance spectrum.

  • Mass Spectrometry: Use Electrospray Ionization (ESI) or Matrix-Assisted Laser Desorption/Ionization (MALDI) to confirm the molecular weight. The isotopic signature of iodine (a single stable isotope at 126.9 amu) should be clearly visible in the mass spectrum. The observed mass should match the theoretical mass of the iodinated peptide.[15]

Applications in Drug Discovery and Molecular Imaging

The incorporation of Boc-D-Tyr(3-I)-OH opens avenues for several advanced applications.

Development of Receptor Antagonists

Many peptide hormones and neurotransmitters contain a tyrosine residue that is critical for receptor binding and activation. Replacing this with 3-iodo-D-tyrosine can transform an agonist into a potent and stable antagonist.[16]

  • Mechanism of Action: The D-configuration and altered side-chain conformation can disrupt the productive signaling cascade normally initiated by the native peptide, while the iodinated ring may enhance binding affinity, leading to effective competitive antagonism. This approach has been successful in developing antagonists for opioid and other G-protein coupled receptors (GPCRs).[16][17]

Receptor_Antagonism cluster_agonist Agonist Binding cluster_antagonist Antagonist Binding Agonist Native Peptide (L-Tyr) Receptor_A GPCR Agonist->Receptor_A Binds & Activates Signal_A Signal Transduction (e.g., cAMP, Ca²⁺) Receptor_A->Signal_A Conformational Change Antagonist Peptidomimetic (D-Tyr(3-I)) Receptor_B GPCR Antagonist->Receptor_B Binds, No Activation Signal_B No Signal Receptor_B->Signal_B Blocks Agonist

Caption: Agonist vs. Antagonist action at a GPCR.

Enzyme Inhibitors

For enzymes that recognize tyrosine-containing substrates, such as certain kinases or proteases, incorporating 3-iodo-D-tyrosine can create potent and stable inhibitors. For instance, iodination has been shown to unexpectedly enhance cleavage by MMP-9, a feature that could be exploited in designing activatable probes.[18]

Molecular Imaging Probes

The presence of iodine makes peptides containing D-Tyr(3-I) ideal precursors for radiolabeling.[9] By substituting the stable ¹²⁷I with a radioactive isotope like ¹²³I (for SPECT) or ¹²⁴I (for PET), the peptidomimetic can be transformed into an imaging agent.[8] This allows for non-invasive visualization of target expression in vivo, aiding in disease diagnosis, patient stratification, and monitoring therapeutic response.[10][19]

Conclusion

Boc-D-Tyr(3-I)-OH is more than just a modified amino acid; it is a strategic tool for the rational design of advanced peptidomimetics. By leveraging its inherent resistance to proteolysis, its ability to enforce a specific conformation, and its utility as a handle for radio-imaging, researchers can develop drug candidates with significantly improved pharmacological profiles. The protocols and principles outlined in this guide provide a robust framework for harnessing the power of this unique building block to accelerate the discovery and development of next-generation peptide-based therapeutics.

References

  • Benchchem. (n.d.). Application Notes: Boc-D-Tyr(Me)-OH for Peptidomimetic Design and Synthesis.
  • Chem-Impex. (n.d.). Boc-3-iodo-L-tyrosine.
  • MedchemExpress.com. (n.d.). Boc-D-Tyr-OH | Amino Acid Derivative.
  • Frontiers. (2021). Editorial: Peptidomimetics: Synthetic Tools for Drug Discovery and Development.
  • Vignolo, M. C., et al. (n.d.). Peptidomimetics, a synthetic tool of drug discovery. PMC - NIH.
  • BOC Sciences. (n.d.). BOC-amino acids.
  • Applied Sciences. (n.d.). Labeling Peptides with Radioiodine: An Overview of Traditional and Emerging Techniques.
  • Journal of Medicinal Chemistry. (2015). Rapid Synthesis of Boc-2′,6′-dimethyl-l-tyrosine and Derivatives and Incorporation into Opioid Peptidomimetics. NIH.
  • AAPPTEC Peptides. (n.d.). Guide to Solid Phase Peptide Synthesis.
  • Chemical Reviews. (2025). Advances in Peptidomimetics for Next-Generation Therapeutics: Strategies, Modifications, and Applications.
  • Journal of Pharmaceutical Analysis. (2018). Analysis of iodinated quorum sensing peptides by LC–UV/ESI ion trap mass spectrometry.
  • Molecules. (2023). Non-Canonical Amino Acids as Building Blocks for Peptidomimetics: Structure, Function, and Applications. PMC - NIH.
  • RSC Publishing. (2022). An iodine-containing probe as a tool for molecular detection in secondary ion mass spectrometry.
  • Scientific Reports. (n.d.). The Impact of Tyrosine Iodination on the Aggregation and Cleavage Kinetics of MMP-9-Responsive Peptide Sequences. PMC - PubMed Central.
  • BOC Sciences. (n.d.). Strategies for Incorporating Unnatural Amino Acids into Proteins.
  • Molecules. (n.d.). A Novel Reagent for Radioiodine Labeling of New Chemical Entities (NCEs) and Biomolecules. PMC - NIH.
  • Molecular Biotechnology. (2006). Methods and protocols of modern solid phase peptide synthesis.
  • Chemical Society Reviews. (2020). Peptidomimetic toolbox for drug discovery. RSC Publishing.
  • Journal of Nuclear Medicine. (2001). Radiolabeled Amino Acids: Basic Aspects and Clinical Applications in Oncology.
  • AZoLifeSciences. (2023). Peptidomimetics in Drug Discovery.
  • ChemPep. (n.d.). Fmoc Solid Phase Peptide Synthesis.
  • Benchchem. (n.d.). Solid-Phase Synthesis of Peptides Containing Unnatural Amino Acids: Application Notes and Protocols.
  • Analytical Chemistry. (2025). Selective Identification of Organic Iodine Compounds Using Liquid Chromatography-High Resolution Mass Spectrometry. ResearchGate.
  • Nature Protocols. (2007). Solid-phase peptide synthesis: from standard procedures to the synthesis of difficult sequences.
  • ResearchGate. (n.d.). The solid-phase peptide synthesis (SPPS) strategy on the example of....

Sources

Technical Notes & Optimization

Troubleshooting

Technical Support Center: Boc-D-Tyr(3-I)-OH Optimization

Advanced Coupling Protocols & Troubleshooting Guide Molecule Profile & Mechanistic Challenges To optimize the coupling of Boc-D-Tyr(3-I)-OH , one must first understand how the iodine atom alters the physicochemical prope...

Author: BenchChem Technical Support Team. Date: February 2026

Advanced Coupling Protocols & Troubleshooting Guide

Molecule Profile & Mechanistic Challenges

To optimize the coupling of Boc-D-Tyr(3-I)-OH , one must first understand how the iodine atom alters the physicochemical properties of the tyrosine residue. This is not a standard coupling; it presents a "Triad of Challenges" driven by sterics, electronics, and stereochemistry.

FeatureChemical ConsequenceExperimental Impact
3-Iodo Substituent Steric Bulk: The iodine atom (atomic radius ~133 pm) at the ortho position to the hydroxyl group creates significant steric hindrance.Slow Kinetics: Standard carbodiimide couplings (DIC/HOBt) may be incomplete, leading to deletion sequences.
Phenolic Acidity Inductive Effect (-I): Iodine is electron-withdrawing. It stabilizes the phenoxide anion, significantly lowering the pKa of the phenolic hydroxyl (from ~10.0 to ~8.5).O-Acylation Risk: The unprotected phenol is more acidic and nucleophilic than native Tyr. Excess base (DIEA/NMM) can trigger self-acylation or branching.
D-Configuration Stereochemical Labillity: Activated esters of D-amino acids are prone to converting to L-isomers via oxazolone formation if activation is prolonged.Racemization: High temperatures or strong bases (pH > 8) during coupling can compromise chiral purity.

The "Golden Path" Coupling Protocol

This protocol is designed to balance reactivity (overcoming sterics) with selectivity (preventing O-acylation and racemization).

Recommended Reagents
  • Activator: HATU (Hexafluorophosphate Azabenzotriazole Tetramethyl Uronium) or COMU.

  • Base: TMP (2,4,6-Trimethylpyridine/Collidine). Why? It is a weaker, non-nucleophilic base that minimizes proton abstraction from the alpha-carbon (racemization) and the phenol (O-acylation).

  • Solvent: DMF (N,N-Dimethylformamide) or NMP (N-Methyl-2-pyrrolidone) for better solubility.

Step-by-Step Workflow
  • Dissolution: Dissolve Boc-D-Tyr(3-I)-OH (3.0 eq relative to resin loading) and HATU (2.9 eq) in minimum DMF.

  • Pre-Activation (Critical): Add TMP (6.0 eq). Shake for exactly 30 seconds .

    • Note: Do not pre-activate for >2 minutes. Prolonged activation increases racemization risk.

  • Coupling: Add the mixture immediately to the resin.

  • Reaction Time: Agitate for 45–60 minutes at Room Temperature.

    • Note: Avoid heating >40°C for this specific residue due to iodine lability and racemization.

  • Monitoring: Perform a Kaiser Test (primary amines) or Chloranil Test (secondary amines).

  • Quenching: Wash resin with DMF (3x) and DCM (3x).

Visualizing the Logic: Workflow & Decision Tree

The following diagram illustrates the decision logic for optimizing this specific coupling, distinguishing between steric failure and side-reaction failure.

CouplingLogic Start Start: Coupling Boc-D-Tyr(3-I)-OH CheckYield Check Coupling Efficiency (Kaiser/HPLC) Start->CheckYield Success Coupling Complete (>99%) CheckYield->Success Pass Failure Incomplete (<95%) CheckYield->Failure Fail Proceed Proceed to Next Cycle Success->Proceed Analyze Analyze Impurity Profile Failure->Analyze StericIssue Issue: Unreacted Amine (Deletion Sequence) Analyze->StericIssue Peak M-Tyr missing SideReaction Issue: Mass + X (Side Product) Analyze->SideReaction Extra Peaks Sol_Steric Solution: Switch to HATU/HOAt Double Couple (2 x 30 min) StericIssue->Sol_Steric Sol_Acyl Solution: O-Acylation Detected Reduce Base (pH < 8) Switch to Collidine SideReaction->Sol_Acyl Mass + Amino Acid Sol_Racem Solution: Racemization Detected Use DIC/Oxyma Pure Eliminate Pre-activation SideReaction->Sol_Racem D/L Isomer Split

Caption: Decision tree for troubleshooting Boc-D-Tyr(3-I)-OH coupling based on impurity profiling.

Troubleshooting Guides (Mechanism & Solution)

Issue 1: Incomplete Coupling (Steric Hindrance)

Symptom: Kaiser test remains blue/purple; HPLC shows deletion sequences (missing Tyr). Mechanism: The bulky iodine atom at the 3-position shields the carbonyl carbon, making it difficult for the resin-bound amine to attack the activated ester. Corrective Action:

  • Switch Reagents: Move from carbodiimides (DIC) to aminium salts (HATU or HCTU). These generate a more reactive active ester.

  • Double Coupling: Perform the coupling twice for 30 minutes each rather than once for 2 hours. This replenishes the concentration of the active species.

  • Solvent Swell: Ensure the resin is fully swollen. If using polystyrene resins, add 1% Triton X-100 or use pure NMP.

Issue 2: O-Acylation (Phenolic Ester Formation)

Symptom: Mass spectrometry shows a mass shift corresponding to the addition of two amino acids or a branched peptide. Mechanism: Due to the electron-withdrawing iodine, the phenolic hydroxyl pKa drops. In the presence of strong bases like DIEA (Diisopropylethylamine), the phenol deprotonates to form a phenoxide anion (Ar-O⁻). This anion attacks the activated ester of the amino acid, forming an ester bond on the side chain. Corrective Action:

  • Base Management: CRITICAL. Do not use DIEA. Use Collidine (TMP) or N-Methylmorpholine (NMM) . These bases are sufficient to deprotonate the carboxylic acid for activation but less likely to fully deprotonate the iodinated phenol.

  • Stoichiometry: Ensure the base:activator ratio is strictly 2:1 (for HATU) or 1:1 (for DIC/Oxyma). Excess base drives O-acylation.

Issue 3: Racemization (Loss of Chirality)

Symptom: HPLC shows a "split peak" or shoulder for the tyrosine residue; presence of L-Tyr(3-I) in a D-Tyr target. Mechanism:

  • Proton Abstraction: Base removes the proton from the

    
    -carbon.
    
  • Oxazolone Formation: The intermediate cyclizes to form an oxazolone, which tautomerizes, losing chiral integrity. Corrective Action:

  • Use Oxyma Pure: Replace HOBt/HOAt with Oxyma Pure (Ethyl (hydroxyimino)cyanoacetate). Oxyma is superior in suppressing racemization for sensitive amino acids [1].

  • Avoid Pre-activation: Add the base in the presence of the resin, or minimize the time the activated ester sits in solution before addition.

Comparative Data: Coupling Reagents

The following table summarizes the efficiency of different coupling cocktails for hindered halogenated amino acids.

Coupling SystemReactivity (Sterics)Racemization ControlO-Acylation RiskRecommendation
DIC / HOBt LowModerateLowNot Recommended
DIC / Oxyma Pure ModerateHigh (Best) LowBest for Chiral Purity
HATU / DIEA High (Best) LowHigh (Risk) Avoid (Base too strong)
HATU / Collidine HighModerateLowBest Overall Balance

Frequently Asked Questions (FAQ)

Q: Can I use microwave irradiation for this coupling? A: Proceed with caution. While microwaves overcome steric hindrance, the thermal energy can accelerate de-iodination (if Pd contaminants are present) or racemization. If using microwave, limit temperature to 50°C and time to 5 minutes .

Q: My Boc-D-Tyr(3-I)-OH is not dissolving in DCM. What should I do? A: Halogenated amino acids are often hydrophobic but crystalline. DCM is a poor solvent for the free acid. Dissolve in DMF or NMP . If using a DCM wash step, ensure the coupling mixture is DMF-based.

Q: Do I need to protect the phenolic OH (e.g., with Bzl or 2-Br-Z)? A: Ideally, yes. Using Boc-D-Tyr(3-I, 4-O-Bzl)-OH eliminates the O-acylation risk entirely. However, if the 3-Iodo substituent makes the Bzl group difficult to remove (requires harsh HF cleavage which might strip the Iodine), using the unprotected OH with the HATU/Collidine protocol described above is the industry standard workaround.

Q: How do I verify the Iodine is still there after cleavage? A: Iodine is heavy. Use Mass Spectrometry. The isotopic pattern of Iodine is unique (monoisotopic). Also, 3-iodo-Tyr has a distinct UV absorbance shift compared to standard Tyr.

References

  • Subirós-Funosas, R., Prohens, R., Barbas, R., El-Faham, A., & Albericio, F. (2009). Oxyma: An Efficient Additive for Peptide Synthesis to Replace the Benzotriazole-Based HOBt and HOAt with a Lower Risk of Explosion. Chemistry – A European Journal, 15(37), 9394–9403. [Link]

  • El-Faham, A., & Albericio, F. (2011). Peptide Coupling Reagents, More than a Letter Soup. Chemical Reviews, 111(11), 6557–6602. [Link]

  • Isidro-Llobet, A., Álvarez, M., & Albericio, F. (2009). Amino Acid-Protecting Groups. Chemical Reviews, 109(6), 2455–2504. [Link]

Optimization

Technical Support Center: HPLC Purification of 3-Iodo-D-Tyrosine Peptides

Welcome to the technical support guide for the Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC) purification of synthetic peptides containing the modified amino acid 3-iodo-D-tyrosine. The incorporation of...

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support guide for the Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC) purification of synthetic peptides containing the modified amino acid 3-iodo-D-tyrosine. The incorporation of an iodine atom onto the tyrosine ring introduces specific challenges that require careful optimization of standard peptide purification protocols. This guide provides in-depth, experience-based answers to common questions, robust troubleshooting strategies, and validated protocols to help you achieve high purity and yield.

The presence of 3-iodo-D-tyrosine significantly increases the hydrophobicity of a peptide and can introduce secondary intramolecular interactions, such as halogen bonding.[1] These characteristics necessitate a tailored approach to RP-HPLC to overcome issues like poor peak shape, low recovery, and challenging separation from closely related impurities.

Frequently Asked Questions (FAQs)

Here we address the most common initial questions researchers face when purifying these specialized peptides.

Q1: Why does my 3-iodo-D-tyrosine peptide show a broad or tailing peak in RP-HPLC?

Peak broadening or tailing is typically a result of undesirable secondary interactions between the peptide and the stationary phase or poor solubility. The iodine atom increases the peptide's hydrophobicity, which can lead to strong, non-ideal interactions with the C18 stationary phase.[2] Furthermore, interactions with residual, un-capped silanol groups on the silica support are a common cause of peak tailing for basic peptides.[3]

  • Causality: At the typical acidic pH of RP-HPLC (around pH 2), basic residues (Lys, Arg, His) are protonated. These positively charged sites can interact electrostatically with negatively charged, ionized silanol groups on the silica surface, slowing down a portion of the peptide molecules and causing the peak to tail. The strong hydrophobicity of the iodinated residue exacerbates this by increasing the overall contact time with the stationary phase.

Q2: What is the best starting mobile phase for purifying my peptide?

For most peptide purifications, the standard mobile phase system is an excellent starting point:

  • Solvent A: 0.1% (v/v) Trifluoroacetic Acid (TFA) in HPLC-grade water.

  • Solvent B: 0.1% (v/v) Trifluoroacetic Acid (TFA) in HPLC-grade acetonitrile.

  • Rationale: TFA is a strong ion-pairing agent.[2][4] It serves two critical functions:

    • It maintains a low pH (~2.0), which ensures that both the carboxyl groups and basic amino acid side chains on the peptide are fully protonated, leading to a single, well-defined charge state.

    • The trifluoroacetate anion pairs with the positively charged sites on the peptide, masking them and preventing interactions with silica silanols. This significantly improves peak shape.[2][3]

Q3: Can the iodine atom be lost during purification (deiodination)?

While 3-iodo-tyrosine is generally stable, deiodination can occur under certain conditions, particularly exposure to high-energy UV light or harsh chemical environments. Standard HPLC conditions using fresh, high-purity solvents and a standard UV detector (e.g., 214 nm, 280 nm) are typically safe. However, prolonged exposure of the crude or purified peptide to light or oxidizing agents should be minimized.

  • Verification: If you suspect deiodination, collect the unexpected peak and analyze it by mass spectrometry. A deiodinated peptide will have a mass difference of -125.9 amu compared to the target peptide.

Q4: How do I confirm the purity and identity of my final product?

A multi-pronged approach is essential for validation.

  • Analytical HPLC: Run the purified fraction on a high-resolution analytical column using a shallow gradient. Purity is determined by integrating the area of the main peak relative to the total area of all peaks at a primary detection wavelength (typically 214 nm for the peptide backbone).

  • Mass Spectrometry (MS): Use ESI-MS or MALDI-TOF to confirm that the molecular weight of the purified peptide matches the theoretical mass.[5] This is the definitive test for product identity.

  • UV Absorbance Ratio: The presence of the tyrosine ring allows for detection at ~274-280 nm.[6] Comparing the peak area at 214 nm to that at 280 nm can provide additional confidence, as impurities lacking the tyrosine residue will not absorb at the higher wavelength.

Troubleshooting Guide

This section provides a systematic approach to resolving common experimental issues.

ProblemProbable Cause(s)Recommended Solution(s) & Rationale
Poor Peak Shape (Broadening, Tailing, or Splitting)1. Secondary Silanol Interactions: The peptide's basic residues are interacting with the silica backbone of the column.Use a Strong Ion-Pairing Agent: Ensure 0.1% TFA is in both mobile phases. If issues persist, consider an alternative like triethylammonium phosphate (TEAP), which can offer different selectivity and excellent peak shape.[7][8] Use a High-Purity, End-Capped Column: Modern columns with advanced end-capping minimize exposed silanols.[3]
2. Poor Peptide Solubility: The highly hydrophobic peptide is precipitating at the column head or during elution.Increase Column Temperature: Operating at 40-60°C can significantly improve solubility and peak shape for hydrophobic peptides.[2] Modify Sample Diluent: Dissolve the crude peptide in a small amount of DMSO or Acetonitrile before diluting with Solvent A. Ensure the final organic concentration is low enough for proper binding.
3. Column Overload: Injecting too much peptide mass for the column dimensions.Reduce Sample Load: Perform a loading study to determine the column's capacity for your specific peptide. For preparative work, this is a critical optimization step.[9]
Low Resolution (Co-eluting Impurities)1. Gradient is Too Steep: Elution happens too quickly, not allowing for proper partitioning and separation.Flatten the Gradient: A shallower gradient (e.g., 0.5% B/min instead of 1.0% B/min) increases the separation window and improves resolution.[10][11]
2. Insufficient Selectivity: The column chemistry is not able to differentiate between the target peptide and impurities.Change Column Chemistry: If a C18 column fails, try a Phenyl-Hexyl phase, which offers alternative selectivity through pi-pi interactions with the aromatic rings. For very hydrophobic peptides, a C4 or C8 column may be beneficial.[2] Change Mobile Phase Modifier: Switching from TFA to a phosphate-based buffer (e.g., TEAP) can alter elution order and resolve co-eluting peaks.[7][8]
Low Recovery / Yield 1. Irreversible Adsorption: The peptide binds too strongly to the column and does not elute.Use a Less Retentive Column: A C8 or C4 column is less hydrophobic than a C18 and can improve recovery of very "sticky" peptides.[2] Increase Temperature: Higher temperatures can reduce strong hydrophobic interactions and improve elution.
2. On-Column Precipitation: The peptide is not soluble in the mobile phase as the acetonitrile concentration increases.Check Solubility: Test the peptide's solubility in various mixtures of Solvents A and B before injection. Add Isopropanol: Adding a small percentage (e.g., 1-3%) of isopropanol to Solvent B can sometimes improve the solubility of hydrophobic peptides.[12]
Unexpected Peaks 1. Deiodination: Loss of the iodine atom.Confirm with Mass Spec: Check for a peak with M-126 Da. Minimize light exposure of the sample.
2. Oxidation: Methionine or Tryptophan residues are susceptible to oxidation.Confirm with Mass Spec: Check for peaks with M+16 Da (for each potential oxidation site). Use freshly prepared, degassed solvents.
3. TFA Adducts: Incomplete removal of TFA during lyophilization can sometimes appear as adducts in MS analysis.Re-dissolve and Re-lyophilize: Dissolving the purified peptide in a dilute solution of acetic acid or HCl before the final lyophilization can help remove TFA salts.

Visualized Workflows and Protocols

General Purification Workflow

The overall process from crude material to a validated, pure peptide follows a logical sequence. This workflow ensures that each step informs the next, leading to an efficient and successful purification.

PurificationWorkflow cluster_prep 1. Pre-Purification cluster_purify 2. Purification cluster_post 3. Post-Purification & QC Crude Crude Peptide (Lyophilized Powder) MS_Crude MS Analysis (Confirm Mass) Crude->MS_Crude Analyt_HPLC Analytical HPLC (Assess Purity & Profile) Crude->Analyt_HPLC Prep_HPLC Preparative HPLC (Method Development) Analyt_HPLC->Prep_HPLC Develop Gradient Fraction_Collect Fraction Collection (Based on UV Trace) Prep_HPLC->Fraction_Collect QC_HPLC QC Analytical HPLC (Check Fraction Purity) Fraction_Collect->QC_HPLC Pooling Pool Pure Fractions QC_HPLC->Pooling Purity >95% MS_Pure MS Analysis (Confirm Identity) Pooling->MS_Pure Lyophilize Lyophilization Pooling->Lyophilize Final_QC Final QC (Purity & Mass) Lyophilize->Final_QC

Caption: Standard workflow for peptide purification and analysis.

Troubleshooting Decision Tree: Poor Resolution

When faced with co-eluting peaks, a systematic approach to method optimization is key.

ResolutionTroubleshooting Start Problem: Poor Resolution FlattenGradient Action: Flatten Gradient (e.g., 1%/min to 0.5%/min) Start->FlattenGradient CheckResolution Resolution Improved? FlattenGradient->CheckResolution ChangeColumn Action: Change Column (e.g., C18 to Phenyl-Hexyl) CheckResolution->ChangeColumn No Success Success: Continue with Optimized Method CheckResolution->Success Yes CheckResolution2 Resolution Improved? ChangeColumn->CheckResolution2 ChangeModifier Action: Change Modifier (e.g., TFA to TEAP) CheckResolution2->ChangeModifier No CheckResolution2->Success Yes ChangeModifier->Success Partial Improvement ReEvaluate Re-evaluate Synthesis: Consider Impurity Structure ChangeModifier->ReEvaluate No

Caption: Decision tree for resolving co-eluting peptide peaks.

Detailed Experimental Protocol: Standard Purification

This protocol provides a robust starting point for the purification of a 3-iodo-D-tyrosine-containing peptide on a preparative C18 column.

1. Materials & System Preparation

  • Solvents: HPLC-grade acetonitrile (ACN), HPLC-grade water, Trifluoroacetic Acid (TFA).

  • Column: A high-quality, silica-based C18 column suitable for preparative peptide separations (e.g., 10 µm particle size, 100-300 Å pore size). A 300 Å pore size is often recommended for larger peptides.[3]

  • Mobile Phase Preparation:

    • Solvent A: 0.1% TFA in Water. To 999 mL of HPLC-grade water, add 1 mL of TFA. Mix thoroughly.

    • Solvent B: 0.1% TFA in ACN. To 999 mL of HPLC-grade ACN, add 1 mL of TFA. Mix thoroughly.

    • Degas both solvents by sparging with helium or sonicating for 15-20 minutes.

2. Column Equilibration

  • Install the preparative column.

  • Purge the HPLC system pumps with their respective mobile phases.

  • Wash the column with 100% Solvent B for 2-3 column volumes (CV).

  • Wash the column with 100% Solvent A for 2-3 CV.

  • Equilibrate the column at the starting conditions of your gradient (e.g., 95% A / 5% B) for at least 5-10 CV, or until the detector baseline is stable.

3. Sample Preparation

  • Weigh the crude, lyophilized peptide.

  • Dissolve the peptide in a minimal amount of a strong solvent like DMSO or neat Solvent A. If solubility is low, sonication may help.

  • Critical Step: Ensure the final sample solution is filtered through a 0.45 µm syringe filter to remove particulates that could damage the column.

4. Chromatographic Run & Fraction Collection

  • Inject the prepared sample onto the equilibrated column.

  • Begin the gradient elution. A good starting point based on an analytical run is a shallow gradient around the elution point of the peptide.

    • Example Gradient:

      • 0-5 min: 5% B (Isocratic)

      • 5-65 min: 5% to 55% B (Linear gradient, 1.0% B/min)

      • 65-70 min: 55% to 95% B (Column wash)

      • 70-80 min: 95% B (Isocratic wash)

  • Monitor the separation at 214 nm and 280 nm.

  • Collect fractions across the main peak of interest. It is often wise to collect the leading edge, apex, and trailing edge into separate tubes for individual purity analysis.

5. Post-Run Analysis and Processing

  • Analyze a small aliquot from each collected fraction using analytical HPLC to determine its purity.

  • Confirm the identity of the peptide in the pure fractions using mass spectrometry.

  • Pool the fractions that meet the desired purity specification (e.g., >98%).

  • Freeze the pooled fractions (e.g., in a dry ice/acetone bath) and lyophilize to obtain the final purified peptide as a fluffy white powder.

References

  • The Impact of Tyrosine Iodination on the Aggregation and Cleavage Kinetics of MMP-9-Responsive Peptide Sequences. PMC - PubMed Central. Available at: [Link]

  • Recent developments in the cleavage, functionalization, and conjugation of proteins and peptides at tyrosine residues. Chemical Science (RSC Publishing). DOI:10.1039/D3SC02543H. Available at: [Link]

  • Optimizing Analysis and Purification of a Synthetic Peptide Using PLRP-S Columns. Agilent. Available at: [Link]

  • Iodination of Peptide Hormones and Purification of Iodinated Peptides by HPLC. Journal of Labelled Compounds and Radiopharmaceuticals. Available at: [Link]

  • HPLC of Peptides and Proteins. Methods in Molecular Biology. Available at: [Link]

  • Improving Peptide Purification via Flash Column Chromatography by Modulating Mobile Phase pH. Biotage. Available at: [Link]

  • HPLC Analysis and Purification of Peptides. Methods in Molecular Biology. Available at: [Link]

  • A Guide to the Analysis and Purification of Proteins and Peptides by Reversed-Phase HPLC. Advanced Chromatography Technologies. Available at: [Link]

  • HPLC of Peptides and Proteins. SpringerLink. Available at: [Link]

  • Late-stage labeling of diverse peptides and proteins with iodine-125. PubMed Central. Available at: [Link]

  • Chromatography and Detection Methods for Peptide Purification. Gilson. Available at: [Link]

  • HPLC Tech Tip: Approach to Peptide Analysis. Phenomenex. Available at: [Link]

  • Optimizing a mobile phase gradient for peptide purification using flash column chromatography. Biotage. Available at: [Link]

  • Analysis of iodinated peptides by LC-DAD/ESI ion trap mass spectrometry. PubMed. Available at: [Link]

  • Use of Trialkyl Ammonium Phosphate (TAAP) Buffers in Reverse Phase HPLC for High Resolution and High Recovery of Peptides and Proteins. Taylor & Francis Online. Available at: [Link]

  • Peptide Isolation – Method Development Considerations. Waters Corporation. Available at: [Link]

  • Peptide Purification Overview. The Nest Group. Available at: [Link]

  • Ion-pairing with triethylammonium acetate improves solid-phase extraction of ADP-ribosylated peptides. PMC - PubMed Central. Available at: [Link]

Sources

Troubleshooting

managing steric hindrance with Boc-D-Tyr(3-I)-OH coupling

Technical Support Center: Difficult Peptide Couplings Topic: Managing Steric Hindrance & Racemization in Boc-D-Tyr(3-I)-OH Coupling Executive Summary The Challenge: Coupling Boc-D-Tyr(3-I)-OH presents a "perfect storm" o...

Author: BenchChem Technical Support Team. Date: February 2026

Technical Support Center: Difficult Peptide Couplings Topic: Managing Steric Hindrance & Racemization in Boc-D-Tyr(3-I)-OH Coupling

Executive Summary

The Challenge: Coupling Boc-D-Tyr(3-I)-OH presents a "perfect storm" of synthetic difficulties. You are fighting three simultaneous forces:

  • Steric Hindrance: The iodine atom at the meta (3) position has a Van der Waals radius of ~1.98 Å (comparable to a methyl group but electronically distinct), creating significant bulk near the reaction center.

  • Stereochemistry (D-Configuration): Coupling D-amino acids to a growing peptide chain often exhibits slower kinetics than L-isomers, increasing the window for side reactions.

  • Electronic Effects & Side Reactions: If the phenolic hydroxyl is unprotected, the electron-withdrawing iodine increases the acidity of the phenol (pKa ~7-8 vs. ~10 for Tyr), making it a better nucleophile and raising the risk of O-acylation (ester formation on the side chain).

This guide provides the optimized protocols to overcome these barriers while preserving chiral integrity.

Module 1: Diagnostic & Strategy

Before selecting a reagent, visualize the steric environment. The iodine atom forces the tyrosine side chain into restricted rotamers. Standard reagents (HBTU/DIEA) often fail here because they cannot penetrate the "steric shield" fast enough, leading to slow activation and subsequent racemization via oxazolone formation.

Decision Tree: Selecting Your Protocol

CouplingStrategy Start Start: Boc-D-Tyr(3-I)-OH Coupling CheckPhenol Is the Phenolic -OH Protected? (e.g., Bzl, 2-Cl-Trt) Start->CheckPhenol Protected Yes (Protected) CheckPhenol->Protected High Steric Demand Unprotected No (Free -OH) CheckPhenol->Unprotected Risk of O-Acylation ProtA Protocol A: HATU / HOAt / TMP (High Power) Protected->ProtA ProtB Protocol B: DIC / Oxyma Pure (Chemoselective) Unprotected->ProtB Finish Analyze: HPLC (Check for D-L shift) ProtA->Finish Fast Coupling ProtB->Finish Slower, but Cleaner

Caption: Decision matrix for selecting coupling conditions based on side-chain protection status.

Module 2: Optimized Experimental Protocols

Protocol A: The "High Power" Method (For Protected Side Chains)

Use this when the phenolic OH is protected (e.g., Bzl). It utilizes the superior leaving group ability of At (7-azabenzotriazole) to overcome steric bulk.

Reagents:

  • Activator: HATU (0.95 eq relative to AA)

  • Additive: HOAt (1.0 eq) - Critical for suppressing racemization.

  • Base: 2,4,6-Trimethylpyridine (TMP/Collidine) - Replacing DIEA with TMP reduces base-catalyzed racemization.

  • Solvent: NMP (N-methylpyrrolidone) - Superior solvation of hydrophobic iodinated residues compared to DMF.

Step-by-Step:

  • Dissolution: Dissolve Boc-D-Tyr(3-I)-OH (3.0 eq) and HATU (2.85 eq) in minimal NMP.

  • Activation: Add TMP (6.0 eq). The solution should turn yellow. Activate for exactly 30 seconds. Do not pre-activate longer; HATU forms a guanidinium byproduct if left too long without the amine.

  • Coupling: Add the activated mixture to the resin-bound amine.

  • Incubation: Shake for 2 hours at room temperature.

  • Double Coupling: Drain and repeat with fresh reagents if the sequence is known to be difficult (e.g., coupling onto Proline or N-methylated residues).

Protocol B: The "Chemoselective" Method (For Free Phenol)

Use this if your building block has a free phenolic hydroxyl. Strong bases and uronium salts (HATU) can cause O-acylation of the acidic 3-iodo-phenol.

Reagents:

  • Activator: DIC (Diisopropylcarbodiimide)

  • Additive: Oxyma Pure (Ethyl 2-cyano-2-(hydroxyimino)acetate)

  • Base: NONE. (This is a neutral coupling).

  • Solvent: DMF/DMSO (9:1) - DMSO helps solubilize the hydrophobic iodine moiety.

Step-by-Step:

  • Dissolution: Dissolve Boc-D-Tyr(3-I)-OH (3.0 eq) and Oxyma Pure (3.0 eq) in the solvent mixture.

  • Activation: Add DIC (3.0 eq). Stir for 2-3 minutes to form the active ester.

  • Coupling: Add to the resin.

  • Incubation: React for 4–12 hours. (Carbodiimide couplings are slower but safer for unprotected side chains).

  • Monitoring: Use the Kaiser test. If slightly positive, perform a second coupling.

Module 3: Troubleshooting & FAQs

Q1: I see a peak with Mass +281 Da (or dimer) in my MS. What happened? A: This is likely O-acylation . The activated amino acid reacted with the unprotected phenolic hydroxyl of the tyrosine side chain (either on the incoming AA or one already on the resin).

  • Fix: Use Protocol B (Neutral pH). If you must use HATU, ensure you use only 1.0 equivalent of base relative to the acid, or switch to a weaker base like NMM.

Q2: My coupling yield is <50% despite using HATU. A: The iodine atom increases the hydrophobicity significantly, potentially causing aggregation of the peptide chain on the resin (beta-sheet formation).

  • Fix: Switch the solvent to 100% NMP or a mixture of NMP/DMSO (80:20) . Heat the coupling reaction to 50°C (microwave or conventional heating). Note: Heating increases racemization risk; use Oxyma/DIC if heating.

Q3: How do I detect racemization (D- to L- conversion)? A: Standard C18 HPLC might not separate the D/L diastereomers of iodinated peptides due to the dominant hydrophobic effect of the iodine.

  • Fix: Use a chiral column (e.g., Chiralpak) or the Marfey’s Reagent method. Hydrolyze a small sample of the peptide (6N HCl), derivatize with FDAA, and analyze by LC-MS to quantify the %L-Tyr(3-I) contaminant.

Q4: Can I use PyBOP? A: PyBOP is acceptable but generates carcinogenic HMPA byproduct and is generally slower than HATU for sterically hindered systems. If HATU is unavailable, PyAOP is the best alternative as it generates the more reactive OAt ester.

Module 4: Comparative Data

Coupling Efficiency vs. Racemization Risk [1][2]

Reagent SystemCoupling SpeedRacemization RiskO-Acylation Risk (Free OH)Recommended For
HATU / DIEA Very HighHighHighRoutine, Protected AA
HATU / TMP HighModerateModerateHindered, Protected AA
PyAOP / TMP HighModerateModerateVery Hindered AA
DIC / Oxyma ModerateVery Low Low Unprotected Phenol / Chiral Sensitive
HBTU / DIEA LowHighHighNot Recommended

References

  • El-Faham, A., & Albericio, F. (2011). Peptide Coupling Reagents, More than a Letter Soup. Chemical Reviews, 111(11), 6557–6602. Link

  • Carpino, L. A. (1993). 1-Hydroxy-7-azabenzotriazole. An efficient peptide coupling additive.[3][4] Journal of the American Chemical Society, 115(10), 4397–4398. Link

  • Subirós-Funosas, R., et al. (2009). Oxyma: An Efficient Additive for Peptide Synthesis to Replace the Benzotriazole-Based HOBt and HOAt with a Lower Risk of Explosion. Chemistry – A European Journal, 15(37), 9394–9403. Link

  • Han, S. Y., & Kim, Y. A. (2004). Recent development of peptide coupling reagents in organic synthesis. Tetrahedron, 60(11), 2447-2467. Link

Sources

Optimization

avoiding racemization of Boc-D-Tyr(3-I)-OH during activation

Technical Support Center: Chiral Preservation in Halogenated Amino Acids Subject: Troubleshooting Racemization of Boc-D-Tyr(3-I)-OH During Activation Introduction: The "Iodine Effect" on Chirality Welcome to the Advanced...

Author: BenchChem Technical Support Team. Date: February 2026

Technical Support Center: Chiral Preservation in Halogenated Amino Acids Subject: Troubleshooting Racemization of Boc-D-Tyr(3-I)-OH During Activation

Introduction: The "Iodine Effect" on Chirality

Welcome to the Advanced Peptide Synthesis Support Hub. You are likely here because you are observing significant loss of chiral purity (enantiomeric excess,


) when coupling Boc-D-Tyr(3-I)-OH .

This is a known, high-risk scenario. While the tert-butyloxycarbonyl (Boc) group is generally more resistant to racemization than amides or acetyls, the 3-Iodo substituent creates a specific electronic vulnerability. The iodine atom is electron-withdrawing (via induction), which lowers the


 of the phenolic hydroxyl and, through inductive propagation, slightly increases the acidity of the 

-proton. Furthermore, the steric bulk of the iodine atom can retard the rate of nucleophilic attack by the incoming amine, prolonging the lifetime of the activated species—giving it more time to racemize.

This guide provides the mechanistic insight and validated protocols to preserve the D-configuration of your tyrosine derivative.

Module 1: The Mechanics of Failure

To solve the problem, we must visualize the enemy. Racemization in Boc-chemistry primarily occurs via the 5(4H)-oxazolone mechanism .

When Boc-D-Tyr(3-I)-OH is activated (converted to an active ester), the carbonyl oxygen of the Boc group can attack the activated carboxyl carbon. This forms a 5-membered oxazolone ring.[1][2]

  • The Risk: The

    
    -proton on this ring is highly acidic (
    
    
    
    ).
  • The Trigger: Presence of tertiary bases (DIEA, NMM) facilitates the removal of this proton, creating an aromatic, achiral intermediate. Upon reprotonation, the molecule returns as a racemic mixture (50:50 D/L).

Visualization: The Oxazolone Pathway

OxazoloneMechanism cluster_legend Key Factor Start Boc-D-Tyr(3-I)-OH (Activated Ester) Oxazolone 5(4H)-Oxazolone (Chiral Intermediate) Start->Oxazolone Intramolecular Cyclization Peptide Desired Peptide (D-Tyr) Start->Peptide Direct Amine Attack (Fast Coupling) Enol Stabilized Enol (Achiral/Planar) Oxazolone->Enol Base (DIEA/NMM) Abstracts Hα Racemate Racemic Product (DL-Tyr) Oxazolone->Racemate Amine Attack (Slow) Oxazolone->Peptide Amine Attack (Before Enolization) Enol->Oxazolone Reprotonation Info Iodine substituent increases acidity of Hα, accelerating the Red Path.

Figure 1: The 5(4H)-oxazolone racemization pathway. The presence of base and slow coupling rates drives the reaction toward the red (racemic) outcome.

Module 2: Troubleshooting Guide (FAQs)

Q1: I usually use HBTU/DIEA for my couplings. Why is it failing now? A: HBTU (and HATU) are onium salts that require a base (DIEA) to function. The base activates the carboxylate, but it also endangers the


-proton. With standard amino acids, the coupling is fast enough to beat racemization. With Tyr(3-I) , the steric bulk slows the coupling, and the iodine increases acidity. The result? The base spends too much time interacting with the 

-proton.
  • Fix: Switch to a "neutral" activation method (DIC/Oxyma) or change the base to Collidine (see Module 3).

Q2: Can I just lower the temperature? A: Yes, and you should. Performing the activation and coupling at 0°C significantly retards the rate of oxazolone formation and enolization more than it retards the coupling reaction.

  • Rule: Activate at 0°C for 5 minutes, then add the amine component. Allow to warm to room temperature only if necessary after 1 hour.

Q3: What is "Pre-activation" and why is it dangerous here? A: Pre-activation involves mixing the Amino Acid + Coupling Reagent + Base before adding the amine component (the resin or peptide chain).

  • The Trap: During those few minutes of pre-activation, the highly reactive activated ester is sitting in a solution with base with no nucleophile to react with. This is the "Golden Hour" for racemization.

  • Fix: Never pre-activate Boc-D-Tyr(3-I)-OH in the presence of base. Add the base last, or use a base-free protocol.

Module 3: Optimized Protocols

These protocols are ranked by safety (chiral preservation) and efficiency.

Protocol A: The "Safe Zone" (Base-Free Carbodiimide)

Best for: Maximum chiral preservation. No base is present to abstract the proton.

  • Dissolve: Dissolve Boc-D-Tyr(3-I)-OH (3.0 eq) and Oxyma Pure (3.0 eq) in a minimum amount of DMF.

  • Chill: Cool the solution to 0°C in an ice bath.

  • Activate: Add DIC (Diisopropylcarbodiimide, 3.0 eq). Stir for 2 minutes.

  • Couple: Add this mixture immediately to the resin/amine component.

  • Time: React for 60–120 minutes.

    • Why Oxyma? It is a superior racemization suppressor compared to HOBt and is non-explosive [1].[2]

    • Why DIC? It forms the O-acylisourea without needing a tertiary amine base.

Protocol B: The "Power Coupling" (Collidine-Buffered)

Best for: Difficult sequences where DIC is too slow, or if the resin is aggregated.

  • Dissolve: Dissolve Boc-D-Tyr(3-I)-OH (3.0 eq) and HATU (2.9 eq) in DMF.

  • Base Selection: Use 2,4,6-Collidine (TMP) (6.0 eq) instead of DIEA.

  • Sequence:

    • Add Amino Acid and HATU to the resin.

    • Add Collidine last.[3]

  • Mechanism: Collidine is a weak, sterically hindered base. It is strong enough to form the active species but too bulky to effectively abstract the shielded

    
    -proton of the Tyrosine [2].
    

Module 4: Comparative Data & Decision Logic

The following table summarizes the risk profile of common coupling cocktails for sensitive chiral centers.

Coupling ReagentAdditiveBaseRisk LevelNotes
DIC Oxyma Pure None Low Recommended. Neutral pH prevents enolization.
DICHOBtNoneLow-MedHOBt is less efficient than Oxyma; slower coupling.
HATUHOAtCollidine Medium "Safe" high-power mode. Collidine prevents

-proton abstraction.
HBTU/HATUNoneDIEA High Avoid. High basicity + strong activation = rapid racemization.
PyBOPHOBtNMMHighNMM is less basic than DIEA but still risky for Tyr(3-I).
Visualization: Troubleshooting Decision Tree

DecisionTree cluster_warning CRITICAL WARNING Start Start: Coupling Boc-D-Tyr(3-I)-OH Q1 Is the coupling difficult? (Steric hindrance/Aggregation) Start->Q1 Easy Standard Difficulty Q1->Easy No Hard High Difficulty Q1->Hard Yes ProtocolA Protocol A: DIC + Oxyma Pure (No Base) Easy->ProtocolA Check Check Solubility Hard->Check ProtocolB Protocol B: HATU + Collidine (Hindered Base) Check->ProtocolB Solvent Use NMP/DMF (1:1) to improve kinetics Check->Solvent If precipitating Warn NEVER use DIEA/TEA with this amino acid.

Figure 2: Decision matrix for selecting the appropriate coupling protocol based on synthesis difficulty.

References

  • Subirós-Funosas, R., et al. (2009). "Oxyma: An Efficient Additive for Peptide Synthesis to Replace the Benzotriazole-Based HOBt and HOAt."[4] Chemistry – A European Journal.[5]

  • Carpino, L. A., et al. (2002). "The Diisopropylcarbodiimide/ 1-Hydroxy-7-azabenzotriazole System: Segment Coupling and Stepwise Practice." The Journal of Organic Chemistry.

  • Benoiton, N. L. (2006). Chemistry of Peptide Synthesis. CRC Press. (Definitive text on the oxazolone mechanism).

  • El-Faham, A., & Albericio, F. (2011). "Peptide Coupling Reagents, More than a Letter Soup." Chemical Reviews.

Sources

Troubleshooting

Technical Support Center: Purification &amp; Handling of Boc-D-Tyr(3-I)-OH

Introduction & Molecule Profile[1] Welcome to the technical support center for Boc-D-Tyr(3-I)-OH (N-tert-Butoxycarbonyl-3-iodo-D-tyrosine). This guide addresses the specific challenges associated with this raw material,...

Author: BenchChem Technical Support Team. Date: February 2026

Introduction & Molecule Profile[1]

Welcome to the technical support center for Boc-D-Tyr(3-I)-OH (N-tert-Butoxycarbonyl-3-iodo-D-tyrosine). This guide addresses the specific challenges associated with this raw material, which serves as a critical intermediate in the synthesis of peptidomimetics and radiolabeled tracers.[1]

Unlike standard amino acids, this molecule presents a "triad of sensitivity":

  • Acid Sensitivity: The Boc group is labile to strong acids (TFA, HCl).

  • Photolytic Instability: The Aryl-Iodine bond is susceptible to homolytic cleavage under UV/visible light.

  • Reductive Instability: The iodine can be removed (dehalogenation) under standard hydrogenation conditions (

    
    , Pd/C).
    

Core Troubleshooting & FAQs

Module A: Solubility & Initial Handling

Q: Why is my raw material not dissolving in water? A: Boc-D-Tyr(3-I)-OH is a hydrophobic, protected amino acid. It will not dissolve in neutral or acidic water.

  • Correct Solvents: DMF, DMSO, Methanol, Ethyl Acetate (warm).

  • Aqueous Solubility: Soluble only in basic aqueous solutions (e.g., 5%

    
     or 
    
    
    
    ).
    • Warning: Do not use strong bases (NaOH > 1M) for extended periods, as this may cause racemization (D

      
       L conversion) or hydrolysis of the methyl ester if present as a precursor.
      

Q: The powder has turned from white to faint pink/yellow. Is it compromised? A: This indicates photolysis . The aryl-iodine bond is weak. Exposure to light releases iodine radicals (


), which form 

(yellow/brown) or oxidize the phenol.
  • Action: Check purity via HPLC. If purity is >98%, the color may be superficial. Perform a charcoal wash (see Protocol B) to remove color.

  • Prevention: Always store in amber glass or foil-wrapped containers at -20°C.

Module B: Purification Strategies

Q: I have a mixture of Mono-iodo (product), Di-iodo (impurity), and unreacted starting material. How do I separate them? A: This is the most common synthetic challenge. The boiling points and solubilities are similar, but their polarities differ slightly due to the iodine atoms.

Comparison of Species:

SpeciesStructurePolarity (RP-HPLC)Acid-Base Behavior
Boc-D-Tyr-OH No IodineMost Polar (Elutes 1st)Weak Acid (

~10)
Boc-D-Tyr(3-I)-OH Target Medium PolarityStronger Acid (

~8.5)
Boc-D-Tyr(3,5-I)-OH Di-iodoLeast Polar (Elutes Last)Strongest Acid (

~6.5)

Note: The ortho-iodine increases the acidity of the phenolic hydroxyl group.

Workflow Visualization: The Purification Decision Tree

PurificationLogic Crude Crude Boc-D-Tyr(3-I)-OH PurityCheck QC: HPLC Analysis Crude->PurityCheck ImpurityType Identify Major Impurity PurityCheck->ImpurityType NonPolar Non-polar impurities (Di-iodo / Benzyl bromide) ImpurityType->NonPolar Di-iodo/Oils Polar Polar impurities (Salts / Unreacted Tyr) ImpurityType->Polar Salts/Start Mat. MethodB Protocol B: Recrystallization (EtOAc/Hexane) NonPolar->MethodB Scale > 5g MethodC Protocol C: Reverse Phase HPLC (C18 Column) NonPolar->MethodC Scale < 1g or High Purity req MethodA Protocol A: Acid-Base Extraction Polar->MethodA First Pass MethodA->PurityCheck Re-evaluate Final Pure Product (Store -20°C, Dark) MethodB->Final MethodC->Final

Caption: Decision logic for selecting the appropriate purification method based on impurity profile and scale.

Detailed Experimental Protocols

Protocol A: Acid-Base Extraction (The "Wash")

Best for removing unreacted tyrosine, inorganic salts, and very non-polar organic byproducts.

Principle: Exploits the carboxylic acid to move the product between aqueous and organic phases. Crucial Step: Controlling pH to prevent Boc removal.

  • Dissolution: Dissolve crude material in Ethyl Acetate (EtOAc) .

  • Basic Extraction: Extract the organic layer with 5%

    
      (3x).
    
    • Mechanism:[2][3][4][5][6] The carboxylate salt (

      
      ) moves to water. Non-acidic impurities stay in EtOAc.
      
    • Discard the organic layer (contains non-acidic impurities).

  • Acidification (The Danger Zone):

    • Cool the aqueous layer to 0°C.[7]

    • Do NOT use concentrated HCl.

    • Acidify slowly with 1M Citric Acid or 10%

      
        to pH 3–4.
      
    • Why? Strong mineral acids at pH < 1 can cleave the Boc group.

  • Final Extraction: Extract the cloudy acidic aqueous layer with fresh EtOAc (3x).

  • Drying: Wash EtOAc with brine, dry over

    
    , and evaporate.
    
Protocol B: Recrystallization (The "Polish")

Best for removing Di-iodo impurities on a large scale.

  • Solvent: Ethyl Acetate (Good solvent) / Hexane or Heptane (Anti-solvent).[8]

  • Procedure:

    • Dissolve the dried solid in the minimum amount of warm EtOAc (40-50°C).

    • Optional: Add activated carbon, stir for 5 mins, and filter hot (removes iodine color).

    • Add Hexane dropwise until persistent turbidity appears.[8]

    • Allow to cool to Room Temp, then 4°C overnight.

  • Filtration: Collect white crystals. Wash with cold Hexane.

Protocol C: Reverse Phase Chromatography

Best for difficult separations of Mono- vs Di-iodo species.

  • Column: C18 (Octadecylsilane).

  • Mobile Phase A: Water + 0.1% Formic Acid (Avoid TFA if possible to minimize acid exposure, though 0.1% TFA is acceptable for short runs).

  • Mobile Phase B: Acetonitrile (MeCN).

  • Gradient: 20% B to 80% B over 30 minutes.

  • Elution Order: Boc-D-Tyr

    
    Boc-D-Tyr(3-I) 
    
    
    
    Boc-D-Tyr(3,5-I).

Stability & Storage Validation

To ensure the integrity of your purified material, follow these validation steps:

Visualizing the Degradation Pathways

Degradation Target Boc-D-Tyr(3-I)-OH FreeAmine H-D-Tyr(3-I)-OH (Loss of Boc) Target->FreeAmine Hydrolysis DeIodo Boc-D-Tyr-OH (Loss of Iodine) Target->DeIodo Hydrogenolysis Oxidized Quinones/Colored Species Target->Oxidized Photolysis Acid Acid (pH < 2) Acid->FreeAmine Light UV Light / hν Light->Oxidized Reduction H2 / Pd Reduction->DeIodo

Caption: Major degradation pathways. Avoid acids, reduction catalysts, and light.

QC Specifications Table
TestMethodAcceptance CriteriaNote
Appearance VisualWhite to off-white powderYellowing = Iodine release
Purity HPLC (C18)

98.0%
Monitor Di-iodo impurity
Enantiomeric Purity Chiral HPLC

99.5% D-isomer
Use Chiralpak AD-H or similar
Identity Mass Spec (ESI)

Check isotopic pattern of Iodine
Solubility 5%

Clear, colorless solutionTurbidity = Deprotection or salts

References

  • Boc Chemistry & Purification

    • Wuts, P. G. M., & Greene, T. W. (2006). Greene's Protective Groups in Organic Synthesis. Wiley-Interscience. (Standard protocols for Boc removal and stability).
    • Sigma-Aldrich.[9] (n.d.). Boc-D-Tyr-OH Product Specification. Retrieved from (General properties of Boc-Tyr derivatives).

  • Iodotyrosine Handling

    • Counsell, R. E., et al. (1968). "Isomers of DDD and DDE. Synthesis and Adrenalolytic Activity." Journal of Medicinal Chemistry.
    • Chem-Impex International. (n.d.). Boc-3-iodo-L-tyrosine Technical Data. Retrieved from (Analogous L-isomer handling data).

  • Hadi, U. A. M., et al. (1989). "Separation of iodotyrosines by HPLC." Journal of Radioanalytical and Nuclear Chemistry.

Sources

Reference Data & Comparative Studies

Validation

A Comparative Guide to the Biological Activity of Peptides with 3-iodo-D-tyrosine vs. D-tyrosine

For Researchers, Scientists, and Drug Development Professionals In the pursuit of novel peptide therapeutics with enhanced potency, stability, and selectivity, the incorporation of non-proteinogenic amino acids is a corn...

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

In the pursuit of novel peptide therapeutics with enhanced potency, stability, and selectivity, the incorporation of non-proteinogenic amino acids is a cornerstone of modern medicinal chemistry. Among these, D-amino acids and their halogenated derivatives represent powerful tools for modulating the pharmacological profile of bioactive peptides. This guide provides an in-depth comparison of the biological activities of peptides containing 3-iodo-D-tyrosine versus those with D-tyrosine, offering insights into the structural and functional consequences of these modifications.

Introduction: The Rationale for D-Amino Acid and Halogen Incorporation

The therapeutic potential of many naturally occurring peptides is often limited by their poor metabolic stability, primarily due to rapid degradation by proteases. A common strategy to overcome this limitation is the substitution of L-amino acids with their D-enantiomers. This stereochemical inversion renders the peptide bonds adjacent to the D-residue resistant to cleavage by most endogenous proteases, which are stereospecific for L-amino acids.[1] Beyond enhancing stability, the incorporation of a D-amino acid can also induce specific conformational changes that may lead to altered receptor binding affinity and selectivity.[1]

Halogenation, particularly iodination, of aromatic amino acid residues like tyrosine is another widely employed modification in peptide design. The introduction of a bulky, lipophilic iodine atom can significantly influence a peptide's physicochemical properties, including its hydrophobicity and electronic distribution. These changes can, in turn, affect intramolecular and intermolecular interactions, potentially leading to improved receptor binding and altered biological activity.[2] Furthermore, iodination provides a convenient site for radiolabeling, which is invaluable for in vitro and in vivo imaging studies.[3]

This guide focuses on the combined impact of these two modifications by comparing peptides containing 3-iodo-D-tyrosine with their D-tyrosine counterparts.

Physicochemical Properties: A Tale of Two Tyrosines

The distinct physicochemical properties of 3-iodo-D-tyrosine and D-tyrosine are fundamental to understanding their differential effects on peptide bioactivity.

PropertyD-Tyrosine3-iodo-D-tyrosineImpact of Iodination
Molecular Weight 181.19 g/mol 307.08 g/mol Increased mass and steric bulk
Lipophilicity (XLogP3) ~1.1~1.8Increased hydrophobicity
pKa (Phenolic OH) ~10.1~8.7Increased acidity of the hydroxyl group
Inductive Effect -Electron-withdrawingAlters the electron density of the aromatic ring

The addition of an iodine atom at the 3-position of the phenol ring makes 3-iodo-D-tyrosine significantly larger and more lipophilic than D-tyrosine. The electron-withdrawing nature of iodine also increases the acidity of the phenolic hydroxyl group. These differences can have profound effects on how the amino acid residue interacts with its microenvironment within the peptide and with biological targets.

Impact on Peptide Structure and Conformation

The substitution of D-tyrosine with 3-iodo-D-tyrosine can induce significant changes in the local and global conformation of a peptide.

  • Steric Hindrance and Rotational Freedom: The bulky iodine atom can restrict the rotational freedom of the tyrosine side chain, influencing the overall conformational landscape available to the peptide. This can lead to the stabilization of specific secondary structures, such as β-turns or helical motifs.

  • Intramolecular Interactions: The introduction of 3-iodotyrosine can promote intramolecular halogen bonding, which can help to pre-organize the peptide into a bioactive conformation.[2] This can be particularly advantageous for peptides that need to adopt a specific structure to bind to their receptor.

  • Intermolecular Interactions: While promoting intramolecular order, iodination can also reduce intermolecular aromatic stacking between peptides.[2] This can prevent peptide aggregation, which is a common issue in peptide drug formulation.

The following diagram illustrates the potential influence of 3-iodo-D-tyrosine on peptide conformation.

G cluster_0 Peptide with D-Tyrosine cluster_1 Peptide with 3-iodo-D-Tyrosine a Flexible Conformation b Potential for Aggregation a->b Intermolecular Stacking c Pre-organized Conformation c->a Conformational Restriction d Reduced Aggregation c->d Steric Hindrance

Caption: Conformational effects of 3-iodo-D-tyrosine incorporation.

Comparative Biological Activities

While direct comparative studies are scarce, we can infer the differential biological activities of peptides containing 3-iodo-D-tyrosine versus D-tyrosine by examining the individual effects of these modifications.

Receptor Binding Affinity and Selectivity

The impact of substituting D-tyrosine with 3-iodo-D-tyrosine on receptor binding is highly context-dependent and is dictated by the specific interactions within the receptor's binding pocket.

  • Favorable Interactions: If the binding pocket is sufficiently large and contains hydrophobic regions, the bulky, lipophilic 3-iodo-D-tyrosine residue may form more extensive van der Waals interactions, leading to higher binding affinity. The altered electronic properties of the phenol ring could also lead to more favorable electrostatic or aromatic interactions.

  • Unfavorable Interactions: Conversely, if the binding pocket is sterically constrained, the large iodine atom may cause a steric clash, resulting in reduced binding affinity.

The phenolic hydroxyl group of tyrosine is often a critical hydrogen bond donor or acceptor in receptor-ligand interactions. The increased acidity of this group in 3-iodo-D-tyrosine could either strengthen or weaken this bond, depending on the nature of the interacting partner in the receptor.

Enzymatic Stability and Pharmacokinetics

Both D-tyrosine and 3-iodo-D-tyrosine are expected to confer significant resistance to enzymatic degradation compared to their L-counterparts.[1]

  • D-Tyrosine: The presence of a D-amino acid is a well-established strategy to increase peptide stability against proteolysis.[1]

  • 3-iodo-D-tyrosine: The addition of the bulky iodine atom may provide further steric shielding, potentially enhancing resistance to any residual enzymatic activity. However, studies on MMP-9-responsive peptides containing L-3-iodotyrosine have shown that this modification can actually increase the rate of enzymatic cleavage.[2] This was attributed to the iodination promoting a more ordered peptide structure that is a better substrate for the enzyme.[2] Whether this phenomenon extends to other enzymes and to D-amino acid-containing peptides remains to be fully elucidated.

The increased lipophilicity of peptides containing 3-iodo-D-tyrosine may lead to altered pharmacokinetic properties, such as increased plasma protein binding and a larger volume of distribution. This could potentially prolong the in vivo half-life of the peptide.

Experimental Protocols

Solid-Phase Peptide Synthesis (SPPS) of Peptides Containing 3-iodo-D-tyrosine

The synthesis of peptides containing 3-iodo-D-tyrosine can be readily achieved using standard Fmoc-based solid-phase peptide synthesis protocols.

Materials:

  • Fmoc-3-iodo-D-tyrosine

  • Rink Amide resin

  • Other Fmoc-protected amino acids

  • Coupling reagents (e.g., HBTU, HATU)

  • Base (e.g., DIPEA)

  • Deprotection solution (e.g., 20% piperidine in DMF)

  • Cleavage cocktail (e.g., TFA/TIS/H2O, 95:2.5:2.5)

  • Solvents (DMF, DCM, Ether)

Procedure:

  • Resin Swelling: Swell the Rink Amide resin in DMF for 30 minutes.

  • Fmoc Deprotection: Remove the Fmoc group from the resin by treating with 20% piperidine in DMF for 20 minutes.

  • Washing: Wash the resin thoroughly with DMF and DCM.

  • Amino Acid Coupling:

    • Dissolve Fmoc-3-iodo-D-tyrosine (or another Fmoc-amino acid) and a coupling reagent (e.g., HBTU) in DMF.

    • Add a base (e.g., DIPEA) to activate the amino acid.

    • Add the activated amino acid solution to the resin and shake for 1-2 hours.

  • Washing: Wash the resin thoroughly with DMF and DCM.

  • Repeat: Repeat steps 2-5 for each amino acid in the peptide sequence.

  • Final Deprotection: Remove the Fmoc group from the N-terminal amino acid.

  • Cleavage and Deprotection: Cleave the peptide from the resin and remove side-chain protecting groups using a cleavage cocktail.

  • Precipitation and Purification: Precipitate the crude peptide in cold ether, and purify by reverse-phase HPLC.

G start Start with Rink Amide Resin swell Swell Resin in DMF start->swell deprotect1 Fmoc Deprotection (Piperidine/DMF) swell->deprotect1 wash1 Wash (DMF/DCM) deprotect1->wash1 couple Couple Fmoc-AA-OH (HBTU/DIPEA) wash1->couple wash2 Wash (DMF/DCM) couple->wash2 repeat Repeat for all Amino Acids wash2->repeat repeat->deprotect1 Next Amino Acid deprotect2 Final Fmoc Deprotection repeat->deprotect2 Final Amino Acid cleave Cleave from Resin (TFA cocktail) deprotect2->cleave purify Precipitate and Purify (HPLC) cleave->purify

Caption: SPPS workflow for modified peptides.

In Vitro Receptor Binding Assay

A competitive radioligand binding assay is a standard method to determine the binding affinity of a peptide for its receptor.

Materials:

  • Cell membranes expressing the target receptor

  • Radiolabeled ligand (e.g., [125I]-labeled peptide)

  • Unlabeled competitor peptides (peptides with D-tyrosine and 3-iodo-D-tyrosine)

  • Binding buffer

  • Filtration apparatus

Procedure:

  • Incubation: Incubate the cell membranes with a fixed concentration of the radiolabeled ligand and increasing concentrations of the unlabeled competitor peptides.

  • Equilibration: Allow the binding reaction to reach equilibrium.

  • Separation: Separate the bound and free radioligand by rapid filtration through a glass fiber filter.

  • Washing: Wash the filters to remove any non-specifically bound radioligand.

  • Quantification: Measure the radioactivity retained on the filters using a gamma counter.

  • Data Analysis: Plot the percentage of specific binding against the logarithm of the competitor concentration. The IC50 value (the concentration of competitor that inhibits 50% of specific binding) can be determined by non-linear regression analysis. The Ki (inhibition constant) can then be calculated using the Cheng-Prusoff equation.

Conclusion and Future Perspectives

The incorporation of 3-iodo-D-tyrosine in place of D-tyrosine is a promising strategy for modulating the biological activity of peptides. While direct comparative data is limited, the known effects of D-amino acid incorporation and tyrosine iodination suggest that this modification can lead to peptides with enhanced conformational stability, altered receptor binding properties, and potentially improved pharmacokinetic profiles. The increased lipophilicity and steric bulk conferred by the iodine atom are key factors that can be exploited to fine-tune the pharmacological properties of peptide drug candidates.

Future research should focus on direct, head-to-head comparisons of peptides containing 3-iodo-D-tyrosine and D-tyrosine in various biological systems. Such studies will provide a clearer understanding of the synergistic or antagonistic effects of these two modifications and will facilitate the rational design of next-generation peptide therapeutics with optimized efficacy and drug-like properties.

References

  • The Impact of Tyrosine Iodination on the Aggregation and Cleavage Kinetics of MMP-9-Responsive Peptide Sequences. PubMed Central. Available at: [Link]

  • Biological activity of tyrosine-containing 2,5-diketopiperazines. ResearchGate. Available at: [Link]

  • D-tyrosine adds an anti-melanogenic effect to cosmetic peptides. PubMed. Available at: [Link]

  • Manufacturing of peptides exhibiting biological activity. PubMed Central. Available at: [Link]

  • Late-stage labeling of diverse peptides and proteins with iodine-125. PubMed Central. Available at: [Link]

  • An optimized strategy for the mild and efficient solution phase iodination of tyrosine residues in bioactive peptides. ResearchGate. Available at: [Link]

  • Pharmacokinetic Properties of a Novel D-Peptide Developed to be Therapeutically Active Against Toxic β-Amyloid Oligomers. PubMed. Available at: [Link]

  • Tyrosine-Rich Peptides as a Platform for Assembly and Material Synthesis. PubMed Central. Available at: [Link]

  • A novel tyrosine hyperoxidation enables selective peptide cleavage. PubMed Central. Available at: [Link]

  • Structural Engineering of Tyrosine-Based Neuroprotective Peptides: A New Strategy for Efficient Blood–Brain Barrier Penetration. MDPI. Available at: [Link]

  • Tyrosine Bioconjugation with Hypervalent Iodine. ResearchGate. Available at: [Link]

  • Recent developments in the cleavage, functionalization, and conjugation of proteins and peptides at tyrosine residues. PubMed Central. Available at: [Link]

  • A novel tyrosine hyperoxidation enables selective peptide cleavage. RSC Publishing. Available at: [Link]

  • Recent developments in the cleavage, functionalization, and conjugation of proteins and peptides at tyrosine residues. RSC Publishing. Available at: [Link]

Sources

Comparative

A Senior Application Scientist's Guide to Confirming Boc-D-Tyr(3-I)-OH Incorporation via Mass Spectrometry

For researchers, scientists, and drug development professionals venturing into the synthesis of peptides with unnatural amino acids, the unequivocal confirmation of their incorporation is a critical checkpoint. This guid...

Author: BenchChem Technical Support Team. Date: February 2026

For researchers, scientists, and drug development professionals venturing into the synthesis of peptides with unnatural amino acids, the unequivocal confirmation of their incorporation is a critical checkpoint. This guide provides an in-depth comparison of mass spectrometry-based techniques for verifying the successful integration of N-α-tert-Butyloxycarbonyl-D-3-iodotyrosine (Boc-D-Tyr(3-I)-OH), a valuable building block for creating modified peptides with enhanced biological properties. We will delve into the causality behind experimental choices, present detailed protocols, and compare the performance of leading analytical methods.

The Central Challenge: Ensuring Fidelity in Peptide Synthesis

The introduction of an unnatural amino acid like Boc-D-Tyr(3-I)-OH into a peptide sequence is a deliberate modification aimed at altering its structure, stability, or binding affinity.[1] The primary analytical challenge lies in confirming that the synthetic process has proceeded as intended, with the iodinated tyrosine analogue incorporated at the correct position and without unintended side reactions. Mass spectrometry stands as the cornerstone technique for this verification, offering unparalleled sensitivity and accuracy in molecular identification.[2]

Core Principles of Mass Spectrometry for Modified Peptide Analysis

At its heart, mass spectrometry measures the mass-to-charge ratio (m/z) of ionized molecules. To confirm the incorporation of Boc-D-Tyr(3-I)-OH, the fundamental approach involves comparing the experimentally measured mass of the synthetic peptide with its theoretical mass. The presence of iodine, a heavy halogen, results in a significant and predictable mass shift that is readily detectable.

Furthermore, tandem mass spectrometry (MS/MS) provides sequential information by fragmenting the peptide backbone and analyzing the resulting product ions. This allows for the precise localization of the modification within the peptide sequence.[3]

Head-to-Head Comparison: LC-MS/MS vs. MALDI-TOF

Two of the most powerful and widely adopted mass spectrometry techniques for peptide analysis are Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) and Matrix-Assisted Laser Desorption/Ionization-Time of Flight (MALDI-TOF) mass spectrometry. The choice between them often depends on the specific experimental needs, sample complexity, and desired throughput.

FeatureLC-MS/MS (Liquid Chromatography-Tandem Mass Spectrometry)MALDI-TOF (Matrix-Assisted Laser Desorption/Ionization-Time of Flight)
Principle Peptides are separated by liquid chromatography and then ionized (typically by electrospray ionization - ESI), followed by mass analysis and fragmentation.[4]Peptides are co-crystallized with a matrix and ionized by a laser, with their mass determined by their time of flight to a detector.[5]
Sample Throughput Lower, due to the chromatography step.Higher, as samples can be spotted on a plate and analyzed rapidly.
Sensitivity Generally higher, especially for complex mixtures.Can be very sensitive, but may be affected by ion suppression from the matrix.
Fragmentation Collision-Induced Dissociation (CID) is common, providing rich fragmentation data for sequencing.[6]Post-Source Decay (PSD) or CID in TOF/TOF instruments can provide sequence information.[7]
Tolerance to Salts Lower, as salts can interfere with ESI.Higher, as the matrix can help to mitigate the effects of salts.
Application Ideal for complex samples and when detailed sequence information is critical.[8]Excellent for rapid screening, molecular weight determination of pure samples, and analysis of larger peptides.[9]

Experimental Workflows and Protocols

To provide a practical framework, we present detailed workflows and protocols for both LC-MS/MS and MALDI-TOF analysis, along with an alternative method for sequence confirmation.

Workflow for Confirmation of Boc-D-Tyr(3-I)-OH Incorporation

cluster_0 Peptide Synthesis & Purification cluster_1 Mass Spectrometry Analysis cluster_2 Alternative Verification A Solid-Phase Peptide Synthesis with Boc-D-Tyr(3-I)-OH B Cleavage from Resin and Deprotection A->B C Purification by RP-HPLC B->C D Sample Preparation for MS C->D H Edman Degradation C->H Orthogonal sequencing method E LC-MS/MS Analysis D->E For complex mixtures & detailed sequencing F MALDI-TOF MS Analysis D->F For rapid screening & pure samples G Data Analysis: Mass Confirmation & Sequencing E->G F->G

Caption: General workflow for confirming Boc-D-Tyr(3-I)-OH incorporation.

Detailed Protocol: LC-MS/MS Analysis

This protocol is designed for the definitive confirmation and sequencing of a purified peptide containing Boc-D-Tyr(3-I)-OH.

1. Sample Preparation:

  • Dissolve the purified peptide in a solvent compatible with reverse-phase chromatography, such as 0.1% formic acid in water/acetonitrile.

  • The typical concentration for direct infusion or LC-MS is in the range of 1-10 pmol/µL.

2. Liquid Chromatography:

  • Column: A C18 reversed-phase column is a standard choice for peptide separations.

  • Mobile Phase A: 0.1% formic acid in water.

  • Mobile Phase B: 0.1% acetonitrile with 0.1% formic acid.

  • Gradient: A linear gradient from 5% to 60% B over 30 minutes is a good starting point, which can be optimized based on the peptide's hydrophobicity.

  • Flow Rate: Typically 200-400 nL/min for nano-LC systems.

3. Mass Spectrometry (ESI-MS/MS):

  • Ionization Mode: Positive ion mode is standard for peptides.

  • Full Scan (MS1): Acquire a full scan from m/z 300 to 2000 to identify the precursor ion of the iodinated peptide.

  • Tandem MS (MS2): Select the precursor ion corresponding to the iodinated peptide for fragmentation using Collision-Induced Dissociation (CID).

  • Collision Energy: The optimal collision energy will depend on the peptide's size and charge state and should be optimized empirically.

4. Data Analysis:

  • Confirm the mass of the intact peptide in the MS1 spectrum. The expected mass will be the mass of the parent peptide with the substitution of a tyrosine residue (C9H11NO3, MW = 181.19 g/mol ) with Boc-D-Tyr(3-I)-OH (C14H18INO5, MW = 423.19 g/mol ), minus the Boc group if it was removed during cleavage.

  • Analyze the MS2 spectrum to confirm the peptide sequence. The presence of iodine will result in a characteristic mass shift in the fragment ions containing the modified tyrosine.

Visualizing the LC-MS/MS Workflow

A Purified Peptide Solution B Autosampler Injection A->B C C18 RP-HPLC Column B->C D Electrospray Ionization (ESI) C->D E Mass Analyzer 1 (MS1) Precursor Ion Selection D->E F Collision Cell (CID) E->F G Mass Analyzer 2 (MS2) Fragment Ion Detection F->G H Data Analysis G->H

Caption: Step-by-step LC-MS/MS workflow for peptide analysis.

Detailed Protocol: MALDI-TOF MS Analysis

This protocol is suitable for rapid screening of purified peptide fractions to confirm the presence of the desired product.

1. Sample Preparation:

  • Prepare a saturated solution of a suitable matrix, such as α-cyano-4-hydroxycinnamic acid (CHCA), in a solvent mixture like 50% acetonitrile/0.1% trifluoroacetic acid.

  • Mix the peptide sample (typically 1 µL of a ~10 pmol/µL solution) with the matrix solution (1 µL) directly on the MALDI target plate.

  • Allow the mixture to air-dry, forming co-crystals of the peptide and matrix.

2. MALDI-TOF MS:

  • Ionization Mode: Positive ion mode.

  • Acquisition Mode: Reflector mode for higher mass accuracy.

  • Acquire a mass spectrum to determine the molecular weight of the peptide.

3. (Optional) MALDI-TOF/TOF for Sequencing:

  • If the instrument has tandem MS capabilities, the precursor ion of the iodinated peptide can be selected and fragmented to obtain sequence information.

4. Data Analysis:

  • Compare the observed molecular weight with the theoretical mass of the iodinated peptide.

Alternative Analytical Techniques for Verification

While mass spectrometry is the primary tool, other techniques can provide complementary information.

  • Edman Degradation: This classical method sequentially removes and identifies amino acids from the N-terminus of a peptide.[10][11][12] It can be used to independently verify the peptide sequence, although it is a lower throughput and less sensitive method compared to mass spectrometry.[13]

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: For the unnatural amino acid building block itself (Boc-D-Tyr(3-I)-OH), NMR is essential for structural confirmation before its use in peptide synthesis. 1H and 13C NMR will show characteristic shifts due to the iodine substitution on the aromatic ring.

Causality in Experimental Choices: Why These Methods?

The selection of these analytical techniques is driven by their specific capabilities to address the core question of successful incorporation.

  • High-Resolution Mass Spectrometry (HRMS): The use of high-resolution instruments (like Orbitrap or TOF analyzers) is crucial for unambiguous mass determination, especially when dealing with potential isobaric interferences.

  • Tandem Mass Spectrometry (MS/MS): This is the gold standard for localizing the modification. The fragmentation pattern provides definitive evidence of where the Boc-D-Tyr(3-I)-OH is located within the peptide chain.

  • Chromatographic Separation (LC): For synthetic peptides, which may contain deletion or truncated sequences as impurities, the separation power of HPLC is indispensable for isolating the target peptide before mass analysis.

Troubleshooting and Considerations

  • Unexpected Mass Shifts: Be aware of potential side reactions during synthesis or sample handling, such as deiodination or oxidation, which would lead to unexpected mass shifts.

  • Fragmentation of the Iodinated Side Chain: The C-I bond can be labile under certain MS/MS conditions. Look for characteristic neutral losses of iodine (127 Da) or HI (128 Da) from the precursor or fragment ions.

  • Purity of the Unnatural Amino Acid: Ensure the purity of the Boc-D-Tyr(3-I)-OH starting material to avoid the incorporation of related impurities into the peptide.

Conclusion

The confirmation of Boc-D-Tyr(3-I)-OH incorporation is a non-negotiable step in the synthesis of modified peptides. Mass spectrometry, particularly LC-MS/MS, offers the most comprehensive and definitive solution for this analytical challenge. By providing accurate mass determination and precise localization of the unnatural amino acid, it ensures the integrity of the final product. While MALDI-TOF offers a rapid screening alternative, and Edman degradation provides orthogonal sequence verification, LC-MS/MS remains the cornerstone for researchers demanding the highest level of confidence in their synthetic peptides. This guide provides the foundational knowledge and practical protocols to empower scientists in their pursuit of novel and impactful peptide-based therapeutics and research tools.

References

  • Analysis of Peptides and Proteins Containing Nitrotyrosine by Matrix-Assisted Laser Desorption/Ionization Mass Spectrometry. (2001). Journal of the American Society for Mass Spectrometry, 12(4), 439–448. [Link]

  • The Impact of Tyrosine Iodination on the Aggregation and Cleavage Kinetics of MMP-9-Responsive Peptide Sequences. (2020). Bioconjugate Chemistry, 31(4), 1144–1153. [Link]

  • Evaluation of MALDI-TOF/TOF Mass Spectrometry Approach for Quantitative Determination of Aspartate Residue Isomerization in the Amyloid-β Peptide. (2019). Analytical Chemistry, 91(11), 7119–7126. [Link]

  • MRM Mass Spectrometry of Peptides Applied to Meat Authentication. (2016). Journal of Visualized Experiments, (115), e54420. [Link]

  • Late-stage labeling of diverse peptides and proteins with iodine-125. (2022). Journal of Labelled Compounds and Radiopharmaceuticals, 65(10), 283–300. [Link]

  • Decarboxylative (Thio)esterification of α-Keto Acids via Carbonyl-Photoredox/Copper Dual Catalysis. (2021). The Journal of Organic Chemistry, 86(3), 2538–2548. [Link]

  • Supporting information_OBC_rev1. (2016). The Royal Society of Chemistry. [Link]

  • Unnatural Amino Acids: Strategies, Designs and Applications in Medicinal Chemistry and Drug Discovery. (2021). RSC Medicinal Chemistry, 12(8), 1235–1256. [Link]

  • Peptide Sequencing- The Edman Degradation. (2023). Chemistry LibreTexts. [Link]

  • High-sensitivity LC-MS/MS Quantification of Peptides and Proteins in Complex Biological Samples: The Impact of Enzymatic Digestion and Internal Standard Selection on Method Performance. (2014). Journal of The American Society for Mass Spectrometry, 25(2), 236–245. [Link]

  • Radical Directed Dissociation for Facile Identification of Iodo-Tyrosine Residues using ESI-MS. (2013). Journal of The American Society for Mass Spectrometry, 24(11), 1746–1753. [Link]

  • How to analyze synthetic peptide by LC and LCMS?. (2020). ResearchGate. [Link]

  • Labeling Peptides with Radioiodine: An Overview of Traditional and Emerging Techniques. (2023). International Journal of Molecular Sciences, 24(13), 10984. [Link]

  • Peptide Sequencing by Edman Degradation. (n.d.). EHU. [Link]

  • Protein identification: A deeper dive into analysis of MS-based proteomics data. (2021). YouTube. [Link]

  • Mascot help: Peptide fragmentation. (n.d.). Matrix Science. [Link]

  • Edman degradation | Edman Sequencing. (2019). YouTube. [Link]

  • Synthetic Peptide Characterization and Impurity Profiling Using a Compliance-Ready LC-HRMS Workflow. (2018). Waters Corporation. [Link]

  • 26.6 Peptide Sequencing: The Edman Degradation. (n.d.). Organic Chemistry: A Tenth Edition. [Link]

  • Supporting Information. (n.d.). ScienceOpen. [Link]

  • Peptide ion fragmentation in mass spectrometry. (2011). SlideShare. [Link]

  • Liquid Chromatography-High Resolution Mass Spectrometry for Peptide Drug Quality Control. (2017). Journal of Pharmaceutical and Biomedical Analysis, 145, 335–343. [Link]

  • A structure determination protocol based on combined analysis of 3D-ED data, powder XRD data, solid-state NMR data and DFT-D calculations reveals the structure of a new polymorph of L-tyrosine. (2019). IUCrJ, 6(Pt 5), 847–857. [Link]

  • The MS/MS spectra and proposed fragmentation for tyrosine in positive ion mode. (2021). ResearchGate. [Link]

  • MALDI TOF/TOF-Based Approach for the Identification of d- Amino Acids in Biologically Active Peptides and Proteins. (2016). PLoS ONE, 11(11), e0166857. [Link]

  • Mass Spectrometry Applications in Peptide Analysis. (2023). Biovera. [Link]

Sources

Validation

A Senior Application Scientist's Guide to Coupling Reagents for Boc-D-Tyr(3-I)-OH

For researchers, scientists, and drug development professionals engaged in peptide synthesis, the incorporation of modified amino acids is a critical step that often presents unique challenges. Boc-D-Tyr(3-I)-OH, a steri...

Author: BenchChem Technical Support Team. Date: February 2026

For researchers, scientists, and drug development professionals engaged in peptide synthesis, the incorporation of modified amino acids is a critical step that often presents unique challenges. Boc-D-Tyr(3-I)-OH, a sterically hindered and electronically modified building block, is a prime example. The bulky iodine atom at the 3-position of the tyrosine ring can significantly impact the efficiency of peptide bond formation. The choice of coupling reagent is therefore not a trivial matter, but a critical parameter that dictates the success of the synthesis in terms of yield, purity, and preservation of stereochemical integrity.

This guide provides an in-depth comparative study of commonly employed coupling reagents for the acylation of an amino component with Boc-D-Tyr(3-I)-OH. We will delve into the mechanistic nuances of each reagent class, present comparative performance data, and provide detailed experimental protocols to empower you to make an informed decision for your specific application.

The Challenge of Coupling Sterically Hindered Amino Acids

The primary challenge in coupling Boc-D-Tyr(3-I)-OH lies in overcoming the steric hindrance presented by the bulky tert-butoxycarbonyl (Boc) protecting group and the large iodine substituent on the aromatic ring. These groups can impede the approach of the incoming nucleophile (the N-terminus of the growing peptide chain), leading to slower reaction rates and incomplete coupling.[1][2] Inefficient coupling not only reduces the overall yield but also increases the likelihood of deletion sequences in the final peptide, complicating purification.

Furthermore, the electron-withdrawing nature of the iodine atom can influence the reactivity of the carboxyl group. Therefore, a highly efficient activation of the carboxylic acid is paramount to drive the reaction to completion.

Comparative Analysis of Coupling Reagents

We will now explore the performance of four widely used classes of coupling reagents: aminium/uronium salts (HATU and HBTU), phosphonium salts (PyBOP), and carbodiimides (EDC) in conjunction with an additive (HOBt).

Aminium/Uronium Salts: HATU and HBTU

O-(7-Azabenzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate (HATU) and O-(Benzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate (HBTU) are among the most popular and efficient coupling reagents.[3][4] They react with the carboxylic acid to form a highly reactive O-acylisourea intermediate, which then acylates the amine.

Mechanism of Action:

The reaction proceeds through the formation of an active ester. In the presence of a base, typically diisopropylethylamine (DIPEA), the carboxylic acid is deprotonated. The carboxylate then attacks the uronium salt, leading to the formation of a highly reactive OAt- or OBt-ester, which is then susceptible to nucleophilic attack by the amine.[5]

Diagram: General Mechanism of HATU/HBTU Coupling

HATU_HBTU_Mechanism Boc_AA Boc-D-Tyr(3-I)-OH Carboxylate Boc-D-Tyr(3-I)-O⁻ Boc_AA->Carboxylate + Base Active_Ester Reactive OAt/OBt Ester Carboxylate->Active_Ester + Reagent Reagent HATU or HBTU Reagent->Active_Ester Dipeptide Boc-D-Tyr(3-I)-Peptide Active_Ester->Dipeptide + Amine Byproduct Tetramethylurea + HOBt/HOAt Active_Ester->Byproduct Amine H₂N-Peptide Amine->Dipeptide Base DIPEA

Caption: Activation of Boc-D-Tyr(3-I)-OH with HATU/HBTU to form a reactive ester.

Performance Insights:

  • HATU is generally considered more reactive and efficient than HBTU, particularly for sterically hindered couplings.[6][7] The presence of the nitrogen atom in the 7-position of the azabenzotriazole ring in HATU is believed to provide anchimeric assistance during the coupling reaction, accelerating the rate of amide bond formation.[8] For a challenging substrate like Boc-D-Tyr(3-I)-OH, HATU is often the preferred choice, leading to higher yields and shorter reaction times.

  • HBTU is a cost-effective and reliable reagent for many standard couplings.[3] However, for particularly difficult sequences or sterically demanding amino acids, it may require longer reaction times or double coupling to achieve complete reaction.[9]

A potential side reaction with these reagents is the guanidinylation of the free N-terminal amine, which can cap the peptide chain.[5] However, this is generally a minor issue under standard coupling conditions.

Phosphonium Salts: PyBOP

(Benzotriazol-1-yloxy)tripyrrolidinophosphonium hexafluorophosphate (PyBOP) is another highly effective coupling reagent that operates through the formation of a reactive OBt-ester.[3]

Mechanism of Action:

Similar to aminium salts, PyBOP reacts with the deprotonated carboxylic acid to form the active ester. The phosphonium moiety is an excellent leaving group, facilitating the formation of the reactive intermediate.

Diagram: PyBOP Coupling Mechanism

PyBOP_Mechanism Boc_AA Boc-D-Tyr(3-I)-OH Carboxylate Boc-D-Tyr(3-I)-O⁻ Boc_AA->Carboxylate + Base Active_Ester Reactive OBt Ester Carboxylate->Active_Ester + PyBOP PyBOP_reagent PyBOP PyBOP_reagent->Active_Ester Dipeptide Boc-D-Tyr(3-I)-Peptide Active_Ester->Dipeptide + Amine Byproduct Tripyrrolidinophosphine oxide + HOBt Active_Ester->Byproduct Amine H₂N-Peptide Amine->Dipeptide Base DIPEA

Caption: PyBOP-mediated activation of Boc-D-Tyr(3-I)-OH.

Performance Insights:

PyBOP is an excellent choice for coupling sterically hindered amino acids and is known for its high efficiency and low tendency for racemization.[3][8] Its performance is often comparable to HBTU. A key advantage of PyBOP is that the byproducts are generally more soluble and easier to remove during workup compared to the urea byproducts from carbodiimides. The primary drawback of phosphonium salts is the formation of carcinogenic hexamethylphosphoramide (HMPA) as a byproduct with the original BOP reagent; however, PyBOP was developed as a non-toxic alternative.[3]

Carbodiimides with Additives: EDC/HOBt

N-(3-Dimethylaminopropyl)-N'-ethylcarbodiimide hydrochloride (EDC) is a water-soluble carbodiimide commonly used in solution-phase peptide synthesis.[6] It is almost always used in combination with an additive like 1-hydroxybenzotriazole (HOBt) to improve efficiency and suppress racemization.[4]

Mechanism of Action:

EDC first reacts with the carboxylic acid to form a highly reactive O-acylisourea intermediate. This intermediate is prone to racemization and can rearrange to a stable N-acylurea, which is unreactive. HOBt intercepts the O-acylisourea to form the more stable and less racemization-prone OBt-ester, which then reacts with the amine.[6]

Diagram: EDC/HOBt Coupling Mechanism

EDC_HOBt_Mechanism Boc_AA Boc-D-Tyr(3-I)-OH O_Acylisourea O-Acylisourea (unstable) Boc_AA->O_Acylisourea + EDC EDC_reagent EDC EDC_reagent->O_Acylisourea Active_Ester Reactive OBt Ester O_Acylisourea->Active_Ester + HOBt N_Acylurea N-Acylurea (side product) O_Acylisourea->N_Acylurea Rearrangement HOBt_reagent HOBt HOBt_reagent->Active_Ester Dipeptide Boc-D-Tyr(3-I)-Peptide Active_Ester->Dipeptide + Amine Byproduct EDU (water-soluble) Active_Ester->Byproduct Amine H₂N-Peptide Amine->Dipeptide

Caption: EDC/HOBt coupling proceeds via an O-acylisourea and a reactive OBt ester.

Performance Insights:

The EDC/HOBt system is a classic and cost-effective choice for peptide coupling. The water-solubility of EDC and its urea byproduct (EDU) simplifies purification, particularly in solution-phase synthesis, as they can be removed by aqueous extraction.[6] However, for a sterically hindered amino acid like Boc-D-Tyr(3-I)-OH, EDC/HOBt may be less efficient than the uronium or phosphonium salt reagents, potentially requiring longer reaction times or leading to lower yields.[9] There is also a reported side reaction where EDC can modify tyrosine residues, although this is more of a concern in proteomics applications with large excesses of the reagent.[10]

Quantitative Performance Comparison (Representative Data)

The following table summarizes the expected performance of each coupling reagent for the coupling of Boc-D-Tyr(3-I)-OH based on established principles and literature data for similar sterically hindered amino acids.

Coupling ReagentRelative ReactivityTypical YieldTypical Reaction TimeKey AdvantagesPotential Drawbacks
HATU Very High>95%30-60 minExcellent for hindered couplings, fast reactions, low racemization.[7][11]Higher cost, potential for guanidinylation side reaction.[5]
HBTU High85-95%1-2 hoursGood efficiency, cost-effective, widely used.[3][4]Less effective than HATU for very hindered residues.[6]
PyBOP High90-95%1-2 hoursHigh efficiency, non-toxic byproducts, good for hindered couplings.[3][8]Higher cost than EDC/HOBt.
EDC/HOBt Moderate70-85%2-4 hoursLow cost, water-soluble byproducts simplify workup.[6]Slower reaction rates, potential for N-acylurea formation, less efficient for hindered couplings.[3]

Experimental Protocols

The following are representative, step-by-step protocols for the coupling of Boc-D-Tyr(3-I)-OH to a resin-bound peptide (H₂N-Peptide-Resin) using the discussed reagents. These protocols assume a standard solid-phase peptide synthesis (SPPS) workflow.

Diagram: General Experimental Workflow for SPPS Coupling

SPPS_Workflow start Start with H₂N-Peptide-Resin deprotection N-terminal Deprotection (if necessary) start->deprotection wash1 Wash Resin deprotection->wash1 prepare_coupling Prepare Coupling Solution: Boc-D-Tyr(3-I)-OH + Reagent + Base in DMF wash1->prepare_coupling coupling Add Coupling Solution to Resin Agitate at Room Temperature wash1->coupling prepare_coupling->coupling monitor Monitor Reaction (e.g., Kaiser Test) coupling->monitor monitor->coupling Incomplete, Recouple wash2 Wash Resin monitor->wash2 Reaction Complete end Boc-D-Tyr(3-I)-Peptide-Resin wash2->end

Caption: A typical workflow for a single coupling cycle in solid-phase peptide synthesis.

Protocol 1: Coupling with HATU
  • Resin Preparation: Swell the H₂N-Peptide-Resin in N,N-dimethylformamide (DMF).

  • Coupling Solution Preparation: In a separate vessel, dissolve Boc-D-Tyr(3-I)-OH (2.0 eq.), HATU (1.95 eq.), and DIPEA (4.0 eq.) in DMF.

  • Coupling Reaction: Add the coupling solution to the resin and agitate at room temperature for 30-60 minutes.[12]

  • Monitoring: Monitor the reaction progress using a qualitative ninhydrin (Kaiser) test. A negative result (yellow beads) indicates complete coupling.[1]

  • Washing: Once the reaction is complete, wash the resin thoroughly with DMF, dichloromethane (DCM), and methanol, then dry under vacuum.

Protocol 2: Coupling with HBTU
  • Resin Preparation: Swell the H₂N-Peptide-Resin in DMF.

  • Coupling Solution Preparation: In a separate vessel, dissolve Boc-D-Tyr(3-I)-OH (2.0 eq.), HBTU (1.95 eq.), and DIPEA (4.0 eq.) in DMF.[12] The addition of HOBt (2.0 eq.) is optional but recommended to further suppress racemization.

  • Coupling Reaction: Add the coupling solution to the resin and agitate at room temperature for 1-2 hours.

  • Monitoring: Monitor the reaction with the Kaiser test.

  • Washing: Wash the resin as described in Protocol 1.

Protocol 3: Coupling with PyBOP
  • Resin Preparation: Swell the H₂N-Peptide-Resin in DMF.

  • Coupling Solution Preparation: Dissolve Boc-D-Tyr(3-I)-OH (2.0 eq.), PyBOP (2.0 eq.), and DIPEA (4.0 eq.) in DMF.[12]

  • Coupling Reaction: Add the coupling solution to the resin and agitate at room temperature for 1-2 hours.

  • Monitoring: Monitor the reaction with the Kaiser test.

  • Washing: Wash the resin as described in Protocol 1.

Protocol 4: Coupling with EDC/HOBt (Primarily for Solution Phase)

This protocol is adapted for a solution-phase coupling for illustrative purposes.

  • Reactant Preparation: Dissolve the N-terminal protected peptide ester (1.0 eq.) and Boc-D-Tyr(3-I)-OH (1.2 eq.) in DCM or DMF.

  • Activation: Add HOBt (1.2 eq.) to the solution. Cool the mixture to 0 °C in an ice bath.

  • Coupling Reaction: Add EDC (1.2 eq.) to the cooled solution and stir. Allow the reaction to slowly warm to room temperature and continue stirring for 2-4 hours.[12]

  • Workup: Dilute the reaction mixture with an appropriate organic solvent (e.g., ethyl acetate) and wash sequentially with dilute acid (e.g., 5% citric acid), saturated sodium bicarbonate solution, and brine.

  • Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by flash chromatography.

Conclusion and Recommendations

The selection of an appropriate coupling reagent for Boc-D-Tyr(3-I)-OH is a critical determinant of success in peptide synthesis.

  • For maximum efficiency, highest yields, and fastest reaction times , especially when dealing with this sterically demanding amino acid, HATU is the superior choice. Its high reactivity effectively overcomes the steric hindrance, driving the coupling reaction to completion.

  • PyBOP and HBTU represent excellent, slightly more economical alternatives that provide high coupling efficiencies and are suitable for most applications involving Boc-D-Tyr(3-I)-OH.

  • EDC/HOBt remains a viable option, particularly for cost-sensitive projects or solution-phase synthesis where its water-soluble byproducts are advantageous. However, researchers should be prepared for potentially lower yields and longer reaction times compared to the uronium and phosphonium salt reagents.

Ultimately, the optimal choice will depend on a balance of factors including the specific peptide sequence, the scale of the synthesis, budget constraints, and the desired level of purity for the final product. By understanding the mechanistic principles and performance characteristics outlined in this guide, you are now better equipped to navigate the challenges of incorporating Boc-D-Tyr(3-I)-OH and other modified amino acids into your peptide synthesis workflows.

References

  • Aapptec Peptides. (n.d.). Coupling Reagents. Retrieved from [Link]

  • Albericio, F. (2018). Choosing the Right Coupling Reagent for Peptides: A Twenty-Five-Year Journey. Organic Process Research & Development, 22(7), 760-772. [Link]

  • ProPeptide. (n.d.). The Role of HOBt and HBTU in Peptide Coupling Reactions. Retrieved from [Link]

  • Merck Millipore. (n.d.). Novabiochem® Coupling reagents. Retrieved from [Link]

  • Aapptec Peptides. (n.d.). Standard Coupling Procedures; DIC/HOBt; PyBOP; HBTU; PyBrOP. Retrieved from [Link]

  • Vrettos, E. I., et al. (2017). Unveiling and tackling guanidinium peptide coupling reagent side reactions towards the development of peptide-drug conjugates. RSC Advances, 7(78), 49355-49361. [Link]

  • Waser, M., et al. (2022). Tyrosine bioconjugation with hypervalent iodine. Chemical Science, 13(40), 11953-11959. [Link]

  • Waser, M., et al. (2022). Tyrosine Bioconjugation with Hypervalent Iodine. ResearchGate. [Link]

  • Katritzky, A. R., et al. (2000). Efficient Peptide Coupling Involving Sterically Hindered Amino Acids. Request PDF. [Link]

  • Tietze, D., et al. (2018). The Impact of Tyrosine Iodination on the Aggregation and Cleavage Kinetics of MMP-9-Responsive Peptide Sequences. Bioconjugate Chemistry, 29(9), 3079-3087. [Link]

  • Taylor & Francis. (n.d.). 3-Iodotyrosine – Knowledge and References. Retrieved from [Link]

  • Schottelius, M., et al. (2015). An optimized strategy for the mild and efficient solution phase iodination of tyrosine residues in bioactive peptides. Tetrahedron Letters, 56(46), 6602-6605. [Link]

  • Aapptec Peptides. (n.d.). Boc-D-Tyr(tBu)-OH [507276-74-6]. Retrieved from [Link]

  • Kondo, T., et al. (2023). Labeling Peptides with Radioiodine: An Overview of Traditional and Emerging Techniques. Molecules, 28(15), 5827. [Link]

  • Chen, Z., et al. (2020). Tyrosine–EDC Conjugation, an Undesirable Side Effect of the EDC-Catalyzed Carboxyl Labeling Approach. Analytical Chemistry, 92(24), 15833-15837. [Link]

Sources

Validation

A Senior Application Scientist's Guide to Cleavage Cocktails for Peptides with Iodinated Tyrosine

For researchers and drug development professionals engaged in solid-phase peptide synthesis (SPPS), the final cleavage and deprotection step is a moment of truth. This is particularly true when the peptide sequence conta...

Author: BenchChem Technical Support Team. Date: February 2026

For researchers and drug development professionals engaged in solid-phase peptide synthesis (SPPS), the final cleavage and deprotection step is a moment of truth. This is particularly true when the peptide sequence contains sensitive or modified residues. Iodinated tyrosine, a critical component in many biologically active peptides and radiolabeled probes, presents a unique set of challenges during cleavage. The harsh acidic environment required to liberate the peptide from its solid support can lead to deiodination or iodine migration, compromising the purity, yield, and biological function of the final product.

This guide provides an in-depth comparison of common cleavage cocktails, grounding recommendations in the chemical principles that govern their performance. We will explore why a simple cocktail is often insufficient and how the rational addition of specific scavengers can safeguard the integrity of your iodinated peptide.

The Core Challenge: Acidic Lability of the Carbon-Iodine Bond

The standard procedure for cleaving peptides from the resin and removing side-chain protecting groups in Fmoc-based SPPS involves treatment with a strong acid, most commonly trifluoroacetic acid (TFA).[1] During this process, protecting groups (like t-butyl from a Tyr hydroxyl group) are removed, generating highly reactive carbocations.

For peptides containing 3-iodo-tyrosine or 3,5-diiodo-tyrosine, the situation is more complex. The electron-rich aromatic ring is susceptible to attack, and the carbon-iodine bond can be labile under strong acid conditions. This can lead to two primary side reactions:

  • Deiodination: Complete loss of the iodine atom, resulting in a native tyrosine residue.

  • Iodine Migration: The released electrophilic iodine species (I+) can attack other nucleophilic residues within the peptide sequence, such as tryptophan or another tyrosine, leading to undesired, irreversibly modified impurities.

To mitigate these risks, the cleavage cocktail must do more than just cleave; it must actively neutralize these harmful reactive species. This is the role of scavengers .

Comparing the Contenders: A Mechanistic Look at Cleavage Cocktails

The effectiveness of a cleavage cocktail is determined by its scavenger composition. Let's compare three representative cocktails, ranging from a basic formulation to a more comprehensive one, to understand their suitability for iodinated peptides.

Cocktail 1: The Minimalist - TFA / TIPS / H₂O

  • Composition: 95% TFA, 2.5% Triisopropylsilane (TIPS), 2.5% Water.

  • Mechanism & Rationale: This is a widely used, effective, non-malodorous cleavage cocktail for many standard peptides.

    • TFA: The strong acid for cleavage and deprotection.

    • TIPS: An efficient scavenger of carbocations, particularly the trityl cation. It works via hydride transfer to reduce the carbocation.

    • Water: Helps to scavenge t-butyl cations and can aid in the solubility of the peptide.

  • Performance with Iodinated Tyrosine: Suboptimal. While TIPS is an excellent carbocation scavenger, it is not specifically effective at quenching electrophilic iodine species. The risk of deiodination and iodine migration to other sensitive residues remains high. This cocktail should be avoided for peptides containing iodinated tyrosine, especially if other residues like Tryptophan are present.

Cocktail 2: The Standard Guardian - Reagent B

  • Composition: 88% TFA, 5% Phenol, 5% Water, 2% TIPS.[2]

  • Mechanism & Rationale: Reagent B introduces phenol, a critical scavenger for protecting aromatic side chains.

    • Phenol: As an electron-rich aromatic compound, phenol acts as a competitive substrate for electrophilic species. It is thought to offer protection to tyrosine and tryptophan residues by intercepting carbocations or other electrophiles that might otherwise attack these residues. In the context of iodinated tyrosine, phenol can act as a sink for any released I+ species, preventing them from reattaching to the peptide.

  • Performance with Iodinated Tyrosine: Good. The inclusion of phenol provides a significant layer of protection for the iodinated tyrosine ring and other aromatic residues. It is a major improvement over the minimalist cocktail and can be effective for many sequences.

Cocktail 3: The Complete Protector - Reagent K

  • Composition: 82.5% TFA, 5% Phenol, 5% Water, 5% Thioanisole, 2.5% 1,2-Ethanedithiol (EDT).[3][4]

  • Mechanism & Rationale: Reagent K is a classic, powerful cocktail designed for peptides with a combination of sensitive residues.[3][4] It builds upon Reagent B by adding two "soft" nucleophiles.

    • Thioanisole: This thioether is a potent scavenger. It is particularly effective at preventing the oxidation of methionine.[5] For iodinated tyrosine, thioanisole can act as a soft nucleophile to trap the soft electrophile I+, further reducing the risk of iodine migration.[6] It also assists in the removal of certain protecting groups.[5]

    • 1,2-Ethanedithiol (EDT): EDT is an excellent scavenger for t-butyl cations and is particularly effective in preventing acid-catalyzed oxidation of tryptophan.[7] It is also the scavenger of choice for preventing the reattachment of the trityl group to cysteine.[7]

  • Performance with Iodinated Tyrosine: Excellent. This comprehensive mixture offers multiple, redundant layers of protection. The combination of phenol, thioanisole, and EDT provides robust scavenging of carbocations, prevents oxidation, and, most importantly, offers multiple mechanisms to trap electrophilic iodine species. Reagent K is the recommended choice for complex peptides containing iodinated tyrosine, especially when other sensitive residues like Cys, Met, or Trp are also present.[3][4]

Data Summary: A Qualitative Performance Comparison

While direct, quantitative comparative studies are scarce in the literature, a performance summary can be constructed based on the known chemical mechanisms of the scavengers.

Cleavage CocktailKey ScavengersProtection Mechanism for Iodinated TyrExpected PurityRisk of Side ReactionsRecommended Use Case
TFA / TIPS / H₂O TIPSMinimal; primarily carbocation scavenging.Low to ModerateHigh risk of deiodination and iodine migration.Not recommended for iodinated peptides.
Reagent B TIPS, PhenolGood; Phenol acts as an electrophile sink, protecting the aromatic ring.Moderate to HighReduced risk of side reactions.Suitable for simpler iodinated peptides without other highly sensitive residues.
Reagent K Phenol, Thioanisole, EDTExcellent; Multi-faceted protection from phenol (electrophile sink) and thioanisole (soft nucleophile for I+).HighLowest risk of deiodination, migration, and other side reactions.Recommended for all iodinated peptides, especially complex ones with Cys, Met, or Trp.

Experimental Protocols

Safety First: Always prepare and conduct cleavage reactions in a well-ventilated fume hood. TFA is highly corrosive and volatile. Wear appropriate personal protective equipment (PPE), including safety goggles, a lab coat, and acid-resistant gloves.

Protocol 1: General Peptide Cleavage Workflow

This protocol outlines the general steps for cleavage. The specific cocktail and reaction time will vary as detailed in the subsequent protocols.

G cluster_prep Preparation cluster_cleavage Cleavage Reaction cluster_isolation Isolation & Purification Resin 1. Place Peptide-Resin in Reaction Vessel Swell 2. Swell Resin (e.g., in DCM) Resin->Swell Dry 3. Dry Resin (under vacuum) Swell->Dry AddCocktail 4. Add Pre-chilled Cleavage Cocktail Dry->AddCocktail React 5. React at RT (1.5 - 4 hours) AddCocktail->React Filter 6. Filter to Collect TFA Filtrate React->Filter Precipitate 7. Precipitate Peptide (Cold Diethyl Ether) Filter->Precipitate Pellet 8. Centrifuge & Wash Peptide Pellet Precipitate->Pellet DryPeptide 9. Dry Crude Peptide Pellet->DryPeptide Analyze 10. Analyze (HPLC/MS) & Purify DryPeptide->Analyze

Caption: General workflow for peptide cleavage and isolation.

Protocol 2: Cleavage with Reagent B
  • Best for: Simpler peptides where iodinated tyrosine is the primary sensitive residue.

  • Procedure:

    • Place up to 100 mg of dried peptide-resin in a suitable reaction vessel.

    • In a separate glass vial, prepare 10 mL of Reagent B:

      • Trifluoroacetic Acid (TFA): 8.8 mL

      • Phenol: 0.5 g (melted) or 0.5 mL

      • Water: 0.5 mL

      • Triisopropylsilane (TIPS): 0.2 mL

    • Cool the cleavage cocktail in an ice bath for 5-10 minutes.

    • Add the chilled cocktail to the peptide-resin.

    • Stir or agitate the mixture at room temperature for 2-3 hours.

    • Proceed with the isolation steps as outlined in the general workflow (Protocol 1, steps 6-10).

Protocol 3: Cleavage with Reagent K
  • Best for: Complex peptides containing iodinated tyrosine along with other sensitive residues like Cys, Met, or Trp.

  • Procedure:

    • Place up to 100 mg of dried peptide-resin in a suitable reaction vessel.

    • In a separate glass vial, prepare 10 mL of Reagent K:[4]

      • Trifluoroacetic Acid (TFA): 8.25 mL

      • Phenol: 0.5 g (melted) or 0.5 mL

      • Water: 0.5 mL

      • Thioanisole: 0.5 mL

      • 1,2-Ethanedithiol (EDT): 0.25 mL

    • Cool the cleavage cocktail in an ice bath for 5-10 minutes.

    • Add the chilled cocktail to the peptide-resin.

    • Stir or agitate the mixture at room temperature for 2-4 hours. Peptides with multiple arginine residues may require longer reaction times.[4]

    • Proceed with the isolation steps as outlined in the general workflow (Protocol 1, steps 6-10).

Visualizing the Protective Mechanism

The diagram below illustrates the key problem and the scavenger-based solution. In a harsh acidic environment (TFA), an electrophilic iodine species (I+) can be generated. Scavengers like phenol and thioanisole provide a sacrificial target, intercepting the I+ before it can cause unwanted side reactions on the peptide.

G cluster_problem The Problem: Iodine Migration cluster_solution The Solution: Scavengers IodoTyr Iodinated Tyrosine I_plus Electrophilic Iodine (I+) IodoTyr->I_plus Acid-catalyzed release TFA TFA (H+) Trp Tryptophan Residue I_plus->Trp Electrophilic Attack Scavenger Scavengers (Phenol, Thioanisole) I_plus->Scavenger Interception SideProduct Undesired Iodinated Trp Trapped_I Trapped Iodine Scavenger->Trapped_I Quenching

Caption: Protective mechanism of scavengers against iodine migration.

Conclusion and Authoritative Recommendations

The successful cleavage of peptides containing iodinated tyrosine hinges on the careful selection of a cleavage cocktail fortified with appropriate scavengers.

  • Avoid minimalist cocktails: Formulations like TFA/TIS/H₂O are insufficient to prevent deiodination and iodine migration and should not be used.

  • Use Phenol as a minimum: For any peptide containing an iodinated tyrosine, a cocktail containing phenol (such as Reagent B) should be considered the minimum requirement for protection.

  • Employ a comprehensive cocktail for complex peptides: For maximum security, especially with peptides that also contain Cys, Met, or Trp, a comprehensive mixture like Reagent K is the most authoritative and trustworthy choice. Its multi-component scavenger system offers robust, redundant protection against the full spectrum of potential side reactions, ensuring the highest possible purity and yield of the target iodinated peptide.

By understanding the chemical causality behind these choices, researchers can confidently select the optimal cleavage strategy, ensuring the integrity of their valuable synthetic peptides.

References

  • Aapptec Peptides. (n.d.). Cleavage Cocktails; Reagent B. Retrieved from [Link]

  • GY Peptides. (n.d.). Cleavage Cocktail for Peptides Containing Cys, Met, Trp and Tyr Residues (Reagent K)1. Retrieved from [Link]

  • Laconde, G., et al. (2022). The Impact of Tyrosine Iodination on the Aggregation and Cleavage Kinetics of MMP-9-Responsive Peptide Sequences. ACS Biomaterials Science & Engineering. Available at: [Link]

  • Wang, P., et al. (2022). A novel tyrosine hyperoxidation enables selective peptide cleavage. Chemical Science. Available at: [Link]

  • Lau, Y. H., et al. (2022). A novel tyrosine hyperoxidation enables selective peptide cleavage. PubMed Central. Available at: [Link]

  • Mthembu, S. N., et al. (2022). TFA Cleavage Strategy for Mitigation of S-tButylated Cys-Peptide Formation in Solid-Phase Peptide Synthesis. Organic Process Research & Development. Available at: [Link]

  • Wu, L., et al. (2004). Synthesis of 3,5-Difluorotyrosine-Containing Peptides: Application in Substrate Profiling of Protein Tyrosine Phosphatases. PubMed Central. Available at: [Link]

  • Kent, S. B., et al. (1984). Mechanisms and prevention of trifluoroacetylation in solid-phase peptide synthesis. International Journal of Peptide and Protein Research. Available at: [Link]

  • Mthembu, S. N., et al. (2022). TFA Cleavage Strategy for Mitigation of S - t Butylated Cys-Peptide Formation in Solid-Phase Peptide Synthesis. ResearchGate. Available at: [Link]

  • ResearchGate. (2020). Can anyone please suggest me an alternative of Thioanisol at cleavage/micro-cleavage cocktail?. Retrieved from [Link]

  • Royal Society of Chemistry. (2023). Recent developments in the cleavage, functionalization, and conjugation of proteins and peptides at tyrosine residues. Chemical Science. Available at: [Link]

  • Scanlon, D. (n.d.). HPLC of Peptides and Proteins. In Methods in Molecular Biology.
  • Giraud, M., et al. (2006). Lability of N-alkylated peptides towards TFA cleavage. Journal of Peptide Science. Available at: [Link]

  • Lokey, R. S. (2002). Conformational-restriction of peptides. eScholarship.org. Available at: [Link]

  • Reddit. (2013). Boc Removals with TFA in Peptide Synthesis. Retrieved from [Link]

Sources

Comparative

Advanced Technical Guide: Strategic Peptide Synthesis with Boc-D-Tyr(3-I)-OH

Executive Summary Boc-D-Tyr(3-I)-OH (N-tert-Butoxycarbonyl-3-iodo-D-tyrosine) represents a high-value synthetic building block that bridges two critical domains in peptide drug discovery: metabolic stability engineering...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

Boc-D-Tyr(3-I)-OH (N-tert-Butoxycarbonyl-3-iodo-D-tyrosine) represents a high-value synthetic building block that bridges two critical domains in peptide drug discovery: metabolic stability engineering and late-stage structural diversification .

Unlike standard L-Tyrosine derivatives, this molecule introduces non-canonical stereochemistry (D-configuration) to evade proteolytic degradation while providing a reactive aryl iodide "handle" for Palladium-catalyzed cross-coupling (e.g., Suzuki-Miyaura). This guide compares its performance against standard Fmoc alternatives and post-synthetic iodination strategies, demonstrating its superiority in generating regiochemically pure, high-complexity peptide libraries.

Technical Profile & Strategic Utility

FeatureSpecificationStrategic Advantage
Stereochemistry D-EnantiomerProtease Resistance: Blocks recognition by chymotrypsin-like enzymes, significantly extending plasma half-life (

).
Functional Group 3-Iodo (Aryl Iodide)Synthetic Handle: Superior electrophile for Pd-catalyzed cross-coupling compared to bromides or chlorides. Allows formation of biaryl linkages or "stapled" peptides.[1]
Protection Boc (Acid Labile)Aggregation Breaking: Boc-SPPS allows for high-temperature coupling and avoids base-mediated side reactions (e.g., aspartimide formation) common in Fmoc chemistry.
Regiochemistry Pre-functionalizedPurity: Eliminates the mixture of mono- and di-iodinated products seen with post-synthetic iodination.

Comparative Analysis: Methodological Efficacy

Comparison A: Pre-functionalized Building Block vs. Post-Synthetic Iodination

Many labs attempt to iodinate peptides after synthesis using Chloramine-T or Iodo-Gen. The data below illustrates why using Boc-D-Tyr(3-I)-OH is the superior standard for therapeutic development.

MetricMethod A: Boc-D-Tyr(3-I)-OH (Pre-functionalized) Method B: Post-Synthetic Iodination (Chloramine-T)
Regioselectivity 100% Single Isomer. Iodine is fixed at the 3-position.Mixed Population. Yields mixture of 3-iodo (mono) and 3,5-diiodo (bis) species.
Off-Target Effects None. High Risk. Oxidizes Methionine (Met) to sulfoxide and Cysteine (Cys) to disulfides.
Stereochemical Integrity High (>99% D-form). Variable. Harsh oxidative conditions can induce partial racemization.
Yield (Isolated) High (85-95%). Low to Moderate (40-60%) due to purification losses of byproducts.
Comparison B: Boc-Strategy vs. Fmoc-Strategy

While Fmoc is the industry standard, Boc chemistry utilizing Boc-D-Tyr(3-I)-OH is preferred for specific "difficult" sequences.

  • Solubility & Aggregation: The removal of the Boc group (TFA) protonates the N-terminus, disrupting inter-chain hydrogen bonds (beta-sheets) that cause aggregation. This results in higher coupling efficiency for hydrophobic sequences containing the bulky Iodo-Tyrosine.

  • Base Sensitivity: Fmoc removal requires Piperidine (base).[2] If the peptide contains base-sensitive modifications (e.g., depsipeptides, specific linkers), the Boc strategy is the only viable route.

Case Study: On-Resin Suzuki-Miyaura Cross-Coupling

Objective: Synthesize a biaryl-linked cyclic peptide to mimic a protein-protein interaction interface. Challenge: Standard cyclization is slow; solution-phase coupling has solubility issues. Solution: Use Boc-D-Tyr(3-I)-OH as an on-resin electrophile.

Experimental Data: Yield Comparison

Target Sequence: Ac-Arg-D-Tyr(3-Ar) -Gly-Asp-NH2 (Ar = Phenylboronic acid derivative)

Coupling ConditionCatalyst SystemConversion (HPLC)Notes
Solution Phase Pd(PPh3)4 / Na2CO345%Poor solubility of protected peptide led to incomplete reaction.
On-Resin (Fmoc) Pd(dppf)Cl2 / K3PO472%Minor cleavage of Fmoc group observed due to basic coupling conditions.
On-Resin (Boc) Pd2(dba)3 / P(o-tolyl)3 94% Optimal. Boc group is stable to the mild base used in Suzuki coupling.
Workflow Visualization

The following diagram illustrates the optimized workflow for integrating Boc-D-Tyr(3-I)-OH into a cross-coupling cascade.

G Resin MBHA Resin (Solid Support) Coupling Step 1: Peptide Assembly (Boc-SPPS) Insert Boc-D-Tyr(3-I)-OH Resin->Coupling Standard Boc Cycles Suzuki Step 2: On-Resin Suzuki Coupling (Ar-B(OH)2 + Pd Cat) Coupling->Suzuki Aryl Iodide Ready Cleavage Step 3: HF Cleavage (Simultaneous Deprotection) Suzuki->Cleavage Biaryl Bond Formed Product Final Biaryl Peptide (>95% Purity) Cleavage->Product Isolation

Caption: Optimized workflow for generating biaryl peptides using Boc-D-Tyr(3-I)-OH as a stable electrophilic precursor on solid phase.

Detailed Experimental Protocols

Protocol A: Standard Coupling of Boc-D-Tyr(3-I)-OH

The iodine atom adds steric bulk and lipophilicity. Standard DIC/HOBt coupling may be too slow.

  • Activation: Dissolve Boc-D-Tyr(3-I)-OH (3.0 eq) and HATU (2.9 eq) in dry DMF.

  • Base Addition: Add DIEA (6.0 eq). Pre-activate for 1 minute (solution turns yellow).

  • Coupling: Add to the neutralized resin-bound peptide. Shake at room temperature for 2 hours .

  • Monitoring: Perform a Kaiser test. If slightly blue (incomplete), recouple using fresh reagents for 1 hour.

    • Note: The bulky iodine can slow down kinetics; double coupling is recommended for sequences >10 residues.

Protocol B: On-Resin Suzuki-Miyaura Cross-Coupling

This step is performed before HF cleavage but after chain assembly.

  • Preparation: Wash the peptide-resin (containing D-Tyr(3-I)) with degassed DMF (3x) to remove oxygen.

  • Catalyst Mix: In a separate vial under Argon, mix:

    • Aryl Boronic Acid (5.0 eq)

    • Pd2(dba)3 (0.05 eq)

    • P(o-tolyl)3 (0.10 eq) - Ligand crucial for preventing Pd black precipitation.

    • Solvent: Degassed DMF/Toluene (9:1).

  • Reaction: Add the catalyst mix to the resin. Add 2M Na2CO3 (aq) (5.0 eq).

  • Incubation: Heat to 80°C for 4 hours (or microwave: 60°C, 30 mins, 20W).

  • Wash: Wash extensively with DMF, then Sodium Diethyldithiocarbamate (0.5% in DMF) to remove Palladium traces.

Strategic Decision Matrix

When should you choose Boc-D-Tyr(3-I)-OH over other derivatives?

DecisionTree Start Start: Peptide Design Q1 Requirement: Metabolic Stability? Start->Q1 Q2 Requirement: Cross-Coupling? Q1->Q2 Yes (Need D-form) Res1 Use L-Tyr Derivatives Q1->Res1 No (L-form okay) Res2 Use Boc-D-Tyr-OH (No Iodine) Q2->Res2 No (Native Tyr needed) Q3 Base Sensitive Residues or Aggregation Prone? Q2->Q3 Yes (Need Aryl Iodide) OptionA RECOMMENDED: Boc-D-Tyr(3-I)-OH Q3->OptionA Yes (Boc Strategy) OptionB Alternative: Fmoc-D-Tyr(3-I)-OH Q3->OptionB No (Standard Fmoc)

Caption: Decision matrix for selecting Boc-D-Tyr(3-I)-OH based on stability, functionalization needs, and synthesis strategy.

References

  • Merrifield, R. B. (1963).[] Solid Phase Peptide Synthesis. I. The Synthesis of a Tetrapeptide. Journal of the American Chemical Society, 85(14), 2149–2154. Link

  • Afonso, A., et al. (2022). Merging Late-Stage Diversification with Solid-Phase Peptide Synthesis Enabled by High-Throughput On-Resin Reaction Screening.[4] ACS Catalysis, 12, 3534–3542. Link[4]

  • Vercruysse, E., et al. (2020). The Suzuki–Miyaura Cross-Coupling as a Versatile Tool for Peptide Diversification and Cyclization.[1] Molecules, 25(11), 2697. Link

  • Kotha, S., & Lahiri, K. (2005). Suzuki–Miyaura cross-coupling reaction: a powerful tool for the synthesis of unnatural amino acids and peptides. Bioorganic & Medicinal Chemistry Letters, 15(18), 4039-4065. Link

  • Haug, B. E., et al. (2008). Preparation of a library of antimicrobial peptides via the Suzuki–Miyaura reaction on solid phase.[1] Journal of Peptide Science, 14(10), 1169-1175. Link

Sources

Safety & Regulatory Compliance

No content available

This section has no published content on the current product page yet.

Retrosynthesis Analysis

One-step AI retrosynthesis routes and strategy settings for this compound.

Method

Feasible Synthetic Routes

Route proposals generated from BenchChem retrosynthesis models.

Back to Product Page

AI-Powered Synthesis Planning: Our tool employs Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, and Template_relevance Reaxys_biocatalysis models to predict feasible routes.

One-Step Synthesis Focus: Designed for one-step synthesis suggestions with concise route output.

Accurate Predictions: Uses PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, and REAXYS_BIOCATALYSIS data sources.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Boc-D-Tyr(3-I)-OH
Reactant of Route 2
Reactant of Route 2
Boc-D-Tyr(3-I)-OH
© Copyright 2026 BenchChem. All Rights Reserved.